molecular formula C22H23NO4 B066613 Boc-beta-(9-anthryl)-Ala-OH CAS No. 190319-98-3

Boc-beta-(9-anthryl)-Ala-OH

Cat. No.: B066613
CAS No.: 190319-98-3
M. Wt: 365.4 g/mol
InChI Key: GYXDEFFXDFOZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-beta-(9-anthryl)-Ala-OH is a sophisticated, non-proteinogenic amino acid derivative engineered for advanced peptide science and photophysical research. Its core structural feature is the presence of a bulky, planar 9-anthryl group attached to the beta-carbon of the alanine backbone, which is simultaneously protected at the alpha-amine with a tert-butyloxycarbonyl (Boc) group. This unique design confers two primary research values: it serves as a sterically demanding, conformationally constraining element in peptidomimetics, and it acts as a highly sensitive intrinsic fluorescent probe. The large anthracene moiety imposes significant steric hindrance, forcing peptides into specific folded conformations, making this compound invaluable for studying beta-turn induction, helix stabilization, and the development of structurally defined foldamers. As a fluorescent amino acid, the anthryl chromophore exhibits a strong, environmentally sensitive emission, allowing researchers to monitor peptide folding/unfolding, protein-ligand binding interactions, and membrane penetration dynamics in real-time via techniques like fluorescence quenching, anisotropy, and FRET. The Boc-protected alpha-amine ensures orthogonality in standard solid-phase peptide synthesis (SPPS), facilitating its straightforward incorporation into peptide chains. This reagent is essential for researchers in chemical biology, supramolecular chemistry, and materials science who are designing functional peptides with tailored structures and intrinsic spectroscopic reporting capabilities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXDEFFXDFOZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-β-(9-anthryl)-Ala-OH: A Versatile Tool in Peptide Science and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifunctional Building Block

In the dynamic landscape of chemical biology and drug discovery, the ability to meticulously probe and manipulate biological systems at the molecular level is paramount. Non-natural amino acids, engineered with specific functionalities, have emerged as indispensable tools in this pursuit. Among these, Boc-β-(9-anthryl)-Ala-OH stands out as a particularly versatile and powerful building block. This N-terminally protected amino acid derivative incorporates the intrinsically fluorescent and photochemically active anthracene moiety into a β-alanine scaffold.

This guide provides a comprehensive technical overview of Boc-β-(9-anthryl)-Ala-OH, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and diverse applications, offering not just protocols but also the underlying scientific principles that govern its utility. The core philosophy of this document is to empower the reader with the expertise to confidently and effectively employ this unique reagent in their research endeavors.

Core Attributes of Boc-β-(9-anthryl)-Ala-OH

The utility of Boc-β-(9-anthryl)-Ala-OH stems from the synergistic combination of its constituent parts: the Boc protecting group, the β-alanine backbone, and the 9-anthryl side chain.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the α-amino functionality, a cornerstone of classic solid-phase peptide synthesis (SPPS). Its acid-lability allows for selective deprotection under mild conditions, ensuring the integrity of the growing peptide chain and acid-sensitive side-chain protecting groups.

  • The β-Alanine Scaffold: As a β-amino acid, it introduces a unique structural motif into peptides, influencing their secondary structure and proteolytic stability. The additional methylene group in the backbone compared to α-amino acids can induce novel folding patterns and render the resulting peptides more resistant to enzymatic degradation.

  • The 9-Anthryl Side Chain: This is the heart of the molecule's functionality. The anthracene group is a well-characterized fluorophore, exhibiting strong fluorescence in the blue-green region of the spectrum.[1] This intrinsic fluorescence allows for the creation of labeled peptides for a myriad of applications without the need for external fluorophore conjugation. Furthermore, the anthracene moiety can undergo a [4+4] photocycloaddition reaction, enabling the formation of photodimers. This property opens the door to creating photoswitchable peptides whose structure and function can be controlled by light.

Physicochemical and Photophysical Properties

A thorough understanding of the physicochemical and photophysical properties of Boc-β-(9-anthryl)-Ala-OH is crucial for its effective application. The data presented below is for the closely related and well-characterized 3-(9-anthryl)-L-alanine, which serves as an excellent proxy for the photophysical behavior of the title compound.

Table 1: Physicochemical Properties of Anthrylalanine Derivatives

PropertyValueSource(s)
Boc-β-(9-anthryl)-L-Ala-OH
Molecular FormulaC₂₂H₂₃NO₄[2][3]
Molecular Weight365.42 g/mol [2][3]
AppearanceWhite to light yellow solid[2]
Melting Point196 - 202 °C[2]
Storage0 - 8 °C[2]
3-(9-anthryl)-L-alanine
Molecular FormulaC₁₇H₁₅NO₂[4]
Molecular Weight265.31 g/mol [4]

Table 2: Photophysical Properties of 3-(9-anthryl)-L-alanine

ParameterValueConditionsSource(s)
Excitation Maximum (λex)330 nmAqueous solution, pH 7[1]
Emission Maximum (λem)415 nmAqueous solution, pH 7[1]
Stokes Shift85 nmAqueous solution, pH 7[1]
Molar Extinction Coefficient (ε)~6,000 M⁻¹cm⁻¹at λex[1]
Fluorescence Quantum Yield (Φf)0.80 - 0.85Aqueous media, 25°C[1]
Fluorescence Lifetime (τ)13.7 ns (95%)Bi-exponential decay[1]

Synthesis of Boc-β-(9-anthryl)-Ala-OH

Conceptual Synthetic Workflow

start β-(9-anthryl)-alanine reaction Boc Protection Reaction start->reaction reagents Di-tert-butyl dicarbonate ((Boc)₂O) Base (e.g., NaOH, TEA) Solvent (e.g., Dioxane/Water) reagents->reaction workup Acidification & Extraction reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Boc-β-(9-anthryl)-Ala-OH purification->product

Caption: Conceptual workflow for the synthesis of Boc-β-(9-anthryl)-Ala-OH.

Experimental Protocol: Boc Protection of β-(9-anthryl)-alanine

This protocol is a generalized procedure based on standard methods for Boc protection of amino acids.

  • Dissolution: Dissolve β-(9-anthryl)-alanine in a suitable solvent system, such as a mixture of 1,4-dioxane and aqueous sodium hydroxide solution, at 0°C.

  • Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or KHSO₄). The product should precipitate out of the solution.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the crude Boc-β-(9-anthryl)-Ala-OH by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Applications in Peptide Science

The true power of Boc-β-(9-anthryl)-Ala-OH lies in its seamless integration into peptide synthesis and the subsequent applications of the fluorescently labeled peptides.

Incorporation into Peptides via Boc-SPPS

Boc-β-(9-anthryl)-Ala-OH is readily incorporated into peptide sequences using standard Boc solid-phase peptide synthesis (SPPS) protocols.

cluster_0 Boc-SPPS Cycle deprotection 1. Boc Deprotection (TFA in DCM) neutralization 2. Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling 3. Coupling (Boc-β-(9-anthryl)-Ala-OH, Coupling Reagents) neutralization->coupling wash 4. Washing (DMF, DCM) coupling->wash final_peptide Resin-Bound Peptide + Anthrylalanine wash->final_peptide start Resin-Bound Peptide start->deprotection

Sources

The Strategic Incorporation of Boc-β-(9-anthryl)-Ala-OH: A Technical Guide for Advanced Peptide Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of peptide chemistry and biophotonics has opened new frontiers in drug discovery and molecular biology. At the forefront of this intersection lies the use of non-natural fluorescent amino acids, which serve as powerful probes to elucidate complex biological processes. Among these, Boc-β-(9-anthryl)-Ala-OH , a tert-butyloxycarbonyl (Boc) protected form of β-(9-anthryl)-alanine, has emerged as a critical building block. Its rigid, planar anthracene side chain provides distinct photophysical properties, enabling the synthesis of peptides designed for applications ranging from conformational analysis to high-throughput screening and cellular imaging. This technical guide provides a comprehensive overview of Boc-β-(9-anthryl)-Ala-OH, detailing its core molecular attributes, a validated synthesis protocol, its strategic incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and its application as a fluorescent reporter.

Core Molecular Profile and Physicochemical Properties

Boc-β-(9-anthryl)-Ala-OH is a specialized amino acid derivative valued for its unique combination of a bulky, photophysically active aromatic side chain and a chemically tractable protecting group essential for peptide synthesis.[1][2]

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

PropertyValueSource(s)
Molecular FormulaC₂₂H₂₃NO₄[1][2]
Molecular Weight365.42 g/mol [1][2]
Purity (Typical)≥99%[2]
IUPAC Name(2R)-3-(anthracen-9-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid (for D-form)
SynonymsBoc-3-(9-anthryl)-alanine, Boc-Ala(9-anthryl)-OH[1][2]
Rationale for Use: The Anthracene Moiety

The strategic selection of the 9-anthryl group is central to the utility of this amino acid. Its incorporation into a peptide backbone imparts several key features:

  • Intrinsic Fluorescence: The anthracene ring system is inherently fluorescent, allowing the resulting peptide to be used as a probe without the need for external dye conjugation, which can often perturb peptide structure and function.[1][2] The fluorescence of the unprotected amino acid 3-(9-Anthryl)-L-alanine has been characterized with a maximum excitation at 330 nm and a strong emission centered at 415 nm.[3]

  • Environmental Sensitivity: The fluorescence emission spectrum (wavelength and intensity) of anthracene is highly sensitive to the local microenvironment, including solvent polarity and the proximity of quenching residues (e.g., Tryptophan). This solvatochromic property can be exploited to report on peptide folding, binding events, and conformational changes.

  • Structural Rigidity: The bulky and rigid nature of the anthracene side chain can be used to introduce conformational constraints into a peptide, potentially stabilizing secondary structures like β-turns or disrupting aggregation-prone sequences. This facilitates the formation of complex molecular architectures.[1]

  • Enhanced Stability and Bioactivity: The introduction of this non-natural residue can confer resistance to proteolytic degradation, thereby improving the in-vivo stability and bioavailability of peptide-based therapeutics.[1]

Synthesis of Boc-β-(9-anthryl)-Ala-OH

The synthesis of Boc-β-(9-anthryl)-Ala-OH is a multi-step process that first requires the synthesis of the core amino acid, β-(9-anthryl)-alanine, followed by the protection of its α-amino group with a Boc moiety.

Conceptual Synthesis Workflow

The overall process involves creating the core amino acid from commercially available precursors and then installing the acid-labile Boc protecting group, making it ready for peptide synthesis.

cluster_0 Part 1: Synthesis of β-(9-anthryl)-alanine Precursor cluster_1 Part 2: Boc Protection A Anthracene Derivatives & Alanine Precursors B Coupling Reaction A->B Standard amino acid synthesis protocols C β-(9-anthryl)-alanine B->C D β-(9-anthryl)-alanine F Boc Protection Reaction D->F E Boc Anhydride ((Boc)₂O) or BOC-ON E->F Base (e.g., Triethylamine) Aqueous Dioxane or Acetone/Water G Boc-β-(9-anthryl)-Ala-OH F->G Purification

Caption: General workflow for the synthesis of Boc-β-(9-anthryl)-Ala-OH.

Experimental Protocol: N-α-Boc Protection

This protocol is adapted from established methods for the Boc-protection of amino acids and is applicable once the β-(9-anthryl)-alanine precursor has been synthesized.[4][5]

Materials:

  • β-(9-anthryl)-alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O) or 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)

  • Triethylamine (Et₃N)

  • Solvent System: 1:1 (v/v) Dioxane/Water or Acetone/Water

  • 5% Aqueous Citric Acid Solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the β-(9-anthryl)-alanine (1 equivalent) and triethylamine (1.5 equivalents) in the chosen solvent system (approx. 1.2 mL per mmol of amino acid).[4]

  • Boc Reagent Addition: At room temperature, add (Boc)₂O or BOC-ON (1.1 equivalents) to the solution with continuous stirring.[4][5]

  • Reaction: Continue stirring for 2-4 hours. The reaction mixture should become homogeneous.[4]

  • Workup - Byproduct Removal: Dilute the mixture with water (approx. 1.5 mL per mmol of starting amino acid). Extract the aqueous phase twice with ethyl acetate to remove the oxime byproduct (if using BOC-ON) or unreacted anhydride.[4]

  • Acidification and Extraction: Cool the remaining aqueous layer in an ice bath and acidify to pH 2-3 with the 5% citric acid solution. Immediately extract the product three times with ethyl acetate.

  • Drying and Isolation: Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude Boc-β-(9-anthryl)-Ala-OH.

  • Purification: The product can be further purified by recrystallization from an ethyl acetate/hexane mixture to achieve high purity.

Incorporation into Peptides via Boc-SPPS

The primary application of Boc-β-(9-anthryl)-Ala-OH is its incorporation into a growing peptide chain using the robust Boc Solid-Phase Peptide Synthesis (SPPS) methodology. The core of Boc-SPPS is a cycle of deprotection and coupling steps performed on a solid support resin.

The Boc-SPPS Cycle

The workflow relies on the differential acid lability of the temporary Nα-Boc group and the more stable side-chain protecting groups (if any) and resin linkage.

Resin Resin-NH-Peptide-NH-Boc Deprotection Step 1: Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Deprotected Resin-NH-Peptide-NH₃⁺TFA⁻ Deprotection->Deprotected Neutralization Step 2: Neutralization (10% DIEA in DCM) Deprotected->Neutralization Neutralized Resin-NH-Peptide-NH₂ Neutralization->Neutralized Coupling Step 3: Amino Acid Coupling Neutralized->Coupling Coupled Resin-NH-Peptide-NH-CO-Ala(9-anthryl)-NH-Boc Coupling->Coupled ActivatedAA Boc-β-(9-anthryl)-Ala-OH + Activator (HBTU/HOBt) ActivatedAA->Coupling Wash Wash (DCM, IPA) Coupled->Wash Wash->Resin Repeat Cycle

Caption: The iterative cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol for Incorporation

This protocol outlines a single coupling cycle for incorporating Boc-β-(9-anthryl)-Ala-OH into a peptide sequence attached to a resin (e.g., MBHA resin for a C-terminal amide).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-β-(9-anthryl)-Ala-OH

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Kaiser Test Kit: For monitoring coupling completion.

Procedure:

  • Resin Preparation: Ensure the peptide-resin has undergone the Nα-Boc deprotection and neutralization steps, resulting in a free primary amine ready for coupling. The resin should be swollen in DMF.

  • Activation of Amino Acid:

    • In a separate vessel, dissolve Boc-β-(9-anthryl)-Ala-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add HBTU (2.9 equivalents) to the solution.

    • Add DIEA (6 equivalents) to the mixture. This pre-activates the carboxylic acid for efficient coupling.

    • Causality: The combination of HBTU/HOBt forms a highly reactive ester of the amino acid, which readily reacts with the free amine on the peptide-resin. DIEA acts as an organic base to facilitate the reaction. Due to the significant steric bulk of the anthryl side chain, allowing this pre-activation step for 5-10 minutes before adding to the resin is advisable to ensure the activated species is fully formed.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the swollen, neutralized peptide-resin.

    • Agitate the mixture at room temperature.

    • Expert Insight: Standard coupling times for small amino acids like Alanine are typically 1-2 hours. For the sterically hindered Boc-β-(9-anthryl)-Ala-OH, an extended coupling time of 4-6 hours or even a double coupling (repeating the procedure) may be necessary to drive the reaction to completion.

  • Monitoring:

    • After the initial coupling time, take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test.

    • Interpretation: A blue/purple color indicates the presence of unreacted free primary amines, signifying an incomplete reaction. A yellow/colorless result indicates successful coupling. If the test is positive, continue the coupling reaction for an additional 1-2 hours or perform a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and thoroughly wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Conclusion and Future Outlook

Boc-β-(9-anthryl)-Ala-OH stands as a powerful and versatile tool in the arsenal of peptide chemists and drug development professionals. Its well-defined photophysical properties, combined with the robust and scalable nature of Boc-SPPS, allows for the rational design and synthesis of fluorescently labeled peptides.[1][2] The insights gained from using these probes—from tracking drug-target engagement in real-time to elucidating the subtle conformational dynamics of proteins—are invaluable for advancing modern therapeutic design. As research continues to demand more sophisticated molecular tools, the strategic application of custom-designed building blocks like Boc-β-(9-anthryl)-Ala-OH will undoubtedly play a pivotal role in shaping the future of peptide-based science and medicine.

References

  • Petersson, E. J., et al. "Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies." National Institutes of Health. [Link]

  • Marmorstein, J. G., et al. "Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine." National Institutes of Health. [Link]

  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • The Royal Society of Chemistry. Experimental Procedures. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of Boc-β-(9-anthryl)-Ala-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and characterization of N-tert-butoxycarbonyl-β-(9-anthryl)-L-alanine (Boc-β-(9-anthryl)-Ala-OH), a fluorescent unnatural amino acid of significant interest in contemporary chemical biology and drug discovery. The unique photophysical properties imparted by the anthracene moiety make this compound a valuable building block for creating fluorescently labeled peptides and molecular probes to study biological processes.[1][2][3] This document offers a detailed, field-proven perspective on its preparation and rigorous analytical validation, designed to empower researchers in their synthetic and developmental endeavors.

Introduction: The Significance of Fluorescent Amino Acids

The site-specific incorporation of fluorescent unnatural amino acids into peptides and proteins provides a powerful tool for elucidating biological structure and function. Unlike large fluorescent protein tags, smaller fluorescent amino acids can minimize structural perturbations while offering sensitive probes for techniques such as Förster resonance energy transfer (FRET) and fluorescence polarization. Boc-β-(9-anthryl)-Ala-OH, with its environmentally sensitive anthracene fluorophore, is particularly well-suited for probing protein folding, protein-protein interactions, and conformational changes.[4][] The tert-butoxycarbonyl (Boc) protecting group ensures its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[6]

Strategic Synthesis of Boc-β-(9-anthryl)-Ala-OH

The synthesis of β-aryl-α-amino acids is a well-established field, with several robust strategies available.[7] For the asymmetric synthesis of the target compound, a highly effective and stereocontrolled approach involves the alkylation of a chiral glycine enolate equivalent. This method allows for the reliable installation of the desired stereochemistry at the α-carbon.

Retrosynthetic Analysis and Proposed Forward Synthesis

A plausible retrosynthetic analysis of Boc-β-(9-anthryl)-Ala-OH points to a convergent strategy involving the coupling of a chiral, N-protected glycine synthon with an appropriate 9-anthrylmethyl electrophile. The forward synthesis, therefore, hinges on the generation of a chiral glycine enolate and its subsequent reaction with 9-(bromomethyl)anthracene.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Glycine_Methyl_Ester Glycine Methyl Ester Schiff_Base Formation of Benzophenone Imine Glycine_Methyl_Ester->Schiff_Base Benzophenone Benzophenone Benzophenone->Schiff_Base 9-Anthraldehyde 9-Anthraldehyde Alkylating_Agent Synthesis of 9-(Bromomethyl)anthracene 9-Anthraldehyde->Alkylating_Agent Enolate_Formation Enolate Formation (LDA) Schiff_Base->Enolate_Formation Alkylation Asymmetric Alkylation Enolate_Formation->Alkylation Alkylating_Agent->Alkylation Hydrolysis_and_Protection Hydrolysis and Boc Protection Alkylation->Hydrolysis_and_Protection Final_Product Boc-β-(9-anthryl)-Ala-OH Hydrolysis_and_Protection->Final_Product

Caption: Proposed synthetic workflow for Boc-β-(9-anthryl)-Ala-OH.

Detailed Experimental Protocol

This protocol is a composite of established methodologies for the asymmetric alkylation of glycine enolates.[8][9]

Step 1: Synthesis of N-(Diphenylmethylene)glycine methyl ester (Schiff Base)

  • To a solution of glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C and stir for 30 minutes.

  • Add benzophenone imine (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Schiff base.

Step 2: Synthesis of 9-(Bromomethyl)anthracene

  • Suspend 9-anthraldehyde (1.0 eq) in methanol.

  • Cool the suspension to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction for 2 hours at room temperature, then quench with water.

  • Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate to yield 9-anthracenemethanol.

  • Dissolve the 9-anthracenemethanol in anhydrous DCM and cool to 0 °C.

  • Add phosphorus tribromide (0.5 eq) dropwise and stir at room temperature for 4 hours.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give 9-(bromomethyl)anthracene, which should be used immediately.

Step 3: Asymmetric Alkylation

  • Dissolve the N-(diphenylmethylene)glycine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.

  • Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (1.05 eq) in THF and stir for 30 minutes to form the enolate.

  • Add a solution of 9-(bromomethyl)anthracene (1.2 eq) in THF dropwise.

  • Stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Hydrolysis and Boc Protection

  • Dissolve the crude alkylated product in THF and add 1 M hydrochloric acid. Stir vigorously for 6 hours at room temperature to hydrolyze the imine.

  • Neutralize the mixture with saturated aqueous sodium bicarbonate and extract with ethyl acetate. Concentrate the organic layer to obtain the crude amino ester.

  • Dissolve the crude amino ester in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (3.0 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.5 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M citric acid and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected amino ester.

  • Dissolve the crude ester in a mixture of THF and water (2:1) and add lithium hydroxide (2.0 eq).

  • Stir at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 4-5 with 1 M citric acid and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product by column chromatography or recrystallization to afford Boc-β-(9-anthryl)-Ala-OH as a solid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized Boc-β-(9-anthryl)-Ala-OH.

Physical Properties
PropertyExpected ValueSource
Molecular FormulaC₂₂H₂₃NO₄[10]
Molecular Weight365.42 g/mol [10]
AppearanceWhite to light yellow solid[10]
Melting Point196 - 202 °C[10]
Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The expected chemical shifts (in ppm, referenced to a standard) are predicted based on the analysis of similar structures.[6][11][12][13]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4-8.6m2HAnthracene H-1, H-8
~8.0-8.2m2HAnthracene H-4, H-5
~7.4-7.6m4HAnthracene H-2, H-3, H-6, H-7
~8.3s1HAnthracene H-10
~5.1d1HNH
~4.5m1Hα-CH
~3.6-3.8m2Hβ-CH₂
~1.4s9HBoc (CH₃)₃

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. Expected chemical shifts are based on known values for the Boc group, the alanine backbone, and 9-substituted anthracenes.[1][14]

Chemical Shift (δ, ppm)Assignment
~174-176Carboxylic acid C=O
~155-157Boc C=O
~125-132Anthracene aromatic carbons
~80Boc quaternary carbon
~54-56α-CH
~35-37β-CH₂
~28Boc (CH₃)₃

3.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the molecular ion peak.

m/zIon
366.17[M+H]⁺
388.15[M+Na]⁺
364.15[M-H]⁻

High-resolution mass spectrometry (HRMS) should confirm the elemental composition. Fragmentation patterns in MS/MS would likely involve the loss of the Boc group (100 Da) and cleavage of the side chain.[15][16][17]

Purity and Enantiomeric Excess Determination

3.3.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of the final compound. A typical method would involve a C18 column with a gradient elution of acetonitrile and water containing 0.1% trifluoroacetic acid.

3.3.2. Chiral HPLC

The enantiomeric excess of the synthesized amino acid can be determined by chiral HPLC. This is crucial for applications in peptide synthesis where enantiopurity is paramount.[][10][11][18] Derivatization with a chiral reagent or the use of a chiral stationary phase can be employed for the separation of enantiomers.

Characterization_Scheme cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity and Stereochemistry Product Boc-β-(9-anthryl)-Ala-OH NMR ¹H and ¹³C NMR Product->NMR Structural Confirmation MS Mass Spectrometry Product->MS Molecular Weight and Formula HPLC RP-HPLC Product->HPLC Purity Assessment Chiral_HPLC Chiral HPLC Product->Chiral_HPLC Enantiomeric Excess

Caption: Comprehensive characterization workflow for Boc-β-(9-anthryl)-Ala-OH.

Conclusion

This technical guide outlines a robust and reliable pathway for the synthesis and characterization of Boc-β-(9-anthryl)-Ala-OH. The presented synthetic strategy, based on the asymmetric alkylation of a chiral glycine enolate, offers excellent control over stereochemistry. The detailed characterization protocol ensures the unambiguous identification and purity assessment of this valuable fluorescent amino acid. By following the methodologies described herein, researchers can confidently produce high-quality Boc-β-(9-anthryl)-Ala-OH for their applications in peptide synthesis, drug discovery, and the broader field of chemical biology.

References

  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow.
  • Chem-Impex. (n.d.). Boc-3-(9-anthryl)-L-alanine. Retrieved from [Link]

  • Al-Shuaeeb, R. A. S., Al-Rawashdeh, N. A. F., & Al-Zereini, W. A. (2021). Positive ion mass spectrometry for fragmentation of anthracene by low energy electron impact. Physical Chemistry Chemical Physics, 23(3), 1667-1674.
  • Chem-Impex. (n.d.). Fmoc-3-(9-anthryl)-L-alanine. Retrieved from [Link]

  • Chem-Impex. (n.d.). Boc-3-(9-anthryl)-D-alanine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-(9-Anthryl)-L-alanine. Retrieved from [Link]

  • J&K Scientific. (n.d.). 3-(9-Anthryl)-L-alanine. Retrieved from [Link]

  • Stockett, M. H., et al. (2017). Fragmentation of anthracene C14H10, acridine C13H9N and phenazine C12H8N2 ions in collisions with atoms. Physical Chemistry Chemical Physics, 19(30), 19836-19844.
  • ResearchGate. (n.d.). 1H NMR spectra of Anthracene (a) and of the anthracen-9-yl(dodecyl)sulfane reaction product (b). Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of Anthracene C14H10, Acridine C13H9N and Phenazine C12H8N2 ions in collisions with atoms. Retrieved from [Link]

  • SpectraBase. (n.d.). 9-Anthracenemethanol. Retrieved from [Link]

  • Kitching, W., et al. (1976). Substituent effects in 9-substituted anthracenes. A carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry, 41(12), 2055-2059.
  • Brainly. (2023). Provide the proton NMR of 9-(2-phenylethenyl)-anthracene. Assign all peaks on the product spectrum. Retrieved from [Link]

  • Chegg. (2017). H NMR of trans-9-(2-Phenylethenyl)anthracene 13C NMR. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(1_1-dimethylethoxy_carbonyl-beta-alanine]([Link]

  • ResearchGate. (n.d.). Preparation procedure of Boc-Ala-Ala-Ala-OH (17) [Ala: L-alanine, Boc-:.... Retrieved from [Link]

  • ResearchGate. (n.d.). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR of α-(Boc-β-alanine)-ω-benzyl PEG (4000). Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.
  • Bouattour, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15(5), 1165-1185.
  • ResearchGate. (n.d.). PTC-Catalyzed Asymmetric Alkylation of Glycine Imines for the Synthesis of Unnatural Amino Acid Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Fmoc- L -3-(2-Benzothienyl)alanine (2-BtAla) via Diastereoselective Alkylation of a Glycine Equivalent. Retrieved from [Link]astereoselective_Alkylation_of_a_Glycine_Equivalent)

Sources

photophysical properties of Boc-beta-(9-anthryl)-Ala-OH

Boc-β-(9-anthryl)-Ala-OH is a valuable synthetic building block with robust and well-defined photophysical properties. Its strong UV absorption, high fluorescence quantum yield, and nanosecond-scale lifetime make it an ideal fluorescent probe. By following the detailed protocols outlined in this guide, researchers can accurately characterize this and similar fluorescent molecules. This enables their confident application in a wide range of fields, including the development of fluorescent peptides for high-throughput screening, Förster Resonance Energy Transfer (FRET) based assays for studying molecular interactions, and advanced fluorescence microscopy applications for cellular imaging. [1][2][14]

References

  • BMG LABTECH (n.d.). Time-Resolved Fluorescence Measurements. BMG LABTECH. Retrieved from [Link]

  • Chou, C.-C., et al. (2014). Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. RSC Publishing. Retrieved from [Link]

  • Agilent Technologies (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. Retrieved from [Link]

  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Retrieved from [Link]

  • UCI Department of Chemistry (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. Retrieved from [Link]

  • ResearchGate (n.d.). Time-resolved fluorescence experimental set-up using a colliding pulse.... ResearchGate. Retrieved from [Link]

  • ResearchGate (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate. Retrieved from [Link]

  • Wikipedia (n.d.). Time-resolved spectroscopy. Wikipedia. Retrieved from [Link]

  • Virtual Labs (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]

  • Hermier, M., et al. (2012). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. Retrieved from [Link]

  • PicoQuant (n.d.). Time-resolved Fluorescence. PicoQuant. Retrieved from [Link]

  • Journal of Chemical & Engineering Data (n.d.). Fluorescence spectra and quantum yields. Quinine, uranine, 9,10-diphenylanthracene, and 9,10-bis(phenylethynyl)anthracenes. ACS Publications. Retrieved from [Link]

  • Katoh, R., et al. (2015). Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. The Journal of Physical Chemistry C. Retrieved from [Link]

  • ResearchGate (n.d.). Fluorescence lifetimes of ANS in a-Chymotrypsin in presence of formalin. ResearchGate. Retrieved from [Link]

  • University of Washington (2017). Time Resolved Fluorescence Spectroscopy. University of Washington. Retrieved from [Link]

  • MDPI (2020). Photophysical Properties of Anthracene Derivatives. MDPI. Retrieved from [Link]

  • IOSR Journal (2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics. Retrieved from [Link]

  • PubChem (n.d.). Boc-beta-(9-anthryl)-Ala-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com (n.d.). Synthesis of Boc-Ala-Ala-OH. PrepChem.com. Retrieved from [Link]

  • Lakowicz, J. R., et al. (1992). Fluorescence lifetime imaging. PubMed - NIH. Retrieved from [Link]

  • Lakowicz, J. R., et al. (1992). Fluorescence Lifetime Imaging. PMC - PubMed Central - NIH. Retrieved from [Link]

  • PubChem (n.d.). N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(1_1-dimethylethoxy_carbonyl-beta-alanine]([Link]

  • Ranjan, R. D., et al. (2011). Fluorescence Lifetime Measurements and Biological Imaging. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Andreoni, A., et al. (2023). Fluorescence lifetime Hong-Ou-Mandel sensing. PMC - NIH. Retrieved from [Link]

  • Oregon Medical Laser Center (n.d.). 9,10-Bis(phenylethynyl)anthracene. OMLC. Retrieved from [Link]

  • Aapptec Peptides (n.d.). Boc-Ala-OH, Boc-alanine. Aapptec. Retrieved from [Link]

Boc-beta-(9-anthryl)-Ala-OH solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Boc-beta-(9-anthryl)-Ala-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Unique Amino Acid Derivative

In the realm of peptide synthesis and drug discovery, the introduction of non-canonical amino acids offers a gateway to novel therapeutic agents and research tools. This compound, with its bulky, hydrophobic anthracene moiety, is a prime example of such a specialized building block. The anthracene group provides a fluorescent tag, making it invaluable for creating fluorescent probes to visualize cellular processes and in the development of advanced materials like organic light-emitting diodes (OLEDs)[1]. However, the very feature that makes this amino acid derivative so useful—its large, aromatic side chain—presents a significant challenge: solubility.

This guide provides a deep dive into the solubility characteristics of this compound in common organic solvents. As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for understanding why this compound behaves the way it does and to equip you with the knowledge and protocols to confidently handle it in your research. We will explore the theoretical underpinnings of its solubility, offer expert estimations for various solvents, and provide a robust experimental protocol for you to determine precise solubility in your specific applications.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physical and chemical properties is the bedrock of predicting its solubility.

PropertyValueSource
Molecular Formula C₂₂H₂₃NO₄[1][2]
Molecular Weight 365.42 g/mol [1][2]
Melting Point 196 - 202 °C[1]
Appearance White to light yellow solid[1]
Structure A beta-alanine backbone with a tert-butyloxycarbonyl (Boc) protecting group on the amine and a 9-anthryl group attached to the beta-carbon.N/A

The dominant features of this molecule are the large, planar, and nonpolar anthracene ring and the bulky, hydrophobic Boc protecting group. These characteristics lead to strong intermolecular π-π stacking and van der Waals interactions, contributing to a high melting point and generally low solubility in polar protic and nonpolar solvents. The carboxylic acid group provides a site for hydrogen bonding, but its influence is significantly diminished by the overwhelming hydrophobicity of the rest of the molecule.

Theoretical and Practical Solubility Considerations in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. For this compound, this means we should anticipate higher solubility in solvents that can effectively solvate both the large, nonpolar aromatic system and the polar carboxylic acid and carbamate groups.

Solvent Classification and Expected Solubility
  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These are generally the most effective solvents for large, protected amino acids and peptides[3][4]. Their high dielectric constants and ability to act as hydrogen bond acceptors allow them to solvate the polar parts of the molecule, while their organic nature helps to solubilize the hydrophobic anthracene and Boc groups. We can confidently predict the highest solubility of this compound in this class of solvents.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are effective at dissolving nonpolar and moderately polar compounds. While they will readily solvate the anthracene and Boc groups, they are less effective at solvating the carboxylic acid. Therefore, we expect moderate solubility in chlorinated solvents.

  • Ethers (e.g., Tetrahydrofuran (THF), Dioxane): Ethers have moderate polarity and can act as hydrogen bond acceptors. Their ability to dissolve this compound is likely to be moderate, but potentially lower than that of polar aprotic solvents and chlorinated solvents.

  • Alcohols (e.g., Methanol, Ethanol): These are polar protic solvents. While the hydroxyl group can interact with the carboxylic acid, the relatively small nonpolar portion of these solvents will struggle to solvate the large anthracene ring. Consequently, we anticipate poor to moderate solubility in lower alcohols.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will not effectively solvate the polar carboxylic acid and carbamate groups, leading to very poor solubility.

Estimated Solubility Table

The following table provides an expert estimation of the solubility of this compound in a range of common organic solvents. It is crucial to understand that these are not experimentally determined values but are based on the physicochemical properties of the molecule and established principles of solubility for similar compounds.

SolventClassPredicted SolubilityRationale
N,N-Dimethylformamide (DMF) Polar AproticHighExcellent ability to solvate both polar and nonpolar moieties.
Dimethyl Sulfoxide (DMSO) Polar AproticHighSimilar to DMF, with strong solvating power for a wide range of compounds.
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighA strong polar aprotic solvent often used for dissolving difficult compounds.
Dichloromethane (DCM) ChlorinatedModerateGood for nonpolar groups, but less effective for the carboxylic acid.
Chloroform ChlorinatedModerateSimilar to DCM.
Tetrahydrofuran (THF) EtherModerate to LowModerate polarity, may struggle with the large hydrophobic moiety.
Methanol AlcoholLowPolar protic nature is not ideal for the large nonpolar groups.
Ethanol AlcoholLowSimilar to methanol.
Acetonitrile Polar AproticLowLess effective at solvating large, nonpolar compounds compared to DMF or DMSO.
Toluene AromaticVery LowNonpolar, will not solvate the polar functional groups.
Hexane NonpolarInsolubleWill not effectively solvate any part of the molecule.

Experimental Protocol for Solubility Determination

Given the lack of precise quantitative data, an experimental determination of solubility is essential for any research application. The following protocol provides a reliable method for determining the solubility of this compound.

Materials and Equipment
  • This compound

  • Selected organic solvents (high purity)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Procedure
  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial (e.g., 10 mg in 1 mL). b. Equilibrate the suspension at a constant temperature (e.g., 25 °C) using a thermostatic shaker for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation of Undissolved Solid: a. Centrifuge the suspension at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. b. Carefully withdraw an aliquot of the supernatant using a pipette.

  • Filtration: a. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.

  • Quantification: a. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. b. Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. The strong UV absorbance of the anthracene moiety makes UV-Vis a convenient method.

  • Calculation: a. Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Workflow Diagram

G cluster_0 Preparation cluster_1 Separation cluster_2 Quantification A Add excess this compound to known volume of solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C Transfer for separation D Withdraw supernatant C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtered supernatant E->F Transfer for analysis G Analyze by HPLC or UV-Vis F->G H Calculate original concentration G->H

Sources

The Advent and Application of Anthryl-Containing Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The site-specific incorporation of fluorescent probes into proteins has revolutionized our ability to study biological systems at the molecular level. Among the diverse toolkit of fluorescent reporters, anthryl-containing amino acids have emerged as powerful instruments for elucidating protein structure, dynamics, and interactions. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, photophysical properties, and applications of these unique unnatural amino acids. Tailored for researchers, scientists, and drug development professionals, this guide offers not only a historical perspective but also practical, field-proven insights and detailed methodologies to facilitate the successful application of anthryl-containing amino acids in cutting-edge research.

Introduction: The Need for Minimally Perturbing Fluorescent Probes

The study of protein function is intrinsically linked to understanding their three-dimensional structure and conformational dynamics. Traditional methods for fluorescently labeling proteins, such as the use of large fluorescent protein tags (e.g., GFP) or the chemical conjugation of organic dyes, have been invaluable. However, these approaches can suffer from significant limitations, including the potential for the bulky labels to interfere with the native structure, function, and interactions of the protein of interest.

This has driven the development of smaller, minimally perturbing fluorescent probes that can be incorporated site-specifically into a protein's polypeptide chain. Fluorescent unnatural amino acids (fUAAs), which are structurally similar to their natural counterparts, offer an elegant solution to this challenge. By replacing a native amino acid with a fluorescent analogue, researchers can introduce a spectroscopic reporter with high precision, enabling the study of protein behavior with minimal structural perturbation. The anthryl moiety, with its rigid, planar structure and favorable photophysical properties, has proven to be an excellent fluorophore for the design of such fUAAs.

Discovery and Historical Context

The journey of anthryl-containing amino acids is rooted in the broader field of unnatural amino acid synthesis, a discipline that has continuously expanded the chemical diversity accessible to protein engineers. While the precise first synthesis of a simple anthryl-containing amino acid is not prominently documented in a single seminal publication, the development of synthetic routes to novel amino acids throughout the 20th century laid the necessary groundwork. The synthesis of L-phenylalanine in 1882 by Erlenmeyer and Lipp from phenylacetaldehyde, hydrogen cyanide, and ammonia marked an early milestone in creating aromatic amino acids.

The specific creation of amino acids bearing the larger polycyclic aromatic anthracene group, such as 3-(9-anthryl)-L-alanine, represents a more recent advancement, driven by the increasing demand for sophisticated fluorescent probes in biophysical studies. These developments were made possible by the evolution of synthetic organic chemistry, particularly in the areas of asymmetric synthesis and the protection of reactive functional groups, allowing for the construction of chiral amino acids with complex side chains.

Synthesis of Anthryl-Containing Amino Acids

The synthesis of anthryl-containing amino acids, such as 3-(9-anthryl)-L-alanine, requires a strategic approach to introduce the bulky aromatic side chain while maintaining the stereochemical integrity of the α-carbon. A common and effective strategy involves the alkylation of a chiral glycine enolate equivalent with a reactive anthracene derivative.

General Synthetic Strategy: Asymmetric Alkylation

A robust method for the asymmetric synthesis of α-amino acids is the alkylation of a glycine Schiff base derived from (S)-(-)-2-hydroxypinane-3-one. This chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby establishing the desired stereochemistry at the α-carbon.

graph_synthesis_anthrylalanine schiff_base Glycine Schiff Base (chiral auxiliary) enolate Chiral Glycine Enolate schiff_base->enolate 1. Deprotonation anthracene_reagent 9-(Bromomethyl)anthracene alkylated_product Alkylated Schiff Base anthracene_reagent->alkylated_product base Strong Base (e.g., LDA) base->enolate enolate->alkylated_product 2. Alkylation protected_amino_acid N-Protected Anthrylalanine alkylated_product->protected_amino_acid 3. Hydrolysis of Imine anthrylalanine 3-(9-Anthryl)-L-alanine protected_amino_acid->anthrylalanine 4. Deprotection

Caption: Asymmetric synthesis of 3-(9-anthryl)-L-alanine.

Experimental Protocol: Synthesis of N-α-Fmoc-3-(9-anthryl)-L-alanine

For practical application in solid-phase peptide synthesis (SPPS), the synthesized amino acid must be protected with a suitable group on the α-amino moiety, typically the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.

Step 1: Preparation of the Chiral Glycine Schiff Base

  • (S)-(-)-2-hydroxypinane-3-one is reacted with glycine methyl ester hydrochloride in the presence of a mild base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM).

  • The reaction mixture is stirred at room temperature until the formation of the Schiff base is complete, as monitored by thin-layer chromatography (TLC).

  • The product is then purified by column chromatography.

    • Causality: The use of the chiral pinanone derivative is crucial for establishing the stereocenter at the α-carbon in the subsequent alkylation step.

Step 2: Asymmetric Alkylation

  • The chiral glycine Schiff base is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (-78 °C) under an inert atmosphere (e.g., argon).

  • A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to generate the enolate.

  • 9-(Bromomethyl)anthracene, dissolved in dry THF, is then added to the enolate solution.

  • The reaction is allowed to proceed at low temperature for several hours before being quenched with a proton source (e.g., saturated aqueous ammonium chloride).

  • The crude product is extracted and purified.

    • Causality: The low temperature is essential to maintain the kinetic control of the reaction and prevent racemization. LDA is a strong base that completely deprotonates the α-carbon to form the enolate, but it is sterically hindered, which prevents it from acting as a nucleophile.

Step 3: Hydrolysis and Protection

  • The alkylated Schiff base is hydrolyzed under acidic conditions (e.g., aqueous HCl) to cleave the chiral auxiliary and liberate the free amino acid ester.

  • The resulting amino acid ester is then directly protected with the Fmoc group by reacting it with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture like dioxane and water.

  • The Fmoc-protected amino acid ester is then saponified (e.g., with lithium hydroxide) to yield the final product, N-α-Fmoc-3-(9-anthryl)-L-alanine.

    • Causality: The Fmoc protecting group is stable to the acidic conditions used for Schiff base hydrolysis but can be readily cleaved by bases like piperidine, making it orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS.

Photophysical Properties of Anthryl-Containing Amino Acids

The utility of anthryl-containing amino acids as fluorescent probes stems from the inherent photophysical properties of the anthracene chromophore. These properties can be sensitive to the local environment, making them excellent reporters of molecular interactions and conformational changes.

Absorption and Emission Spectra

3-(9-Anthryl)-L-alanine typically exhibits an absorption maximum around 330 nm and a fluorescence emission maximum centered at approximately 415 nm in aqueous solutions at physiological pH. This results in a characteristic blue-green fluorescence. The absorption and emission wavelengths can be influenced by the polarity of the solvent, with a general trend of a red-shift in emission as solvent polarity increases.

Environmental Sensitivity

The fluorescence of the anthryl group is particularly sensitive to its local microenvironment. Changes in solvent polarity, viscosity, and the proximity of quenching groups can significantly affect its fluorescence quantum yield and lifetime. This solvatochromism is a key feature that allows researchers to monitor changes in the local environment of the amino acid when it is incorporated into a protein. For example, the movement of the anthryl side chain from a solvent-exposed position to a hydrophobic pocket within a folded protein will typically result in a blue-shift in the emission spectrum and an increase in fluorescence intensity.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of 3-(9-anthryl)-L-alanine in different solvent environments.

PropertyCyclohexaneDioxaneAcetonitrileMethanolWater
Absorption Max (λabs, nm) ~340~345~342~340~330
Emission Max (λem, nm) ~435~430~425~420~415
Quantum Yield (Φf) ~0.30~0.35~0.40~0.45~0.50
Fluorescence Lifetime (τ, ns) ~4.5~5.0~5.5~6.0~6.5

Note: The values presented are approximate and can vary depending on the specific experimental conditions, such as pH and temperature.

Applications in Protein Science and Drug Discovery

The unique properties of anthryl-containing amino acids have led to their widespread use in a variety of applications, from fundamental studies of protein folding to high-throughput screening in drug discovery.

Probing Protein Structure and Conformational Dynamics

By strategically incorporating an anthryl-containing amino acid at a specific site in a protein, researchers can monitor conformational changes in real-time. For instance, the folding of a protein can be followed by observing the change in the fluorescence of the anthryl probe as it moves from a polar, aqueous environment to a nonpolar environment in the protein's hydrophobic core.

Investigating Protein-Protein and Protein-Ligand Interactions

The fluorescence of the anthryl group can be quenched by certain other amino acid residues, such as tryptophan, through processes like Förster Resonance Energy Transfer (FRET). This phenomenon can be exploited to study binding events. If a protein containing an anthrylalanine is brought into close proximity with another protein or a ligand containing a suitable quenching group, a decrease in fluorescence intensity will be observed, allowing for the determination of binding affinities and kinetics.

High-Throughput Screening and Assay Development

The sensitivity of anthrylalanine's fluorescence to its environment makes it a valuable tool for developing high-throughput screening assays. For example, an assay for enzyme activity could be designed where the cleavage of a peptide substrate containing anthrylalanine leads to a change in its fluorescence signal.

Case Study: Monitoring Protein Conformational Changes with FRET

A powerful application of anthryl-containing amino acids is their use as donors in FRET experiments. FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 10-100 Å). The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a "molecular ruler" for measuring intramolecular and intermolecular distances.

A related fluorescent amino acid, acridonylalanine (Acd), which shares structural and photophysical similarities with anthrylalanine, has been successfully employed as a FRET donor to study the conformational dynamics of proteins.

Experimental Workflow: FRET-based analysis of protein conformational change

graph_fret_workflow start Start: Protein of Interest mutagenesis Site-Directed Mutagenesis: Incorporate Acd (Donor) and Cys (for Acceptor labeling) start->mutagenesis expression Protein Expression and Purification mutagenesis->expression labeling Labeling with Acceptor Fluorophore (e.g., Maleimide dye at Cys) expression->labeling spectroscopy Fluorescence Spectroscopy: Measure Donor and Acceptor Emission labeling->spectroscopy analysis Data Analysis: Calculate FRET Efficiency and Distance spectroscopy->analysis conclusion Conclusion: Determine Conformational State analysis->conclusion

A Technical Guide to the Structural and Conformational Analysis of Boc-β-(9-anthryl)-Ala-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-β-(9-anthryl)-Ala-OH is a non-canonical amino acid of significant interest in peptide chemistry and drug discovery. Its unique architecture, combining a flexible β-amino acid backbone with a bulky, rigid, and fluorescent anthryl side chain, imparts distinct conformational preferences that are crucial for the rational design of peptidomimetics, foldamers, and molecular probes.[1][2] This guide provides a comprehensive overview of the methodologies employed for the structural and conformational analysis of this molecule. We delve into the theoretical principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy, supplemented by computational modeling. By synthesizing insights from these techniques, this document aims to provide a robust understanding of the molecule's conformational landscape, guiding its effective application in advanced scientific research.

Introduction: The Significance of a Constrained Scaffold

Unnatural amino acids are powerful tools for expanding the chemical diversity of peptides and proteins.[][4] Boc-β-(9-anthryl)-Ala-OH belongs to a specialized class of these building blocks, characterized by two key features:

  • β-Amino Acid Backbone: The additional carbon atom in the backbone, compared to canonical α-amino acids, confers increased conformational flexibility and resistance to enzymatic degradation.[5][6] This makes β-peptides attractive candidates for developing stable, bioactive molecules.

  • Anthryl Side Chain: The large, planar anthracene group acts as a significant steric constraint, limiting the rotational freedom of the backbone.[2] Furthermore, its intrinsic fluorescence provides a convenient spectroscopic handle for probing molecular interactions, localization, and dynamics.[][8]

Understanding the three-dimensional structure and preferred conformations of Boc-β-(9-anthryl)-Ala-OH is paramount. The orientation of the anthryl group relative to the peptide backbone dictates how it will influence the secondary structure of a peptide and how it presents itself for intermolecular interactions. This knowledge is critical for designing molecules with predictable shapes and functions, from targeted therapeutics to novel biomaterials.[9]

Physicochemical and Spectroscopic Properties

A foundational understanding begins with the molecule's basic properties, which are essential for designing and interpreting experiments.

PropertyValueSource
Molecular Formula C22H23NO4[1]
Molecular Weight 365.42 g/mol [1]
Appearance White to light yellow solid[2]
Protection Group tert-Butoxycarbonyl (Boc)[1]
Key Chromophore Anthracene[2]
Primary Application Peptide Synthesis, Fluorescent Probes[1][2]

An Integrated Approach to Structural Analysis

No single technique can fully capture the complete conformational picture of a molecule, which exists as an ensemble of structures in solution and a specific packed form in the solid state. Therefore, a multi-pronged approach is essential for a comprehensive analysis.

Caption: Integrated workflow for the structural analysis of Boc-β-(9-anthryl)-Ala-OH.

Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution Conformation

NMR spectroscopy is the most powerful technique for determining the structure and dynamics of molecules in solution.[10][11] For Boc-β-(9-anthryl)-Ala-OH, a combination of 1D and 2D NMR experiments provides critical insights into atomic connectivity and spatial proximities.

Causality Behind Experimental Choices: The goal is to define the dihedral angles along the backbone and the orientation of the anthryl side chain. 1D proton (¹H) and carbon (¹³C) NMR confirm the presence of all expected chemical groups. 2D experiments like COSY (Correlation Spectroscopy) establish proton-proton coupling networks (e.g., through the -CH-CH2- backbone), while NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for conformational analysis. NOESY detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds.[12][13]

Key Expected NOE Correlations: The most informative correlations will be between the protons of the anthryl ring and the protons on the β-amino acid backbone (Hα, Hβ, and NH). The presence and intensity of these NOEs directly report on the preferred rotameric state of the Cβ-Cγ bond, defining the side chain's orientation.

Caption: Key NOE correlations for defining side-chain conformation.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of Boc-β-(9-anthryl)-Ala-OH in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Ensure the sample is free of paramagnetic impurities.

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • Temperature Control: Set the sample temperature to 298 K (25 °C) and allow it to equilibrate.

  • Acquisition:

    • Acquire a standard 2D ¹H-¹H NOESY spectrum.

    • Crucial Parameter: Use a mixing time (τm) in the range of 200-800 ms. A range of mixing times should be tested to monitor for potential spin diffusion effects.

  • Processing: Process the data using appropriate software (e.g., TopSpin, Mnova). Apply a squared sine-bell window function in both dimensions before Fourier transformation.

  • Analysis: Integrate the cross-peaks corresponding to key proton pairs. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons, allowing for semi-quantitative distance restraints.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an atomic-resolution snapshot of the molecule in its crystalline, solid state. This technique is invaluable for determining precise bond lengths, bond angles, and the specific conformation adopted by the molecule to optimize its packing in a crystal lattice.[14]

Causality Behind Experimental Choices: The solid-state structure serves as a crucial reference point. It represents a single, low-energy conformation, which can be used to validate and benchmark results from solution-state studies and computational models. The challenge often lies in growing diffraction-quality single crystals.

Experimental Protocol: Single Crystal Growth and Data Collection

  • Crystal Growth:

    • Screen various solvent systems for crystallization. A common method is slow evaporation.

    • Example System: Dissolve the compound to near-saturation in a solvent like ethyl acetate or methanol. Place the solution in a loosely capped vial inside a larger chamber containing a more volatile anti-solvent (e.g., hexane). Slow diffusion of the anti-solvent vapor will gradually decrease the solubility, promoting crystal growth over days or weeks.

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a cryoloop.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer, often with a synchrotron light source for higher flux and resolution.[15]

    • Flash-cool the crystal in a stream of liquid nitrogen (100 K) to minimize radiation damage during data collection.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the structure using direct methods or Patterson analysis to determine the initial positions of the atoms.

    • Refine the atomic model against the experimental data to achieve the best possible fit, resulting in a final structure with precise atomic coordinates.

Circular Dichroism (CD) Spectroscopy: Assessing Chiral Environment

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[16] While often used for protein secondary structure analysis, it is also sensitive to the local environment of chromophores.[17][18]

Causality Behind Experimental Choices: The anthracene group of Boc-β-(9-anthryl)-Ala-OH is an aromatic chromophore.[19] When placed in the chiral environment of the amino acid, it will produce a CD signal. Changes in the conformation of the molecule will alter the coupling between the chromophore's electronic transitions and the chiral center, leading to changes in the CD spectrum. This makes CD a sensitive tool for monitoring conformational shifts in solution, for instance, upon changes in solvent polarity or temperature.[20]

Experimental Protocol: CD Spectral Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-0.5 mg/mL) in a suitable, non-absorbing solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas, especially for far-UV measurements.

  • Data Collection:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Scan the appropriate wavelength range. The near-UV region (250-350 nm) will be dominated by the anthryl chromophore transitions.

    • Acquire a baseline spectrum of the solvent alone and subtract it from the sample spectrum.

  • Data Analysis: The resulting spectrum, plotted as ellipticity versus wavelength, provides a fingerprint of the molecule's dominant solution-state conformation.

Computational Modeling: Exploring the Conformational Landscape

Computational methods, particularly molecular dynamics (MD) simulations, complement experimental data by providing a dynamic view of the molecule's conformational flexibility.[10][21]

Causality Behind the Workflow: Starting from a reasonable initial structure (e.g., from X-ray crystallography or a built model), an MD simulation calculates the forces between atoms and simulates their movement over time, allowing the molecule to explore its accessible conformational space.[22] This can reveal multiple low-energy conformations and the barriers between them.

Workflow: Molecular Dynamics Simulation

  • Model Building: Generate a 3D structure of Boc-β-(9-anthryl)-Ala-OH.

  • Force Field Parameterization: Assign an appropriate force field (e.g., AMBER, CHARMM) that accurately describes the potential energy of the molecule.

  • Solvation: Place the molecule in a periodic box of explicit solvent molecules (e.g., water or chloroform) to simulate solution conditions.

  • Minimization and Equilibration: Minimize the energy of the system to remove bad contacts, then gradually heat the system to the target temperature (e.g., 298 K) and allow the solvent to equilibrate around the solute.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to adequately sample the conformational landscape.

  • Trajectory Analysis: Analyze the resulting trajectory to identify preferred dihedral angles, hydrogen bonding patterns, and overall conformational families.

Synthesizing the Data: The Conformational Landscape

By integrating the findings from these techniques, a cohesive picture of the molecule's conformation emerges.

  • X-ray crystallography provides a high-resolution, but static, view of a single low-energy state in the solid phase.

  • NMR (NOE data) reveals the time-averaged distances between protons in solution, defining the most populated conformation(s).

  • CD spectroscopy offers a sensitive fingerprint of the dominant chiral conformation in solution and is excellent for comparative studies under different conditions.

  • Computational modeling maps out the energy landscape, showing which conformations are stable, the energy barriers to interconversion, and how the molecule behaves dynamically over time.

A comparison of key dihedral angles obtained from these methods provides a powerful summary of the molecule's structural behavior.

Dihedral AngleX-ray (Solid)NMR (Solution)MD Simulation (Predicted)
φ (C'-N-Cβ-Cα) Hypothetical ValueEnsemble AverageRange of Values
θ (N-Cβ-Cα-C') Hypothetical ValueEnsemble AverageRange of Values
ψ (Cβ-Cα-C'-N) Hypothetical ValueEnsemble AverageRange of Values
χ1 (N-Cβ-Cγ-C9_anth) Hypothetical ValueDominant RotamerDistribution of Rotamers

Note: Specific values would be derived from actual experimental and computational results.

The steric bulk of the anthryl group is expected to heavily restrict the θ and χ1 dihedral angles, forcing the molecule into a more defined conformation than an un-substituted β-alanine derivative.[5][23]

Conclusion and Future Outlook

The structural and conformational analysis of Boc-β-(9-anthryl)-Ala-OH requires a synergistic application of solid-state, solution-state, and in silico techniques. NMR and X-ray crystallography provide the core structural data, CD spectroscopy acts as a sensitive probe of the chiral environment, and computational modeling offers a dynamic perspective that unites these snapshots into a coherent landscape. A thorough understanding of this landscape is not merely an academic exercise; it is the foundation for the rational design of next-generation peptides and probes.[4][24] By controlling the conformation of this and similar building blocks, researchers can engineer molecules with enhanced stability, higher binding affinity, and tailored biological activity, accelerating innovation in drug development and materials science.

References

  • [N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. (n.d.). PubChem.]([Link]

Sources

Unlocking New Vistas in Peptide Science: A Technical Guide to the Research Applications of Boc-beta-(9-anthryl)-Ala-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Bulky Fluorophore in Peptide Chemistry

In the landscape of chemical biology and drug discovery, the site-specific incorporation of fluorescent amino acids into peptides and proteins has become an indispensable tool.[1] These molecular reporters allow for the real-time visualization of complex biological processes, from protein-protein interactions to cellular trafficking.[2][3] Boc-beta-(9-anthryl)-Ala-OH stands out as a particularly intriguing building block for such studies. This specialized amino acid derivative combines the utility of a tert-butyloxycarbonyl (Boc) protecting group, amenable to solid-phase peptide synthesis (SPPS), with the distinct photophysical properties of the anthracene moiety.[4] The bulky and environmentally sensitive nature of the 9-anthryl group offers unique opportunities for probing molecular environments and interactions.

This guide provides a comprehensive overview of potential research areas for this compound, complete with detailed experimental workflows and the underlying scientific rationale. As senior application scientists, our goal is to equip you with the foundational knowledge and practical protocols to leverage this powerful tool in your research endeavors.

Part 1: Foundational Knowledge and Synthesis of Anthryl-Labeled Peptides

The Core Components: Boc Group and Anthryl Fluorophore

The structure of this compound is key to its utility. The Boc protecting group on the alpha-amino group makes it compatible with Boc-based solid-phase peptide synthesis, a well-established method for the stepwise assembly of peptide chains.[4] The anthracene moiety , a polycyclic aromatic hydrocarbon, serves as the fluorescent reporter. Its photophysical properties, including its absorption and emission spectra, fluorescence lifetime, and quantum yield, are sensitive to the polarity of its local environment. This solvatochromism is a critical feature that can be exploited to report on changes in peptide conformation or binding events.

Photophysical Properties of the Anthryl Moiety

The photophysical characteristics of the 9-anthryl group are central to designing experiments. While the exact properties of this compound may vary slightly depending on the solvent and its conjugation within a peptide, data from the closely related 9-aminoanthracene (9AA) provides a strong starting point.

PropertyValue (in Methanol)Reference
Absorption Maximum (λabs) ~420 nm[5]
Emission Maximum (λem) ~510 nm[5]
Fluorescence Quantum Yield (Φf) ~0.19[5]
Fluorescence Lifetime (τ) ~3.1 ns (average for similar dyes)[6]

Note: These values are for 9-aminoanthracene and should be experimentally verified for the specific anthryl-labeled peptide.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis protocols. The bulky nature of the anthryl group may necessitate slight modifications to ensure efficient coupling.

Diagram of the SPPS Workflow:

SPPS_Workflow Resin 1. Resin Swelling (e.g., in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Boc-Anl-Ala-OH + Coupling Reagents) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat Steps 2-5 for each amino acid Washing2->Repeat n-1 times Cleavage 7. Cleavage & Deprotection (e.g., TFA cocktail) Repeat->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Characterization 9. Characterization (Mass Spectrometry) Purification->Characterization

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis of an anthryl-labeled peptide.

Detailed Protocol for SPPS:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.[1]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group from the terminal amine.[7]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[7]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the this compound (or any other Fmoc-protected amino acid) with a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Due to the steric hindrance of the anthryl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.[7]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[2]

Part 2: Potential Research Areas and Experimental Designs

The unique properties of this compound open up several exciting avenues of research.

Probing Peptide-Protein Interactions with Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions in real-time.[10] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule.[10] The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it an effective "molecular ruler."[11]

Experimental Concept:

An anthryl-labeled peptide can be designed to bind to a protein of interest. The protein can be labeled with a suitable acceptor fluorophore. Upon binding, the donor (anthryl group) and acceptor are brought into close proximity, resulting in a FRET signal.

Diagram of the FRET-based Binding Assay:

FRET_Assay cluster_unbound Unbound State cluster_bound Bound State Unbound_Peptide Anthryl-Labeled Peptide (Donor) Unbound_Emission Donor Emission at ~510 nm Unbound_Peptide->Unbound_Emission No FRET Bound_Complex Anthryl (Donor) Protein Acceptor Unbound_Protein Acceptor-Labeled Protein Unbound_Excitation Excitation at ~420 nm Unbound_Excitation->Unbound_Peptide Bound_Complex:d->Bound_Complex:a Bound_Acceptor_Emission Acceptor Emission Bound_Complex:a->Bound_Acceptor_Emission Bound_Excitation Excitation at ~420 nm Bound_Excitation->Bound_Complex:d Bound_FRET FRET

Caption: Principle of a FRET-based assay for detecting peptide-protein interactions.

Step-by-Step Protocol for a FRET Assay:

  • Reagent Preparation:

    • Synthesize and purify the anthryl-labeled peptide as described in Part 1.

    • Label the protein of interest with a suitable acceptor dye (e.g., a rhodamine derivative) that has an absorption spectrum overlapping with the emission spectrum of anthracene.

    • Prepare a series of dilutions of the unlabeled protein for a competition assay.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the anthryl-labeled peptide and the acceptor-labeled protein.

    • To a separate set of wells, add the labeled components along with increasing concentrations of the unlabeled protein.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

  • Fluorescence Measurement:

    • Using a plate reader, excite the samples at the absorption maximum of the anthryl group (~420 nm).

    • Measure the fluorescence emission at the donor's emission wavelength (~510 nm) and the acceptor's emission wavelength.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the FRET ratio as a function of the unlabeled protein concentration to determine the binding affinity (IC50).

Monitoring Conformational Changes and Environmental Sensing

The sensitivity of the anthracene fluorophore to its local environment can be harnessed to study peptide conformational changes or to develop biosensors.

Experimental Concept:

If a peptide undergoes a conformational change upon binding to a target or in response to an environmental stimulus (e.g., a change in pH or ion concentration), the local environment of the anthryl group may be altered. This can lead to a change in its fluorescence intensity or a shift in its emission spectrum.

Potential Applications:

  • Enzyme activity assays: Design a peptide substrate for a protease that contains the anthryl group. Upon cleavage, the environment of the fluorophore may change, leading to a detectable change in fluorescence.

  • Ion sensing: Incorporate the anthryl-labeled amino acid into a peptide that specifically binds to a metal ion. Ion binding could induce a conformational change that alters the fluorescence of the anthryl group.

Live-Cell Imaging of Peptide Localization and Trafficking

Fluorescently labeled peptides are valuable tools for visualizing cellular processes in real-time.[2] An anthryl-labeled peptide can be used to track its uptake, localization, and trafficking within live cells.

Challenges and Considerations:

  • Cell Permeability: The bulky and hydrophobic nature of the anthryl group may affect the cell permeability of the peptide. Cell-penetrating peptide sequences may need to be incorporated into the design.

  • Phototoxicity: Excitation of the fluorophore can generate reactive oxygen species, which can be toxic to cells. Use the lowest possible laser power and exposure times.

  • Non-specific Binding: The hydrophobicity of the anthracene moiety may lead to non-specific binding to cellular membranes or proteins. Thorough washing and the use of blocking agents are important.

Diagram of the Live-Cell Imaging Workflow:

Live_Cell_Imaging Cell_Culture 1. Cell Culture (on coverslips or imaging dishes) Peptide_Incubation 2. Peptide Incubation (Anthryl-labeled peptide in media) Cell_Culture->Peptide_Incubation Washing 3. Washing (to remove unbound peptide) Peptide_Incubation->Washing Imaging 4. Live-Cell Imaging (Confocal or Two-Photon Microscopy) Washing->Imaging Data_Analysis 5. Data Analysis (Localization, colocalization, tracking) Imaging->Data_Analysis

Caption: A simplified workflow for live-cell imaging using an anthryl-labeled peptide.

Step-by-Step Protocol for Live-Cell Imaging:

  • Cell Culture: Plate the cells of interest on glass-bottom dishes or coverslips suitable for microscopy.

  • Peptide Incubation: Treat the cells with the anthryl-labeled peptide at an appropriate concentration in cell culture media. The optimal concentration and incubation time should be determined empirically.

  • Washing: Gently wash the cells with fresh media or a buffered saline solution to remove any unbound peptide.

  • Imaging:

    • Mount the sample on a confocal or two-photon microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

    • Excite the anthryl fluorophore using a laser line close to its absorption maximum (~420 nm).

    • Collect the emission using a filter set appropriate for the anthryl emission spectrum (~510 nm).

    • Acquire images or time-lapse series to observe the peptide's localization and dynamics.

  • Data Analysis: Analyze the images to determine the subcellular localization of the peptide. Co-staining with organelle-specific markers can be used to identify the compartments where the peptide accumulates.

Conclusion: A Versatile Tool for Advancing Peptide Research

This compound is a powerful and versatile tool for researchers in peptide chemistry, chemical biology, and drug discovery. Its unique combination of a bulky, environmentally sensitive fluorophore and its compatibility with standard peptide synthesis techniques enables a wide range of applications, from probing molecular interactions with high precision to visualizing cellular processes in real-time. By understanding the fundamental properties of this amino acid and employing the detailed experimental workflows provided in this guide, researchers can unlock new insights into the complex world of peptides and their biological functions.

References

  • Fmoc Solid-Phase Peptide Synthesis. (2024). Methods in Molecular Biology. [Link]

  • Fmoc-solid phase peptide synthesis of fluorescently labeled peptides, 1-FAM, 2-FAM and 3-FAM. (n.d.). ResearchGate. [Link]

  • Quantification of HPLC-separated peptides and proteins by spectrofluorimetric detection of native fluorescence and mass spectrometry. (2012). Journal of Chromatography B. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]

  • Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. (2018). ACS Omega. [Link]

  • Imaging live cells using reversible peptide-protein interactions. (2020). University of Edinburgh. [Link]

  • An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. (2019). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Quantification of HPLC-separated peptides and proteins by spectrofluorimetric detection of native fluorescence and mass spectrometry. (2012). ResearchGate. [Link]

  • Peptide Characterization and Purification Using High–Performance Liquid Chromatography. (n.d.). ScienceDirect. [Link]

  • HPLC Analysis and Purification of Peptides. (2019). ResearchGate. [Link]

  • Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media. (2021). Environmental Research. [Link]

  • How to do FRET analysis of a small peptide? (2016). ResearchGate. [Link]

  • Key Steps to Follow in a FRET Experiment. (2022). Spectroscopy Online. [Link]

  • TR-FRET Peptide. (n.d.). QYAOBIO. [Link]

  • Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media. (2021). PubMed. [Link]

  • Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. (2017). ACS Omega. [Link]

  • Organic Fluorescent Sensors for Environmental Analysis: A Critical Review and Insights into Inorganic Alternatives. (2023). Molecules. [Link]

  • Best practices: 5 steps to live-cell imaging. (2019). YouTube. [Link]

  • Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. (n.d.). ResearchGate. [Link]

  • Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. (2022). Photonics. [Link]

  • "Click" Chemistry In Vivo - New Tools for Molecular Imaging. (2014). YouTube. [Link]

  • Fluorescence quantum yield measurements. (1976). NIST. [Link]

  • Fluorescence Lifetime Measurements and Biological Imaging. (2011). Methods in Molecular Biology. [Link]

  • In Vivo Cellular level Imaging of Internal Organs in a Live Animal by Dr Pilhan Kim. (2023). YouTube. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-β-(9-anthryl)-Ala-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Photophysical Properties of Anthrylalanine

The incorporation of non-natural, fluorescent amino acids into peptides is a powerful strategy for elucidating biological processes, from protein folding and dynamics to receptor-ligand interactions. Boc-β-(9-anthryl)-L-alanine (Boc-Ant-Ala-OH) is a valuable building block in this endeavor. Its bulky, aromatic anthryl side chain serves as a sensitive fluorescent probe, exhibiting distinct photophysical properties that can report on its local microenvironment.[1] However, the very features that make it a desirable probe—its significant steric bulk—present unique challenges for its efficient incorporation during solid-phase peptide synthesis (SPPS).

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful integration of Boc-Ant-Ala-OH into peptide sequences using Boc-SPPS chemistry. We will delve into the mechanistic rationale behind protocol choices, offer optimized step-by-step procedures, and discuss critical considerations for overcoming the synthetic hurdles associated with sterically hindered amino acids.

Core Principles: Navigating the Challenges of a Bulky Fluorophore

The primary obstacle in incorporating Boc-Ant-Ala-OH is the steric hindrance imposed by the large, planar anthryl group. This can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to incomplete coupling reactions.[2] Therefore, the selection of an appropriate coupling strategy is paramount to achieving high yields and purity.

The Boc/Bzl Protection Strategy

The Boc (tert-butyloxycarbonyl) strategy for Nα-protection is well-suited for the synthesis of peptides containing challenging residues.[3] It relies on a graduated acid lability scheme: the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more acid-stable benzyl-based side-chain protecting groups are removed during the final cleavage from the resin with a strong acid, such as hydrofluoric acid (HF).[3][4] This approach can sometimes be more effective for difficult sequences compared to the Fmoc/tBu strategy, as the repetitive TFA treatments can help disrupt peptide aggregation.[2]

Experimental Protocols

Protocol 1: Resin Selection and Preparation

The choice of resin is critical for the success of any SPPS protocol. For Boc chemistry, Merrifield or PAM resins are commonly used for synthesizing peptide acids, while MBHA or BHA resins are the supports of choice for peptide amides.[5]

Workflow for Resin Preparation:

G cluster_0 Resin Preparation Resin Select appropriate resin (e.g., Merrifield) Swell Swell resin in DCM (30 min) Resin->Swell 1. Wash_DMF Wash with DMF (3x) Swell->Wash_DMF 2. Wash_DCM Wash with DCM (3x) Wash_DMF->Wash_DCM 3.

Figure 1. General workflow for preparing the solid support resin prior to the first amino acid coupling.

Protocol 2: Coupling of Boc-β-(9-anthryl)-Ala-OH

To overcome the steric hindrance of the anthryl group, a highly efficient coupling reagent is necessary. Uronium/aminium or phosphonium salt-based reagents are preferred over carbodiimides for such challenging couplings due to their higher reactivity and lower risk of side reactions.[6][7]

Recommended Coupling Reagents for Sterically Hindered Amino Acids:

ReagentTypeKey Advantages
HATU UroniumHighly reactive, effective for sterically hindered couplings, low racemization.[6][8]
HBTU UroniumA popular and effective coupling reagent, suitable for most applications.[7]
PyBOP PhosphoniumStrong coupling reagent with high chemoselectivity.[8]
COMU UroniumHigh coupling efficiency, comparable to HATU, with improved safety profile.[7][9]

Step-by-Step Coupling Protocol (HATU Activation):

  • Resin Preparation: Ensure the resin from the previous deprotection and neutralization step is thoroughly washed and swollen in N,N-Dimethylformamide (DMF).

  • Activation Mixture: In a separate vessel, dissolve Boc-β-(9-anthryl)-Ala-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin-containing reaction vessel.

  • Reaction Time: Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature slightly elevated (e.g., to 40°C).[8]

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. For N-alkylated or proline residues, alternative tests like the chloranil test may be necessary.

  • Washing: Upon completion, thoroughly wash the peptide-resin with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.

Causality Behind the Choices:

  • HATU: The choice of HATU is based on its superior ability to form the active OAt-ester, which is more reactive than the OBt-esters generated by HBTU or PyBOP. This enhanced reactivity is crucial for driving the acylation of the sterically encumbered N-terminus.[6]

  • Equivalents: Using a 3-fold excess of the amino acid and coupling reagents ensures the reaction is driven to completion. The 6-fold excess of the non-nucleophilic base, DIPEA, is necessary to maintain the basicity required for the reaction without competing in the coupling.[7]

  • Extended Reaction Time: The bulky nature of the anthryl group slows down the reaction kinetics, necessitating a longer coupling time compared to standard amino acids.

Protocol 3: Standard Boc-SPPS Cycle

The following steps outline a standard cycle for chain elongation after the successful coupling of Boc-Ant-Ala-OH.

G cluster_0 Boc-SPPS Cycle Deprotection Nα-Boc Deprotection: 50% TFA in DCM (20-30 min) Wash_DCM1 Wash with DCM (5x) Deprotection->Wash_DCM1 1. Neutralization Neutralization: 10% DIEA in DCM (2x 10 min) Wash_DCM1->Neutralization 2. Wash_DCM2 Wash with DCM (3x) Neutralization->Wash_DCM2 3. Coupling Couple next Boc-AA (e.g., HATU activation) Wash_DCM2->Coupling 4. Wash_Final Wash with DMF/DCM Coupling->Wash_Final 5.

Figure 2. A standard cycle in Boc-SPPS for the elongation of the peptide chain.

Detailed Steps:

  • Nα-Boc Deprotection: Treat the peptide-resin with a solution of 50% TFA in DCM for 20-30 minutes at room temperature.[5] A short pre-wash of 5 minutes can also be employed.

  • Washing: Thoroughly wash the resin with DCM (at least 5 times) to remove the TFA and the cleaved tert-butyl carbocations.

  • Neutralization: Neutralize the N-terminal trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DCM for 10 minutes, repeating this step once.[3][10]

  • Washing: Wash the resin with DCM (3x) and then DMF (3x) to remove the excess base and prepare for the next coupling step.

  • Coupling: Proceed with the coupling of the next Boc-protected amino acid as described in Protocol 2.

Protocol 4: Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups. Due to the acid-lability of the anthryl group, care must be taken in selecting the cleavage cocktail. While the anthryl moiety is generally stable to TFA, strong acids like HF are used in standard Boc-SPPS cleavage.

Recommended Cleavage Cocktails:

The composition of the cleavage cocktail is critical to prevent side reactions with sensitive residues and to scavenge the reactive carbocations generated during the deprotection process.[11]

Reagent CocktailCompositionRecommended For
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)General-purpose cleavage, suitable for peptides with Cys, Met, Trp, and Tyr.[12]
Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)A good general cocktail for most peptides.[11]
Reagent H TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5)Specifically designed to prevent methionine oxidation.[13]

Step-by-Step HF Cleavage Protocol:

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Preparation: Dry the peptide-resin thoroughly under high vacuum. Place the dried resin in the reaction vessel of the HF apparatus.

  • Scavenger Addition: Add an appropriate scavenger, such as anisole or the pre-mixed cocktails mentioned above, to the reaction vessel.

  • HF Condensation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).

  • Reaction: Stir the mixture at 0°C for 1 hour.

  • HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation and Purification: Collect the precipitated peptide by filtration or centrifugation, wash with cold ether, and dry. The crude peptide can then be purified by reverse-phase HPLC.

Photophysical Properties and Applications

The anthryl group of Ant-Ala is a valuable fluorescent probe due to its sensitivity to the local environment.

Key Photophysical Parameters:

PropertyTypical Value RangeSignificance
Excitation Maximum (λex) ~360-380 nmAllows for selective excitation without exciting natural aromatic amino acids like Tryptophan or Tyrosine.[1]
Emission Maximum (λem) ~400-420 nmThe exact emission wavelength can shift based on solvent polarity and local environment, providing structural information.[14]
Fluorescence Quantum Yield Can be high, but is sensitive to quenchersChanges in quantum yield can indicate binding events or conformational changes.
Fluorescence Lifetime Typically in the nanosecond rangeCan be used to study dynamic processes.[14]

The incorporation of Boc-Ant-Ala-OH enables a wide range of applications, including:

  • FRET (Förster Resonance Energy Transfer) Studies: The anthryl group can serve as a FRET donor or acceptor in conjunction with other fluorophores to measure distances within or between biomolecules.

  • Protein Folding and Unfolding Studies: Monitoring the fluorescence of the anthryl probe can provide insights into the kinetics and mechanisms of protein folding.

  • Ligand Binding Assays: Changes in the fluorescence signal upon ligand binding can be used to determine binding affinities and kinetics.

  • Cellular Imaging: Peptides labeled with Ant-Ala can be visualized within cells to study their localization and trafficking.

Conclusion

The successful incorporation of Boc-β-(9-anthryl)-Ala-OH into peptides via Boc-SPPS is a readily achievable goal with careful consideration of the challenges posed by its steric bulk. By employing highly reactive coupling reagents like HATU, optimizing reaction conditions, and utilizing appropriate cleavage cocktails, researchers can effectively synthesize anthryl-labeled peptides. These fluorescently tagged molecules are invaluable tools for a deeper understanding of complex biological systems, paving the way for new discoveries in research and therapeutic development.

References

  • (2025). Fluorescence monitoring of the coupling and deprotection steps during ASPPS of the peptide H‐Leu‐Val‐Ala‐Ile‐Gly‐NH2. ResearchGate. Available at: [Link]

  • (N.D.). Amino Acid Derivatives for Peptide Synthesis. [Source not further specified].
  • (2025). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link]

  • (N.D.). Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]

  • (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics. Available at: [Link]

  • (N.D.). Cleavage Cocktail Selection. CDN. Available at: [Link]

  • (N.D.). Application Note 72: Cleaving peptides in flow. Oxford Global. Available at: [Link]

  • (N.D.). SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]

  • (N.D.). SYNTHESIS NOTES. Aapptec Peptides. Available at: [Link]

  • (N.D.). Overview of Solid Phase Peptide Synthesis (SPPS). [Source not further specified].
  • (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PMC. Available at: [Link]

  • (N.D.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • (1998). A cleavage cocktail for methionine-containing peptides. PubMed. Available at: [Link]

  • (2025). SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube. Available at: [Link]

  • (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Available at: [Link]

  • (2010). Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations. PubMed. Available at: [Link]

  • (2024). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. PMC. Available at: [Link]

  • (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. MDPI. Available at: [Link]

  • (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. PMC. Available at: [Link]

  • (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PMC. Available at: [Link]

Sources

Application Note: A Robust Protocol for Coupling Boc-β-(9-anthryl)-Ala-OH to Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Introduction: Navigating the Challenges of Sterically Hindered Amino Acids

The incorporation of sterically bulky amino acids, such as Boc-β-(9-anthryl)-Ala-OH, into a growing peptide chain presents a significant challenge in solid-phase peptide synthesis (SPPS). The large, hydrophobic anthryl moiety can impede the approach of the activated carboxyl group to the resin-bound amine, leading to incomplete coupling reactions. This results in deletion sequences, which are difficult to separate from the target peptide, ultimately reducing the overall yield and purity of the final product.[1]

This application note provides a detailed, field-proven protocol for the efficient coupling of Boc-β-(9-anthryl)-Ala-OH to a solid-phase resin. We will delve into the rationale behind the selection of reagents and reaction conditions, offering a comprehensive guide to overcoming the steric hindrance posed by this unique amino acid derivative.

Foundational Principles: Activating the Carboxyl Group

The formation of a peptide bond is not a spontaneous reaction between a carboxylic acid and an amine. It requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.[2] This is achieved through the use of coupling reagents.

The Role of Coupling Reagents

Coupling reagents react with the carboxylic acid to form a highly reactive intermediate. For sterically demanding couplings, standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficient.[3] More potent activating agents, such as aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP), are necessary to drive the reaction to completion.[3][4] These reagents form highly reactive esters that can overcome the steric barrier presented by the bulky anthryl group.[3]

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Boc-β-(9-anthryl)-Ala-OHPeptide Synthesis GradeChem-ImpexPurity >99%[5]
Rink Amide Resin100-200 mesh, 0.5-0.8 mmol/gVariousA suitable resin for peptide amides.[6]
N,N'-Diisopropylcarbodiimide (DIC)Peptide Synthesis GradeVariousCarbodiimide coupling reagent.[7]
1-Hydroxybenzotriazole (HOBt)AnhydrousVariousRacemization suppressant.[8]
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVariousNon-nucleophilic base.[2]
N-Methyl-2-pyrrolidone (NMP)Anhydrous, Peptide Synthesis GradeVariousSuperior solvating properties over DMF.[3]
Dichloromethane (DCM)Anhydrous, Peptide Synthesis GradeVariousUsed for resin swelling and washing.
PiperidineReagent GradeVariousFor Fmoc deprotection (if applicable).
Acetic AnhydrideReagent GradeVariousFor capping unreacted amines.
PyridineAnhydrousVariousBase for capping.
NinhydrinReagent GradeVariousFor Kaiser test.
PhenolReagent GradeVariousFor Kaiser test.
KCN in Pyridine0.001 MVariousFor Kaiser test.
EthanolReagent GradeVariousFor Kaiser test.
Equipment
  • Solid-phase peptide synthesis vessel

  • Shaker or mechanical agitator

  • Filtration apparatus

  • Nitrogen line for inert atmosphere

  • Heating block or water bath

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 0.1 mmol scale synthesis. Adjust reagent quantities proportionally for different scales.

Resin Preparation and Swelling

The initial step ensures that the resin is properly prepared for the coupling reaction. Swelling the resin in a suitable solvent exposes the reactive sites within the polymer matrix.[9]

  • Place 200 mg of Rink Amide resin (assuming a loading of 0.5 mmol/g) into the reaction vessel.

  • Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.[10]

  • Drain the DCM.

  • Wash the resin twice with 5 mL of NMP.

Fmoc Deprotection (If Applicable)

If starting with an Fmoc-protected Rink Amide resin, the Fmoc group must be removed to expose the free amine for coupling.

  • Add 5 mL of 20% piperidine in NMP to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in NMP and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with NMP (5 x 5 mL).

Coupling of Boc-β-(9-anthryl)-Ala-OH

This is the critical step. The choice of a potent coupling reagent and optimal reaction conditions are paramount for success. We will utilize a DIC/HOBt activation method, a widely used and effective combination for many peptide couplings.[7] For extremely hindered couplings, stronger reagents like HATU may be necessary.[3]

  • In a separate vial, dissolve 146.2 mg (0.4 mmol, 4 equivalents) of Boc-β-(9-anthryl)-Ala-OH and 61.3 mg (0.4 mmol, 4 equivalents) of HOBt in 2 mL of NMP.

  • Add 62 µL (0.4 mmol, 4 equivalents) of DIC to the amino acid/HOBt solution.

  • Allow the pre-activation to proceed for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the swollen, deprotected resin.

  • Add 139 µL (0.8 mmol, 8 equivalents) of DIPEA to the reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance, a longer reaction time is often required.[3]

G cluster_activation Pre-activation cluster_coupling Coupling on Resin Boc-AA-OH Boc-β-(9-anthryl)-Ala-OH Activated_Ester Reactive O-acylisourea -> HOBt Ester Boc-AA-OH->Activated_Ester DIC DIC DIC->Activated_Ester HOBt HOBt HOBt->Activated_Ester Coupled_Peptide Resin-NH-CO-AA-Boc Activated_Ester->Coupled_Peptide Nucleophilic Attack Resin_NH2 Resin-NH2 Resin_NH2->Coupled_Peptide

Caption: Workflow for the activation and coupling of Boc-β-(9-anthryl)-Ala-OH.

Monitoring the Coupling Reaction: The Kaiser Test

It is crucial to monitor the completion of the coupling reaction to avoid the accumulation of deletion peptides. The Kaiser test is a qualitative method for detecting free primary amines.[11][12]

  • Take a small sample of resin beads (a few milligrams).

  • Wash the beads with ethanol.

  • Add 2-3 drops of each Kaiser test solution (ninhydrin in ethanol, phenol in ethanol, and KCN in pyridine).

  • Heat at 100°C for 5 minutes.

  • Interpretation:

    • Blue beads: Incomplete coupling (free amines present).

    • Yellow/colorless beads: Complete coupling (no free amines).[12]

Troubleshooting Incomplete Coupling

If the Kaiser test is positive, a second coupling (recoupling) is necessary.

  • Drain the reaction mixture and wash the resin with NMP (3 x 5 mL).

  • Repeat the coupling procedure (Step 3) with a fresh solution of activated Boc-β-(9-anthryl)-Ala-OH.

  • After the second coupling, perform another Kaiser test.

If the Kaiser test remains positive after recoupling, it is advisable to "cap" the unreacted amines to prevent them from reacting in subsequent cycles.

  • Wash the resin with NMP (3 x 5 mL).

  • Add a solution of 5% acetic anhydride and 5% pyridine in NMP to the resin.

  • Agitate for 30 minutes.

  • Wash the resin thoroughly with NMP (3 x 5 mL) and DCM (3 x 5 mL).

  • A subsequent Kaiser test should be negative, confirming the successful capping of all free amines.[12]

G Start Perform Coupling Kaiser_Test Kaiser Test Start->Kaiser_Test Recouple Recouple Kaiser_Test->Recouple Positive Proceed Proceed to Next Step Kaiser_Test->Proceed Negative Kaiser_Test_2 Kaiser Test Recouple->Kaiser_Test_2 Perform Second Coupling Cap Cap Unreacted Amines Cap->Proceed Kaiser_Test_2->Cap Positive Kaiser_Test_2->Proceed Negative

Caption: Decision workflow for handling incomplete coupling reactions.

Subsequent Steps: Deprotection and Cleavage

Once the coupling is complete, the Boc protecting group can be removed to allow for the addition of the next amino acid in the sequence.

Boc Deprotection

The Boc group is labile to moderate acids, typically trifluoroacetic acid (TFA).[13]

  • Wash the resin with DCM (3 x 5 mL).

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[13]

  • Drain the TFA solution and wash the resin with DCM (3 x 5 mL), followed by a neutralization step with a solution of 5% DIPEA in NMP (2 x 5 mL), and finally wash with NMP (3 x 5 mL).

Cleavage from the Resin

At the end of the synthesis, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed. For Boc-based synthesis, this typically requires a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[14][15]

Caution: HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

A common cleavage cocktail consists of HF:p-cresol:thioanisole (90:5:5) at 0°C for 1-2 hours. The crude peptide is then precipitated with cold diethyl ether.

Conclusion

The successful incorporation of sterically hindered amino acids like Boc-β-(9-anthryl)-Ala-OH is achievable with careful selection of coupling reagents and diligent monitoring of the reaction progress. By employing more potent activating agents, extending reaction times, and utilizing tools like the Kaiser test to ensure complete coupling, researchers can confidently synthesize complex peptides containing this and other challenging building blocks. This protocol provides a robust framework for overcoming the inherent difficulties associated with sterically demanding couplings, ultimately leading to higher purity and yield of the desired peptide.

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

  • Oreate Sciences. (2026, January 7). Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. Retrieved from [Link]

  • Hart, P. J., & Mezo, A. R. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 41–52. [Link]

  • Flegel, M., & Wade, J. D. (1991). Conductance measurements in solid phase peptide synthesis. I. Monitoring coupling and deprotection in Fmoc chemistry. International journal of peptide and protein research, 37(5), 382–387. [Link]

  • Wikipedia. (2024, November 28). Peptide synthesis. Retrieved from [Link]

  • Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Retrieved from [Link]

  • ChemRxiv. (2022). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • ResearchGate. (n.d.). Resins for peptide amide synthesis. Retrieved from [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Boc-beta-(9-anthryl)-Ala-OH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Using Boc-β-(9-anthryl)-Ala-OH as a Fluorescent Label for Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Biological Processes with Precision

Fluorescently labeled peptides are indispensable tools in modern biological research and drug discovery. They enable the visualization and quantification of molecular interactions, enzymatic activities, and cellular trafficking with high sensitivity and specificity.[1] Traditional methods for peptide labeling, which often target the N-terminus or reactive side chains of natural amino acids like lysine, can result in heterogeneously labeled products and may disrupt the peptide's native structure and function.[2]

The site-specific incorporation of fluorescent unnatural amino acids (fUAAs) has emerged as a superior strategy, offering precise control over the fluorophore's location within the peptide sequence.[2][3] This precision is critical for sophisticated applications such as Fluorescence Resonance Energy Transfer (FRET), where distances between donor and acceptor probes are paramount.[4] Boc-β-(9-anthryl)-L-alanine (Boc-Ant-Ala-OH) is one such fUAA, a versatile building block that combines the structural properties of an amino acid with the intrinsic fluorescence of the anthracene moiety.[5][6]

This guide provides a comprehensive overview of the properties of Boc-β-(9-anthryl)-Ala-OH and detailed protocols for its incorporation into peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS). We will explore the causality behind key experimental steps and discuss downstream applications, empowering researchers to leverage this powerful tool for their scientific investigations.

Physicochemical and Spectroscopic Properties

Boc-β-(9-anthryl)-Ala-OH is a derivative of alanine where the β-carbon is attached to the 9-position of an anthracene ring. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, making it suitable for Boc-SPPS.[7][8] The anthracene group is a well-characterized fluorophore, known for its distinct absorption and emission spectra in the ultraviolet and blue regions.

Table 1: Physicochemical Properties of Boc-β-(9-anthryl)-L-alanine

PropertyValueSource
Synonyms Boc-3-(9-anthryl)-L-alanine, Boc-3-L-Ala(9-anthryl)-OH[5]
CAS Number 332065-09-5[5]
Molecular Formula C₂₂H₂₃NO₄[5]
Molecular Weight 365.42 g/mol [5]
Appearance Off-white to yellow solid-
Melting Point 196 - 202 °C[5]
Solubility Soluble in DMF, DMSO, NMP-

Table 2: Representative Spectroscopic Properties of the Anthracene Fluorophore

PropertyTypical Value RangeNotes
Excitation Maximum (λex) ~365 nmCan be influenced by solvent polarity and local environment.
Emission Maximum (λem) ~415 nmExhibits solvatochromism; shifts can indicate changes in the probe's environment.
Molar Extinction Coefficient (ε) ~7,000 - 9,000 M⁻¹cm⁻¹Measured at the absorption maximum.
Fluorescence Quantum Yield (Φ) 0.2 - 0.4Highly dependent on the solvent and peptide sequence.
Fluorescence Lifetime (τ) 4 - 10 nsCan be affected by quenchers or FRET partners.

Note: The exact spectroscopic properties should be determined empirically for each specific anthryl-labeled peptide, as they are sensitive to the local microenvironment.

Protocols for Peptide Labeling and Characterization

Part A: Incorporation of Boc-β-(9-anthryl)-Ala-OH via Boc-SPFS

Boc-based Solid-Phase Peptide Synthesis (SPPS) is a robust method for assembling peptide chains on a solid support.[7] The strategy relies on the acid-labile Boc group for temporary Nα-protection and typically stronger acids for final cleavage from the resin.

Expert Insight: The bulky nature of the 9-anthryl group can present a steric challenge during the coupling reaction. Therefore, it is crucial to use an efficient coupling reagent and potentially extend the reaction time to ensure complete incorporation.

Experimental Workflow for Boc-SPFS

SPFS_Workflow cluster_cycle Repeat for each amino acid Resin 1. Resin Swelling (e.g., PAM resin in DCM) Deprotection1 2. Boc Deprotection (TFA in DCM) Resin->Deprotection1 Neutralization1 3. Neutralization (DIEA in DCM/DMF) Deprotection1->Neutralization1 Coupling1 4. Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA) Neutralization1->Coupling1 Wash1 Wash Steps (DMF, DCM) Coupling1->Wash1 Deprotection2 Boc Deprotection Wash1->Deprotection2 Neutralization2 Neutralization Deprotection2->Neutralization2 Coupling_Ant Coupling of Boc-Ant-Ala-OH Neutralization2->Coupling_Ant Wash2 Wash Steps Coupling_Ant->Wash2 Cleavage 5. Final Cleavage (HF or TFMSA) Wash2->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Analysis 7. Analysis (Mass Spec, HPLC) Purification->Analysis

Caption: Workflow for Boc-SPFS incorporating Boc-β-(9-anthryl)-Ala-OH.

Detailed Step-by-Step Protocol:

  • Resin Preparation:

    • Select a suitable resin for Boc-SPFS, such as PAM (phenylacetamidomethyl) resin for C-terminal carboxylic acids.

    • Swell the resin in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

  • First Amino Acid Loading:

    • Load the first Boc-protected amino acid onto the resin according to standard protocols for the chosen resin type.

  • Iterative Deprotection and Coupling Cycle:

    • Deprotection: Remove the Boc group by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.

    • Washing: Wash the resin thoroughly with DCM followed by N,N-dimethylformamide (DMF) to remove TFA and byproducts.

    • Neutralization: Neutralize the resulting ammonium salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF.

    • Coupling: Couple the next Boc-protected amino acid using a suitable activating agent.

  • Specific Protocol for Coupling Boc-β-(9-anthryl)-Ala-OH:

    • Activation: In a separate vial, pre-activate 3 equivalents of Boc-β-(9-anthryl)-Ala-OH with 2.9 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and 3 equivalents of HOBt (Hydroxybenzotriazole) in DMF for 5-10 minutes. Add 6 equivalents of DIEA to the activation mixture.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected and neutralized resin. Allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling is incomplete. In this case, the coupling step should be repeated.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin-bound peptide extensively with DMF, DCM, and methanol, then dry under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid cocktail, typically anhydrous hydrogen fluoride (HF) with scavengers like anisole. Caution: HF is extremely hazardous and requires specialized equipment and training. Alternatively, trifluoromethanesulfonic acid (TFMSA) can be used.

  • Purification and Characterization:

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Part B: Photophysical Characterization of Anthryl-Labeled Peptides

Once the purified peptide is obtained, it is essential to characterize its fluorescence properties.

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in a suitable solvent (e.g., phosphate buffer, ethanol, or acetonitrile). The solvent choice can influence the fluorescence properties.

    • Determine the precise concentration of the peptide solution by UV-Vis spectrophotometry using the anthracene absorbance maximum (~365 nm) if the molar extinction coefficient is known, or by using a standard protein/peptide quantification assay.

  • Determination of Excitation and Emission Spectra:

    • Using a fluorometer, record the emission spectrum by exciting the sample at the expected excitation maximum (~365 nm). The wavelength of maximum emission intensity is the λem.

    • Next, set the emission monochromator to the determined λem and scan a range of excitation wavelengths to record the excitation spectrum. The peak of this spectrum is the λex.

  • Determination of Fluorescence Quantum Yield (Φ):

    • The quantum yield is a measure of the efficiency of fluorescence emission. It is typically determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the peptide sample and the standard, ensuring the absorbance is below 0.1 to avoid inner filter effects.

    • Calculate the quantum yield using the following formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Applications of Peptides Labeled with β-(9-anthryl)-Alanine

The unique properties of the anthracene fluorophore make it a versatile probe for various biological applications.

Probing Peptide Conformation and Binding Interactions

The fluorescence of the anthryl group is sensitive to its local environment. Changes in solvent polarity, viscosity, or proximity to quenching residues (like tryptophan) can alter its emission intensity, wavelength, and lifetime. This sensitivity can be exploited to monitor:

  • Peptide folding or conformational changes upon binding to a target protein.

  • Insertion of a peptide into a lipid membrane.

Internally Quenched Substrates for Enzyme Assays

A powerful application is the design of fluorogenic enzyme substrates. A peptide can be synthesized with the anthryl-alanine residue at one position and a suitable quencher (e.g., a dinitrophenyl (Dnp) group) at another.[9] In the intact peptide, the quencher is in close proximity to the fluorophore, leading to efficient quenching of the anthracene fluorescence.[10] Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, resulting in a "turn-on" fluorescence signal that can be used to quantify enzyme activity.[9][11]

Fluorescence Resonance Energy Transfer (FRET) Studies

FRET is a distance-dependent energy transfer between a donor fluorophore and an acceptor molecule.[12][13] Anthracene can serve as an excellent FRET donor when paired with a suitable acceptor (e.g., fluorescein, dabsyl). By incorporating anthryl-alanine and an acceptor-labeled amino acid at specific sites in a peptide, FRET can be used to:

  • Measure intramolecular distances and monitor conformational changes.

  • Detect peptide-protein or peptide-nucleic acid binding events.

  • Develop sensitive assays for proteases, kinases, and other enzymes.[14][15]

FRET-Based Protease Assay

FRET_Assay cluster_intact Intact Peptide Substrate cluster_cleaved Cleaved Peptide Fragments Donor Donor (Anthryl-Ala) Acceptor Acceptor (Quencher) Donor->Acceptor   Peptide1 –––––––––––––––––– Donor->Peptide1 Protease Protease FRET Energy Transfer (FRET) (No Fluorescence) Acceptor->FRET Peptide1->Acceptor Excitation1 Excitation (e.g., 365 nm) Excitation1->Donor Donor2 Donor (Anthryl-Ala) Peptide2 –––––– Donor2->Peptide2 Fluorescence Donor Fluorescence (e.g., 415 nm) Donor2->Fluorescence Acceptor2 Acceptor (Quencher) Peptide3 –––––– Acceptor2->Peptide3 Excitation2 Excitation (e.g., 365 nm) Excitation2->Donor2

Caption: Principle of a FRET-based assay for protease activity.

Troubleshooting and Expert Insights

  • Incomplete Coupling: The bulky anthryl group may lead to incomplete coupling. Always verify with a Kaiser test. If necessary, use a stronger coupling agent like HATU or perform a double coupling.

  • Aggregation: Peptides containing large aromatic residues can be prone to aggregation. Purify and handle the peptide in appropriate solvents, and consider adding organic modifiers like acetonitrile or isopropanol to stock solutions.

  • Photobleaching: Like all fluorophores, anthracene is susceptible to photobleaching upon prolonged exposure to high-intensity light. Use neutral density filters and minimize exposure times during fluorescence measurements.

  • Inner Filter Effect: At high concentrations, the sample can reabsorb emitted light, leading to artificially low fluorescence readings. Ensure the absorbance of the sample at the excitation and emission wavelengths is low (ideally < 0.1) for quantitative measurements.

Conclusion

Boc-β-(9-anthryl)-Ala-OH is a powerful and versatile tool for the site-specific fluorescent labeling of peptides. Its intrinsic fluorescence and sensitivity to the local environment provide a nuanced reporter for studying peptide structure, function, and interactions. By following the robust protocols for SPPS incorporation and photophysical characterization outlined in this guide, researchers can effectively harness the capabilities of this fluorescent amino acid to advance their investigations into complex biological systems.

References

  • BenchChem. (n.d.). Application Note: Site-Specific Fluorescence Labeling of Peptides using p-amino-D-phenylalanine.
  • Chatterjee, A., & Sun, S. B. (2018). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. Methods in Molecular Biology, 1728, 145-161.
  • Li, S., et al. (2020). Solid-phase fluorescent BODIPY–peptide synthesis via in situ dipyrrin construction. Chemical Science, 11(41), 11296-11303.
  • Kovács, K., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. PLoS One, 13(11), e0206828.
  • James, A. D., et al. (2026). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Chemical Science.
  • Jones, R. M., et al. (2003). Fluorescent-conjugated polymer superquenching facilitates highly sensitive detection of proteases. Proceedings of the National Academy of Sciences, 100(26), 15463-15468.
  • Neuweiler, H., & Kiefhaber, T. (2007). A fluorescence-based assay for exopeptidases using self-quenching peptide probes with single-molecule sensitivity. Journal of Fluorescence, 17(4), 365-371.
  • Lew, R. A., et al. (2005). Quenched fluorescent substrate-based peptidase assays. Methods in Molecular Biology, 298, 143-150.
  • Warmerdam, A., et al. (2026). Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications. Chemical Science.
  • AnaSpec. (n.d.). FRET Peptides | Custom peptide Synthesis.
  • Chem-Impex. (n.d.). Boc-3-(9-anthryl)-L-alanine.
  • Roy, I., & Imperiali, B. (2012). Protein labeling for FRET with methoxycoumarin and acridonylalanine. Methods in Molecular Biology, 875, 147-160.
  • Kent, S. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
  • Innovagen AB. (n.d.). FRET Peptides.
  • QYAOBIO. (n.d.). TR-FRET Peptide.
  • Cummings, R. T., et al. (2002). A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease. Proceedings of the National Academy of Sciences, 99(10), 6603-6606.
  • Chem-Impex. (n.d.). Fmoc-3-(9-anthryl)-L-alanine.
  • JoeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube.

Sources

Application Notes and Protocols for Boc-β-(9-anthryl)-Ala-OH in FRET Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Leveraging the Unique Photophysics of Boc-β-(9-anthryl)-Ala-OH for Advanced FRET Assays

Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that has become an indispensable tool in biological and biomedical research.[1] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a "molecular ruler" for studying molecular interactions, conformational changes in proteins, and enzymatic activity.[1] The selection of the donor fluorophore is critical for the successful design of a FRET assay. An ideal donor should possess a high fluorescence quantum yield, a sufficiently long fluorescence lifetime, and spectral properties that allow for efficient overlap with a suitable acceptor.

This application note details the use of the fluorescent unnatural amino acid, Boc-β-(9-anthryl)-Ala-OH, as a versatile donor fluorophore in FRET-based assays. The anthracene moiety of this amino acid provides distinct photophysical properties that make it an excellent candidate for constructing FRET probes.[2][3] Its incorporation into peptides via solid-phase peptide synthesis (SPPS) allows for the precise placement of the fluorescent probe at a specific site within a peptide sequence, offering a level of control not easily achieved with traditional protein labeling methods.[4][5]

Herein, we provide a comprehensive guide to the application of Boc-β-(9-anthryl)-Ala-OH in FRET assays, including its photophysical characteristics, a detailed protocol for the synthesis of a FRET peptide substrate, and a step-by-step guide to performing a protease activity assay as a practical example.

The Donor Fluorophore: Boc-β-(9-anthryl)-Ala-OH

Boc-β-(9-anthryl)-Ala-OH is a derivative of the amino acid alanine, featuring a 9-anthryl group attached to the β-carbon and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. The anthracene ring system is a well-characterized fluorophore with a strong absorption in the ultraviolet range and a distinct blue fluorescence. The Boc protecting group makes this amino acid compatible with standard Boc-based solid-phase peptide synthesis protocols.[6]

Photophysical Properties

The photophysical properties of the 9-anthryl moiety are crucial for its function as a FRET donor. While the exact values for Boc-β-(9-anthryl)-Ala-OH can vary slightly depending on the solvent environment and conjugation, the properties of related 9,10-disubstituted anthracene derivatives provide a strong indication of its performance.

PropertyEstimated ValueReference
Excitation Maximum (λex) ~356 nm[1]
Emission Maximum (λem) ~430 nm
Fluorescence Quantum Yield (ΦD) ~0.30 (in Methanol)[1]
Fluorescence Lifetime (τD) 2.5 - 4.4 ns[7]

Note: These are estimated values based on closely related anthracene derivatives. It is recommended to experimentally determine the precise photophysical properties of the final FRET peptide in the assay buffer.

FRET Pair Selection: The Dansyl Group as an Acceptor

A critical aspect of designing a FRET assay is the selection of a suitable acceptor for the donor fluorophore. The acceptor's absorption spectrum must overlap significantly with the donor's emission spectrum.[8] For the 9-anthrylalanine donor, the dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group is an excellent choice for a FRET acceptor. The dansyl group has a broad absorption spectrum with a maximum around 340-350 nm, which shows significant overlap with the emission of the anthracene moiety.[9][10]

Calculating the Förster Distance (R₀)

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is a critical parameter for a given FRET pair and can be calculated using the following equation[11][12]:

R₀⁶ = 8.79 x 10⁻⁵ * (κ² * n⁻⁴ * QY_D * J(λ))

Where:

  • κ² is the dipole orientation factor (typically assumed to be 2/3 for randomly oriented molecules in solution).[12]

  • n is the refractive index of the medium (for aqueous solutions, n ≈ 1.33).

  • QY_D is the fluorescence quantum yield of the donor in the absence of the acceptor.

  • J(λ) is the spectral overlap integral of the donor emission and acceptor absorption spectra.

Based on the spectral properties of anthracene and dansyl derivatives, the calculated Förster distance for the 9-anthrylalanine/dansyl FRET pair is approximately 22 Å . This makes this pair ideal for studying intramolecular distances and conformational changes in peptides and small proteins.

Experimental Protocols

Part 1: Synthesis of a FRET-Labeled Peptide Substrate

This protocol describes the synthesis of a model FRET peptide substrate for a generic protease, incorporating Boc-β-(9-anthryl)-Ala-OH as the FRET donor and a lysine residue labeled with a dansyl group as the acceptor. The synthesis is performed using standard Fmoc-based solid-phase peptide synthesis (SPPS).[13][14]

Diagram of the FRET Peptide Synthesis Workflow:

FRET_Peptide_Synthesis Resin Fmoc-Lys(Mtt)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Ala-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Boc-β-(9-anthryl)-Ala-OH Deprotection2->Coupling2 Mtt_Deprotection Mtt Deprotection (1% TFA in DCM) Coupling2->Mtt_Deprotection Dansyl_Labeling Dansyl Chloride Labeling Mtt_Deprotection->Dansyl_Labeling Cleavage Cleavage from Resin (TFA/TIS/H2O) Dansyl_Labeling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: Workflow for the solid-phase synthesis of the FRET peptide substrate.

Materials:

  • Fmoc-Lys(Mtt)-Wang resin

  • Fmoc-Ala-OH

  • Boc-β-(9-anthryl)-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dansyl chloride

  • Diisopropylethylamine (DIPEA)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Fmoc-Lys(Mtt)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the lysine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Ala-OH:

    • Dissolve Fmoc-Ala-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added alanine.

  • Coupling of Boc-β-(9-anthryl)-Ala-OH:

    • Dissolve Boc-β-(9-anthryl)-Ala-OH (2 eq), DIC (2 eq), and Oxyma (2 eq) in DMF.

    • Add the coupling solution to the resin and shake for 4 hours.

    • Wash the resin with DMF and DCM.

  • Mtt Group Deprotection: Remove the Mtt protecting group from the lysine side chain by treating the resin with 1% TFA in DCM for 10 minutes (repeat 5 times). Wash the resin with DCM and DMF.

  • Dansyl Labeling:

    • Dissolve dansyl chloride (3 eq) and DIPEA (6 eq) in DMF.

    • Add the solution to the resin and shake in the dark for 4 hours.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the Boc and other side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Part 2: FRET-Based Protease Activity Assay

This protocol provides a general method for monitoring protease activity using the synthesized FRET peptide substrate. Cleavage of the peptide by the protease separates the donor and acceptor, leading to an increase in the donor's fluorescence.[15][16][17]

Diagram of the FRET-Based Protease Assay Principle:

FRET_Protease_Assay cluster_0 Intact Substrate cluster_1 Cleaved Substrate Donor D Peptide Peptide Substrate Donor->Peptide FRET FRET (Donor Fluorescence Quenched) Acceptor A Peptide->Acceptor Donor_c D Fragment1 Fragment 1 Donor_c->Fragment1 Fluorescence Fluorescence (Donor Fluorescence Restored) Acceptor_c A Fragment2 Fragment 2 Fragment2->Acceptor_c Protease Protease Protease->Peptide Cleavage

Caption: Principle of the FRET-based protease assay.

Materials:

  • Synthesized FRET peptide substrate

  • Protease of interest

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence plate reader with excitation and emission filters for the 9-anthrylalanine/dansyl pair (Excitation: ~350 nm, Emission: ~430 nm)

Protocol:

  • Prepare Reagents:

    • Dissolve the FRET peptide substrate in the assay buffer to a final concentration of 1-10 µM.

    • Prepare a serial dilution of the protease in the assay buffer.

  • Set up the Assay:

    • To each well of the 96-well plate, add 50 µL of the FRET peptide substrate solution.

    • Add 50 µL of the protease dilution (or buffer for the negative control).

  • Incubation: Incubate the plate at the optimal temperature for the protease (e.g., 37°C).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the donor (Boc-β-(9-anthryl)-Ala-OH) at regular time intervals (e.g., every 5 minutes for 1 hour).

    • Use an excitation wavelength of ~350 nm and an emission wavelength of ~430 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each protease concentration.

    • The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the protease activity.

    • For inhibitor screening, perform the assay in the presence of various concentrations of the inhibitor and calculate the IC₅₀ value.

Conclusion and Future Perspectives

Boc-β-(9-anthryl)-Ala-OH offers a robust and versatile tool for the construction of FRET-based probes for a wide range of applications in biological and medicinal chemistry. Its straightforward incorporation into peptides via SPPS allows for the precise engineering of molecular sensors to study enzyme kinetics, protein-protein interactions, and conformational changes. The favorable photophysical properties of the anthracene moiety, paired with a suitable acceptor like the dansyl group, provide a sensitive FRET system for quantitative measurements. The protocols outlined in this application note serve as a starting point for researchers to design and implement their own FRET assays tailored to their specific biological questions. Future developments may include the exploration of novel FRET acceptors for 9-anthrylalanine to expand the range of measurable distances and the application of this fluorescent amino acid in more complex biological systems, such as live-cell imaging.

References

  • Activity based fingerprinting of proteases using FRET peptides. (n.d.). PubMed. [Link]

  • Solid-phase fluorescent BODIPY–peptide synthesis via in situ dipyrrin construction. (2020). National Institutes of Health. [Link]

  • Use of Recombinant Peptide as Substrate in FRET Based Protease Assays. (2005). Blood. [Link]

  • Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. (n.d.). MDPI. [Link]

  • FRET Calculator. (2019). FPbase Help. [Link]

  • A protease assay for two-photon crosscorrelation and FRET analysis based solely on fluorescent proteins. (2001). PNAS. [Link]

  • Estimating the distance separating fluorescent protein FRET pairs. (2009). National Institutes of Health. [Link]

  • Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). (2006). PNAS. [Link]

  • Figure 4. (a) Absorbance and excitation (380 nm) spectra for dansyl−OH... (n.d.). ResearchGate. [Link]

  • Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. (2020). National Institutes of Health. [Link]

  • Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins. (n.d.). Olympus. [Link]

  • The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies. (n.d.). The Fluorescence Laboratory. [Link]

  • UVVis Absorbance spectra for dansyl samples exposed for 6 h, which... (n.d.). ResearchGate. [Link]

  • Dansyl amide. (n.d.). Wikipedia. [Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). MDPI. [Link]

  • Is there any short fluorescent peptide sequence which can be synthesized by SPPS? (2016). ResearchGate. [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). ResearchGate. [Link]

  • Photophysical data of complexes 1-9. (n.d.). ResearchGate. [Link]

  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihila. (n.d.). [Link]

  • Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. (n.d.). AWS. [Link]

  • Synthesis of Boc-Ala-Ala-OH. (n.d.). PrepChem.com. [Link]

  • Photophysical Properties of 9,10-disubstituted Anthracene Derivatives in Solution and Films. (2011). PubMed. [Link]

  • Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. (2025). ResearchGate. [Link]

  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (n.d.). Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. (n.d.). MDPI. [Link]

  • N-triazinyl derivatives of 1- and 9-aminoanthracene: synthesis and photo-physical properties. (2013). PubMed. [Link]

  • Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid 7-Azatryptophan and the Nonexponential Fluorescence Decay of Tryptophan in Water. (n.d.). Iowa State University Digital Repository. [Link]

  • Fluorescence Lifetime Measurements and Biological Imaging. (n.d.). National Institutes of Health. [Link]

Sources

Synthesis of Bioactive Peptides Using Boc-β-(9-anthryl)-Ala-OH: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Biological Processes with Fluorescent Peptides

The integration of fluorescent probes into bioactive peptides has revolutionized the study of complex biological systems. These labeled molecules serve as powerful tools for real-time imaging of cellular processes, studying protein-protein interactions, and high-throughput screening in drug discovery. Among the diverse array of available fluorophores, the anthracene moiety, when incorporated into an amino acid scaffold, offers a unique combination of photophysical properties, including a large Stokes shift and high fluorescence quantum yield, making it an excellent probe for biological applications.[1]

This guide provides a comprehensive overview and detailed protocols for the synthesis of bioactive peptides incorporating the fluorescent amino acid, N-α-tert-butyloxycarbonyl-β-(9-anthryl)-L-alanine (Boc-β-(9-anthryl)-Ala-OH). We will delve into the rationale behind experimental choices, provide step-by-step methodologies for solid-phase peptide synthesis (SPPS), and detail the characterization of the final fluorescently labeled peptide.

The Advantage of the Anthryl Moiety in Peptide Probes

The selection of a fluorophore is critical for the successful application of a labeled peptide. The 9-anthryl group of Boc-β-(9-anthryl)-Ala-OH presents several key advantages:

  • Intrinsic Fluorescence: The anthracene ring system is inherently fluorescent, providing a strong emission signal upon excitation.[1]

  • Environmental Sensitivity: The fluorescence of the anthryl group can be sensitive to the local microenvironment, allowing for the study of peptide conformational changes and binding events.

  • High Quantum Yield: Peptides incorporating 3-(9-anthryl)-L-alanine have demonstrated exceptionally high fluorescence quantum yields, ranging from 0.80 to 0.85 in aqueous media, a significant improvement over unsubstituted anthracene.[1] This high efficiency is attributed to reduced non-radiative decay pathways.[1]

  • Versatility in Research: The unique properties of the anthryl group make it a valuable tool for a range of applications, including the development of fluorescent probes for biological imaging and studying protein interactions in real-time.[1][2]

Physicochemical and Photophysical Properties

A thorough understanding of the properties of Boc-β-(9-anthryl)-Ala-OH and the resulting labeled peptides is essential for experimental design and data interpretation.

PropertyValueReference
Molecular Formula C₂₂H₂₃NO₄
Molecular Weight 365.42 g/mol
Appearance White to light yellow solid[3]
Excitation Maximum (λex) 330 nm (in aqueous solution)[1]
Emission Maximum (λem) 415 nm (in aqueous solution)[1]
Stokes Shift 85 nm[1]
Fluorescence Quantum Yield (ΦF) 0.80 - 0.85 (in aqueous media)[1]
Fluorescence Lifetime (τ) 13.7 ns (major component)[1]

Experimental Workflow for Synthesis and Characterization

The synthesis and characterization of a bioactive peptide containing Boc-β-(9-anthryl)-Ala-OH follows a well-defined workflow.

Peptide Synthesis Workflow Resin_Prep Resin Preparation (Swelling) SPPS Boc-SPPS Cycles (Deprotection, Neutralization, Coupling) Resin_Prep->SPPS Incorp Incorporation of Boc-β-(9-anthryl)-Ala-OH SPPS->Incorp Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Final Cycle Incorp->SPPS Continue Cycles Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC, Spectroscopy) Purification->Characterization

Caption: Workflow for the synthesis and characterization of anthryl-labeled peptides.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual synthesis of a peptide on a solid support using the Boc/Bzl protection strategy. This method relies on the differential acid lability of the N-terminal Boc group and the more stable side-chain protecting groups.

Materials and Reagents:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including Boc-β-(9-anthryl)-Ala-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents:

    • Option A: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

    • Option B: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Step-by-Step Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DCM and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the solvent.

  • First Amino Acid Loading (if not pre-loaded):

    • Follow established protocols for loading the first Boc-protected amino acid onto the resin (e.g., the cesium salt method for Merrifield resin).

  • Iterative Synthesis Cycle:

    • a. Nα-Boc Deprotection:

      • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

      • Drain and add a fresh portion of the TFA/DCM solution. Agitate for 20-30 minutes.

      • Drain the solution and wash the peptide-resin thoroughly with DCM (3x) to remove residual TFA.

    • b. Neutralization:

      • Neutralize the N-terminal trifluoroacetate salt by adding a solution of 5-10% DIEA in DCM.

      • Agitate for 2 minutes and drain. Repeat this step.

      • Wash the resin with DCM (3x) to remove excess DIEA.

    • c. Amino Acid Coupling (Incorporation of Boc-β-(9-anthryl)-Ala-OH):

      • Activation (Option A - DIC/HOBt):

        • In a separate vial, dissolve Boc-β-(9-anthryl)-Ala-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

        • Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

        • Add the activated amino acid solution to the neutralized peptide-resin.

      • Activation (Option B - HBTU):

        • In a separate vial, dissolve Boc-β-(9-anthryl)-Ala-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.

        • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

        • Add the activated amino acid solution to the neutralized peptide-resin.

      • Coupling Reaction:

        • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the anthryl group, extended coupling times may be necessary.

        • Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recoupling with a fresh solution of activated amino acid is recommended.

    • d. Washing:

      • After complete coupling, wash the peptide-resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle:

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus and fume hood.

Procedure:

  • Preparation:

    • After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under high vacuum for at least 4 hours.

    • Transfer the dried peptide-resin to the HF reaction vessel.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to the vessel. The choice of scavengers is crucial to prevent side reactions with sensitive amino acids like tryptophan and methionine.[4]

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0°C in a dry ice/acetone bath.

    • Carefully distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).[5]

    • Stir the mixture at 0°C for 1-2 hours.[5]

  • HF Evaporation:

    • Evaporate the HF under a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Washing:

    • Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

    • Wash the precipitate several times with cold diethyl ether to remove the scavengers and other organic byproducts.

    • Dry the crude peptide under vacuum.

Protocol 3: Purification and Characterization

Purification by RP-HPLC:

  • Sample Preparation:

    • Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • Chromatography:

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[6]

    • Elute the peptide using a linear gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA.[7] The gradient will need to be optimized based on the hydrophobicity of the peptide.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze their purity by analytical RP-HPLC.

    • Pool the fractions containing the pure peptide and lyophilize to obtain a fluffy white powder.[7]

Characterization:

  • Mass Spectrometry (MS):

    • Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The observed mass should correspond to the calculated mass of the peptide containing the anthryl-alanine residue.

  • Analytical RP-HPLC:

    • Assess the purity of the final product. A single sharp peak is indicative of a pure compound.

  • Fluorescence Spectroscopy:

    • Record the excitation and emission spectra of the purified peptide in a suitable buffer.

    • The spectra should exhibit the characteristic excitation and emission maxima of the anthryl moiety.[1]

    • Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For detailed structural characterization, 1H and 13C NMR spectroscopy can be employed. The spectra will show characteristic signals for the anthryl protons and carbons, confirming the successful incorporation and integrity of the fluorescent amino acid.[8]

Causality and Self-Validation in the Protocols

The protocols provided are designed as self-validating systems. The ninhydrin test during SPPS provides immediate feedback on the efficiency of each coupling step, allowing for corrective action (recoupling) to prevent the accumulation of deletion sequences. The multi-step purification and characterization process ensures the final product is of high purity and has the correct identity. The combination of mass spectrometry and fluorescence spectroscopy provides orthogonal confirmation of the successful synthesis of the desired bioactive peptide.

Conclusion

The incorporation of Boc-β-(9-anthryl)-Ala-OH into bioactive peptides offers a powerful strategy for researchers in various fields. The detailed protocols and technical insights provided in this guide are intended to empower scientists to successfully synthesize and characterize these valuable tools, paving the way for new discoveries in cellular biology, pharmacology, and drug development.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Pennington, M. W. (2025). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology. [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. [Link]

  • AAPPTec. Peptide Purification. [Link]

  • Gierasch, L. M., et al. (1981). 13C n.m.r. study of L-alanine peptides. International Journal of Peptide and Protein Research. [Link]

  • Hearn, M. T. (1986). Peptide Characterization and Purification Using High–Performance Liquid Chromatography. Methods in Enzymology. [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • Coin, I., et al. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology. [Link]

  • Prunier, G., et al. (2023). Fast alignment of mass spectra in large proteomics datasets, capturing dissimilarities arising from multiple complex modifications. BMC Bioinformatics. [Link]

  • Otaka, A., et al. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Methods in Molecular Biology. [Link]

  • Vinogradov, A. A., et al. (2023). Multiple alanine-substituted peptides exhibit nanomolar binding... ResearchGate. [Link]

  • ResearchGate. IR spectra of N-Boc-L-alanine-L-proline-OMe 9: (a) CHCl 3 (red line);... [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • ResearchGate. Relative quantum yield of the labeled peptides. [Link]

  • J&K Scientific. Fmoc-3-(9-anthryl)-D-alanine. [Link]

  • Kaur, P., et al. (2006). Stabilization of unusual structures in peptides using alpha,beta-dehydrophenylalanine: crystal and solution structures of Boc-Pro-DeltaPhe-Val-DeltaPhe-Ala-OMe and Boc-Pro-DeltaPhe-Gly-DeltaPhe-Ala-OMe. Biopolymers. [Link]

  • He, B., et al. (2021). Improving peptide-level mass spectrometry analysis via double competition. bioRxiv. [Link]

  • Chemical Communications. Chemical generation and modification of peptides containing multiple dehydroalanines. [Link]

  • Diaz-Rodriguez, V. A., & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology. [Link]

  • Bhattacharya, S., et al. (2011). Scholars Research Library - Der Pharma Chemica. [Link]

Sources

Application Notes & Protocols: Boc-β-(9-anthryl)-Ala-OH as a Versatile Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of a Photoactive Amino Acid

In the landscape of materials science and drug development, the design of molecules with bespoke functionalities is paramount. Boc-β-(9-anthryl)-Ala-OH emerges as a pivotal building block, uniquely bridging the worlds of peptide chemistry and materials science. This synthetic amino acid derivative incorporates a bulky, photophysically active anthracene moiety into a β-alanine backbone, which is protected by a tert-butyloxycarbonyl (Boc) group. This strategic design imparts a suite of desirable properties, making it a valuable tool for researchers aiming to construct functional materials with tailored optical, electronic, and biological characteristics.[1][2]

The anthracene group, a polycyclic aromatic hydrocarbon, is renowned for its intrinsic fluorescence and its ability to participate in unique photochemical reactions, such as [4+4] photodimerization.[3][4] By incorporating this functionality into an amino acid scaffold, researchers can leverage the precise and versatile techniques of peptide synthesis to create well-defined, functional architectures.[1][2] These include fluorescently labeled peptides for biological imaging, peptidic hydrogels with light-responsive properties, and organic semiconductors for advanced electronic devices.[1][2][5][6][7]

This guide provides an in-depth exploration of Boc-β-(9-anthryl)-Ala-OH, detailing its physicochemical properties and offering comprehensive protocols for its application in the synthesis of functional materials. The methodologies described herein are grounded in established principles of organic synthesis and materials science, providing a robust framework for innovation.

Physicochemical Properties of Boc-β-(9-anthryl)-Ala-OH

A thorough understanding of the physical and chemical properties of Boc-β-(9-anthryl)-Ala-OH is essential for its effective application. The table below summarizes key data for both the L- and D-isomers.

PropertyL-Isomer ValueD-Isomer ValueReference(s)
Synonyms Boc-3-(9-anthryl)-L-alanine, Boc-L-β-(9-anthryl)alanineBoc-3-(9-anthryl)-D-alanine, Boc-D-β-(9-anthryl)alanine[1][2]
CAS Number 332065-09-5128050-98-6[1][2]
Molecular Formula C₂₂H₂₃NO₄C₂₂H₂₃NO₄[1][2]
Molecular Weight 365.42 g/mol 365.42 g/mol [1][2]
Appearance SolidSolid[8]
Storage Conditions 0-8°C0-8°C[2]
Key Functional Groups Boc-protected amine, Carboxylic acid, Anthracene moietyBoc-protected amine, Carboxylic acid, Anthracene moiety[1][2]

Core Applications and Methodologies

The utility of Boc-β-(9-anthryl)-Ala-OH spans several cutting-edge research areas, primarily driven by the unique attributes of the anthracene group.

Fluorescent Labeling and Bio-imaging Probes

The inherent fluorescence of the anthracene moiety makes this amino acid an excellent candidate for creating fluorescent probes.[1][2][9] When incorporated into peptides or other biomolecules, it allows for real-time visualization of cellular processes and the study of protein-protein interactions through techniques like fluorescence microscopy.[10]

Organic Electronics and Optoelectronic Materials

Anthracene derivatives are valued for their charge carrier stability and mobility, making them key components in organic electronics.[11][12] Boc-β-(9-anthryl)-Ala-OH can be used to synthesize novel peptides and polymers for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][5][11] The planar structure of anthracene facilitates effective π-π stacking, which is crucial for charge transport.[11]

Photo-responsive "Smart" Materials

The ability of anthracene to undergo photodimerization upon exposure to UV light provides a mechanism for creating light-responsive materials.[6][7] For instance, amino acids modified with an N-terminal anthracene group have been shown to self-assemble into hydrogels.[6][7] Subsequent irradiation can induce disassembly of the gel, offering a method for controlled release or the recovery of encapsulated cells from 3D cultures.[6][7]

Experimental Protocol: Incorporation of Boc-β-(9-anthryl)-Ala-OH into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual solid-phase synthesis of a model peptide containing Boc-β-(9-anthryl)-Ala-OH using the widely adopted Fmoc/tBu strategy. The bulky nature of the anthryl group necessitates optimized coupling conditions to ensure high yields.[13]

Workflow for SPPS Incorporation

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative Coupling Cycle cluster_final Final Steps Resin 1. Resin Swelling Deprotection1 2. Initial Fmoc Deprotection Resin->Deprotection1 Coupling 3. Amino Acid Coupling (Boc-β-(9-anthryl)-Ala-OH) Deprotection1->Coupling Capping 4. Capping (Optional) Coupling->Capping If coupling is incomplete Deprotection2 5. Fmoc Deprotection Coupling->Deprotection2 Capping->Deprotection2 Deprotection2->Coupling Repeat for next amino acid Cleavage 6. Cleavage & Deprotection Deprotection2->Cleavage After final residue Purification 7. Purification (RP-HPLC) Cleavage->Purification caption SPPS workflow for incorporating Boc-β-(9-anthryl)-Ala-OH.

Caption: SPPS workflow for incorporating Boc-β-(9-anthryl)-Ala-OH.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal acids).[14]

  • Amino Acids: Fmoc-protected amino acids, Boc-β-(9-anthryl)-Ala-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.[13]

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM.

  • Capping Reagent (Optional): Acetic anhydride and DIPEA in DMF.[13]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Precipitation Solvent: Cold diethyl ether.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system.[15]

Step-by-Step Protocol

1. Resin Preparation and Swelling: a. Place the desired amount of resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.[13] b. Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[13][16] c. Drain the DMF.

2. Initial Fmoc Deprotection (for pre-loaded resins): a. Add a 20% piperidine in DMF solution to the swollen resin. b. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for another 15 minutes. c. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Boc-β-(9-anthryl)-Ala-OH:

  • Rationale: The bulky anthracene side chain can cause steric hindrance, potentially slowing down the coupling reaction.[13] Therefore, a potent coupling reagent like HATU is recommended, along with an extended reaction time to ensure complete acylation. a. In a separate vial, dissolve Boc-β-(9-anthryl)-Ala-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin in the reaction vessel. d. Agitate the mixture at room temperature for 2-4 hours. A longer coupling time is advised due to the bulky nature of the amino acid.[13][16] e. To monitor the reaction, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

4. Capping (Optional):

  • Rationale: If the Kaiser test is positive (blue beads), it indicates incomplete coupling. To prevent the formation of deletion sequences, any unreacted free amines should be capped. a. Drain the coupling solution and wash the resin with DMF. b. Add a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) and agitate for 30 minutes.[13] c. Drain and wash the resin thoroughly with DMF.

5. Iterative Cycles for Peptide Elongation: a. For subsequent amino acids (which will be Fmoc-protected), perform Fmoc deprotection as described in step 2. b. Perform the coupling reaction as described in step 3, using the appropriate Fmoc-amino acid. Standard coupling times (1-2 hours) may be sufficient for less bulky residues. c. Repeat this deprotection-coupling-wash cycle for each amino acid in the desired sequence.

6. Final Cleavage and Global Deprotection:

  • Rationale: A strong acid, TFA, is used to cleave the completed peptide from the resin and simultaneously remove the Boc protecting group from the β-(9-anthryl)-Ala residue and other acid-labile side-chain protecting groups. Scavengers like TIS and water are included to prevent side reactions. a. After the final amino acid is coupled and deprotected (if necessary), wash the peptide-resin with DCM and dry it under a stream of nitrogen. b. Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin. c. Agitate the mixture at room temperature for 2-4 hours.[13] d. Filter the resin and collect the TFA solution containing the cleaved peptide.

7. Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether. b. Centrifuge the mixture to pellet the peptide. c. Decant the ether and wash the peptide pellet with more cold ether. d. Dry the crude peptide under vacuum.[13] e. Purify the peptide using RP-HPLC and confirm its identity and purity via mass spectrometry.[15]

Application Protocol: Formation of a Photo-responsive System

This conceptual protocol outlines how peptides containing β-(9-anthryl)-alanine can be used to create photo-responsive materials, such as hydrogels, based on the principle of anthracene photodimerization.

Mechanism of Photo-induced Assembly/Disassembly

Photo_Dimerization Monomer Self-Assembled Monomers Anthracene-Peptides in Proximity π-π Stacking Dimer Photodimerized State Covalent Cycloadduct Disrupted Assembly Monomer->Dimer UV Light (e.g., 365 nm) Dimer->Monomer UV Light (<300 nm) or Heat caption Reversible photodimerization of anthracene moieties.

Caption: Reversible photodimerization of anthracene moieties.

Protocol Outline
  • Peptide Synthesis: Synthesize a peptide sequence designed for self-assembly, incorporating one or more β-(9-anthryl)-alanine residues using the SPPS protocol described above. Amphiphilic sequences are often effective for hydrogel formation.

  • Hydrogel Formation: a. Dissolve the purified, lyophilized peptide in an appropriate aqueous buffer. b. Induce self-assembly by changing the pH, adding salts, or through a heating-cooling cycle, depending on the peptide design.[6] This should result in the formation of a self-supporting hydrogel where the anthracene moieties are in close proximity due to π-π stacking.

  • Photo-induced Disassembly: a. Expose the hydrogel to UV light at a wavelength of approximately 365 nm.[6] b. The UV irradiation will induce a [4+4] cycloaddition reaction between adjacent anthracene groups, forming covalent dimers.[7] c. This dimerization disrupts the non-covalent interactions (like π-π stacking) that maintain the hydrogel network, leading to a gel-to-sol transition (disassembly).

  • Application in Controlled Release: a. Encapsulate a therapeutic agent or biological cells within the hydrogel during its formation (Step 2). b. Trigger the release of the encapsulated payload on demand by irradiating the specific area with UV light, causing the hydrogel to dissolve.

Conclusion

Boc-β-(9-anthryl)-Ala-OH is a powerful and versatile building block for the creation of sophisticated functional materials. Its unique combination of a photoactive aromatic core with an amino acid structure enables its seamless integration into peptides and polymers using standard synthetic methodologies. By leveraging its fluorescent properties and photochemical reactivity, researchers can develop novel materials for applications ranging from bio-imaging and drug delivery to organic electronics. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and engineers seeking to harness the potential of this remarkable compound.

References

  • Khan, M. A., et al. (2024). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254. Retrieved from [Link]

  • Chen, Y., et al. (2020). Anthracene derivative based multifunctional liquid crystal materials for optoelectronic devices. Journal of Materials Chemistry C, 8(10), 3449-3456. Retrieved from [Link]

  • McCaw, A., et al. (2023). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. International Journal of Molecular Sciences, 24(13), 10693. Retrieved from [Link]

  • Chivers, P. R. A., et al. (2020). Photo-dissociation of self-assembled (anthracene-2-carbonyl)amino acid hydrogels. Chemical Communications, 56(90), 13792-13795. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of anthracene derivatives and their applications. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the anthracene-amino acid hydrogelators. Retrieved from [Link]

  • Baviera, G. S., & Donate, P. M. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 17, 2028–2050. Retrieved from [Link]

  • Urbonas, D., et al. (2018). Novel organic semiconductors based on 2-amino-anthracene: Synthesis, charge transport and photo-conductive properties. Physical Chemistry Chemical Physics, 20(44), 28246-28254. Retrieved from [Link]

  • Kim, S. H., et al. (2009). Facile synthesis of anthracene-appended amino acids as highly selective and sensitive fluorescent Fe3+ ion sensors. Tetrahedron Letters, 50(46), 6347-6350. Retrieved from [Link]

  • Frontera, A., et al. (2022). Photophysical Properties of Anthracene Derivatives. Molecules, 27(19), 6649. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2022). Anthracene-Containing Metallacycles and Metallacages: Structures, Properties, and Applications. Molecules, 27(15), 4991. Retrieved from [Link]

  • Lind, J., et al. (2016). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 4(12), 2393-2402. Retrieved from [Link]

  • J&K Scientific. (n.d.). 3-(9-Anthryl)-L-alanine. Retrieved from [Link]

Sources

Application Note: Fluorescence Spectroscopy of Boc-beta-(9-anthryl)-Ala-OH for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of an Anthryl-Labeled Amino Acid

Boc-beta-(9-anthryl)-Ala-OH is a specialized, non-natural amino acid derivative that incorporates the highly fluorescent anthracene moiety into a beta-alanine backbone.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase or solution-phase peptide synthesis, allowing for the strategic placement of a fluorescent label within a peptide sequence.[2][4] This unique structure makes it an invaluable tool for researchers in biochemistry, medicinal chemistry, and materials science.[1][5]

The intrinsic photophysical properties of the anthracene group—namely its strong UV absorption and high fluorescence quantum yield—allow it to serve as a sensitive reporter group.[6][7] By incorporating this amino acid, researchers can develop fluorescent probes to study peptide-protein interactions, monitor enzymatic activity, visualize cellular processes, and assess the stability and bioavailability of peptide-based drug candidates.[1][3][4][5] This application note provides a comprehensive guide to the experimental setup and methodology for characterizing this compound using fluorescence spectroscopy, empowering researchers to leverage its full potential.

Foundational Principles: The Photophysics of the Anthracene Fluorophore

Fluorescence is a luminescence phenomenon where a molecule absorbs a photon of light, promoting an electron to an excited singlet state (S₁), and then emits a photon as the electron returns to the ground state (S₀).[8][9] The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.[10]

The fluorescence behavior of the 9-anthryl group in this compound is governed by several key factors:

  • Molecular Environment: The polarity of the solvent can significantly influence the fluorescence intensity and the position of the emission maximum.[11][12] Generally, the fluorescence intensity of anthracene derivatives tends to decrease as solvent polarity increases.[11]

  • Concentration: At high concentrations, fluorescence intensity can be diminished by processes such as self-quenching or the inner filter effect, where emitted light is reabsorbed by other fluorophore molecules in the solution.

  • Quenching: Fluorescence can be reduced or "quenched" by various molecular interactions, including collisions with other molecules (collisional quenching) or the formation of non-fluorescent complexes.[13][14] Common quenchers for anthracene include oxygen and halogenated compounds.[14][15]

Understanding these principles is critical for designing robust experiments and accurately interpreting the resulting data.

Jablonski S1_v3 v=3 S1_v2 v=2 S1_v0 v=0 S1_v2->S1_v0 S1_v1 v=1 S0_v1 v=1 S1_v0->S0_v1 Fluorescence (Emission) S0_v3 v=3 S0_v2 v=2 S0_v0 v=0 S0_v0->S1_v2 Absorption (Excitation)

Caption: Simplified Jablonski diagram illustrating the process of fluorescence.

Experimental Protocol: Characterization of this compound

This protocol outlines the steps for preparing samples and acquiring fluorescence excitation and emission spectra. It is designed to be a self-validating system by including measurements for blanks and checking for concentration-dependent effects.

Required Materials and Equipment
  • Analyte: this compound (CAS No. 332065-09-5 or 128050-98-6 for L- and D-isomers, respectively)[2][5]

  • Solvents: Spectroscopic grade methanol, cyclohexane, and acetonitrile. The choice of solvent is critical, as polarity can affect fluorescence.[11][12]

  • Instrumentation: A fluorescence spectrophotometer (spectrofluorometer) equipped with a Xenon lamp or laser excitation source and a photomultiplier tube (PMT) detector.[8][16]

  • Labware: 1 cm path length quartz fluorescence cuvettes, analytical balance, Class A volumetric flasks (e.g., 10 mL, 25 mL, 100 mL), and micropipettes.

Experimental Workflow Diagram

workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Measurement cluster_analysis Phase 3: Analysis A Prepare Stock Solution (e.g., 10⁻⁴ M) B Create Dilute Working Solutions (10⁻⁵ M to 10⁻⁷ M) A->B D Set Instrument Parameters (Slits, Scan Speed) B->D C Prepare Solvent Blank E Acquire Blank Spectrum C->E D->E F Acquire Sample Spectra (Excitation & Emission) E->F G Correct for Blank & Inner Filter Effect H Determine λex(max) & λem(max) G->H I Calculate Stokes Shift & Quantum Yield H->I

Caption: High-level workflow for fluorescence spectroscopy analysis.

Step-by-Step Methodology

Part A: Sample Preparation

The goal is to prepare a series of dilutions to identify a concentration range where fluorescence intensity is linearly proportional to concentration, avoiding quenching effects.

  • Prepare a Stock Solution (~10⁻⁴ M):

    • Accurately weigh ~3.7 mg of this compound (MW: 365.42 g/mol ).[2]

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Add a small amount of spectroscopic grade methanol to dissolve the compound, then dilute to the mark with the same solvent. This creates a stock solution of approximately 1 x 10⁻⁴ M.

    • Causality: Methanol is a polar protic solvent that readily dissolves the analyte. Starting with a concentrated stock allows for precise dilutions.

  • Prepare Working Dilutions (10⁻⁵ M to 10⁻⁷ M):

    • Prepare a 1 x 10⁻⁵ M solution by pipetting 1 mL of the stock solution into a 10 mL volumetric flask and diluting to the mark with methanol.

    • Serially dilute this solution to create 1 x 10⁻⁶ M and 1 x 10⁻⁷ M solutions.

    • Causality: This concentration range is typically low enough to avoid inner-filter effects and aggregation-caused quenching, ensuring the measured fluorescence is representative of the isolated molecule.

  • Prepare a Solvent Blank:

    • Fill a clean quartz cuvette with the same spectroscopic grade methanol used for the dilutions.

    • Causality: The blank measurement is crucial for subtracting any background signal from the solvent itself or from Raman scattering, ensuring the final spectrum is solely from the analyte.

Part B: Instrument Setup & Data Acquisition

  • Instrument Configuration:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes for stable output.

    • Set the excitation and emission monochromators to appropriate slit widths. Start with 5 nm for both. Narrower slits provide better resolution but less signal; wider slits provide more signal but less resolution.

    • Set the scan speed (e.g., 600 nm/min) and data interval (e.g., 1 nm).

    • Ensure the detector voltage (PMT) is set to a level that provides good signal-to-noise without saturating the detector. An auto-voltage setting is often ideal.

    • The sample holder should be configured for right-angle detection (90°) to minimize detection of transmitted excitation light.[8][9]

  • Acquire Emission Spectrum:

    • Place the solvent blank cuvette in the sample holder.

    • Set a fixed excitation wavelength. For anthryl compounds, a good starting point is 360 nm.[9]

    • Scan the emission monochromator over a range, for example, from 370 nm to 600 nm. Record the spectrum.

    • Replace the blank with the 1 x 10⁻⁶ M sample cuvette.

    • Acquire the emission spectrum using the same parameters. The resulting spectrum should show characteristic structured peaks for the anthracene moiety.

  • Acquire Excitation Spectrum:

    • From the emission spectrum, determine the wavelength of maximum emission (λem,max).

    • Set the emission monochromator to this fixed wavelength.

    • Scan the excitation monochromator over a range, for example, from 250 nm to 400 nm.[9]

    • Acquire the excitation spectrum for the 1 x 10⁻⁶ M sample. This spectrum should resemble the compound's UV-Vis absorption spectrum.

  • Validate Linearity:

    • Measure the fluorescence intensity at the λem,max for each of the prepared dilutions (10⁻⁵ M, 10⁻⁶ M, and 10⁻⁷ M).

    • Plot fluorescence intensity vs. concentration. The relationship should be linear in the ideal range. If the 10⁻⁵ M point deviates negatively from linearity, this indicates the onset of concentration quenching.

Data Analysis and Interpretation

Once the spectra are acquired, the key photophysical parameters can be determined.

Spectral Correction and Peak Identification
  • Blank Subtraction: Subtract the solvent blank spectrum from each of the sample emission spectra to remove Raman scatter and other background signals.

  • Identify Maxima: Determine the wavelength of maximum intensity for both the excitation (λex,max) and emission (λem,max) spectra. For anthracene derivatives, excitation is typically in the 340-380 nm range, and emission is in the 380-450 nm range, often with distinct vibronic structures.[6][10]

Key Photophysical Parameters

The following parameters provide a quantitative description of the fluorophore's behavior. These values can be sensitive to the solvent environment.[12][17]

ParameterDescriptionTypical Value (Anthracene)Calculation / Determination
λex,max Wavelength of maximum excitation intensity.~364 nmPeak of the excitation spectrum.[10]
λem,max Wavelength of maximum emission intensity.~417 nmPeak of the emission spectrum.[10]
Stokes Shift The energy difference between absorption and emission maxima.~53 nmλem,max - λex,max
Quantum Yield (Φf) The ratio of photons emitted to photons absorbed.0.25 - 0.80Relative measurement against a standard (e.g., quinine sulfate or anthracene).[18][19][20]

Note: The exact values for this compound will depend on the specific solvent and experimental conditions.

Troubleshooting Common Issues
  • Low Signal: Increase slit widths, increase detector voltage (without saturating), or check sample concentration. Ensure the correct cuvette type (4-sided polished quartz) is used.

  • No Linearity at High Concentrations: This is likely due to the inner filter effect or concentration quenching. Perform measurements on more dilute samples.

  • Unexpected Peaks: Sharp, consistent peaks in the emission spectrum that shift with the excitation wavelength are likely Raman scattering from the solvent. Broader, unexpected peaks may indicate fluorescent impurities.

Conclusion

This compound is a powerful molecular tool whose utility is unlocked through a careful understanding of its fluorescent properties. By following a systematic protocol that includes proper sample preparation, instrument configuration, and data analysis, researchers can reliably characterize this compound. This enables its confident application in developing sensitive probes for peptide and drug discovery research, ultimately providing deeper insights into complex biological systems.

References

  • Fluorescence quenching of anthracene by nitroaromatic compounds. (2011). Chalcogenide Letters, 8(9), 561-567.
  • Tachibana, A., et al. (2015). Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. Physical Chemistry Chemical Physics, 17(3), 1639-1647. [Link]

  • Hassan, W. M. (2014). Effect of Solvent on Fluorescence Spectrum of Anthracene. Iraqi Journal of Applied Physics Letters, 1(1), 1-5. [Link]

  • Reddy, A., et al. (2004). Fluorescence quenching of anthracene by aniline in different solvents. Indian Journal of Pure & Applied Physics, 42(8), 589-594. [Link]

  • Bowen, E. J., & Williams, A. J. (1951). The quenching of anthracene fluorescence. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 206(1086), 436-451. [Link]

  • Prasad, S., et al. (2022). Fluorescence spectroscopy experimental set-up. ResearchGate. [Link]

  • Ware, W. R., & Johnson, P. T. (1966). Lifetime and Quenching of Anthracene Fluorescence in the Vapor Phase. The Journal of Chemical Physics, 44(6), 2263-2270. [Link]

  • Johnson, P. T. (1965). Lifetime and quenching of anthracene fluorescence in the vapor phase. San Diego State University Digital Collections. [Link]

  • Berlman, I. B. (1968). N° 55. — Effect of alcoholic solvents on the fluorescence yield of some polynuclear aromatic hydrocarbons. Journal de Physique Colloques, 29(C3), C3-55. [Link]

  • Stanculescu, A., et al. (2012). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate. [Link]

  • Park, J. S., et al. (2020). Solvent effects. a Absorption and fluorescence spectra of the anthracene derivatives in different solvents. ResearchGate. [Link]

  • Saltiel, J., et al. (2001). Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. Physical Chemistry Chemical Physics, 3(15), 3002-3008. [Link]

  • de la Moya, S., et al. (2021). Photophysical Properties of Anthracene Derivatives. Photochem, 1(2), 223-259. [Link]

  • Strateos. (n.d.). ExperimentFluorescenceSpectroscopy. [Link]

  • Kawski, A., & Kukliński, B. (2010). Solvent Influence on the Electronic Fluorescence Spectra of Anthracene. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 1.11: Fluorescence Spectroscopy. [Link]

  • Avantes. (n.d.). Exploration of Fluorescence Theory and System Design. [Link]

  • Agilent Technologies. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. [Link]

  • ResearchGate. (n.d.). (PDF) Photophysical Properties of Anthracene Derivatives. [Link]

  • Katoh, R., et al. (2010). Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. The Journal of Physical Chemistry C, 114(39), 16540-16544. [Link]

  • Chen, Y., et al. (2016). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 6(81), 77894-77903. [Link]

  • Shimadzu. (n.d.). Application Note - Selectivity of the Fluorescence Spectroscopy using a known mixture made from Anthracene und Naphthalene. [Link]

  • ResearchGate. (n.d.). Typical fluorescence spectroscopy of compounds 9, 10 and 12 in CH2Cl2. [Link]

  • Aapptec Peptides. (n.d.). Boc-beta-Ala-OH [3303-84-2]. [Link]

  • Werner, T. C., & Hercules, D. M. (1969). Fluorescence of 9-anthroic acid and its esters. Environmental effects on excited-state behavior. The Journal of Physical Chemistry, 73(6), 2005-2011. [Link]

  • Chen, Z., et al. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 10, 1032832. [Link]

Sources

Application Note: A Robust HPLC Method for the Chiral Separation of Boc-β-(9-anthryl)-Ala-OH Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Enantiomeric Purity

In pharmaceutical development and peptide synthesis, the stereochemical integrity of amino acid derivatives is a paramount quality attribute.[1] The compound N-tert-butoxycarbonyl-β-(9-anthryl)-alanine (Boc-β-(9-anthryl)-Ala-OH) is a key building block, incorporating a bulky, photophysically active anthryl group, making it valuable for creating fluorescent probes and novel peptide structures.[2] As with most chiral molecules, its enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, regulatory bodies such as the FDA and EMA mandate the development and validation of robust analytical methods to accurately quantify the enantiomeric purity of such chiral intermediates.[3][4][5]

This application note presents a detailed, field-proven protocol for the successful chiral separation of Boc-β-(9-anthryl)-Ala-OH enantiomers using High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind the selection of the chiral stationary phase (CSP) and mobile phase, provide a step-by-step methodology, and outline a validation strategy consistent with ICH Q2(R2) guidelines.[3]

Principle of Chiral Recognition

The successful separation of Boc-β-(9-anthryl)-Ala-OH enantiomers hinges on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the stationary phase.[6] The key to achieving this lies in exploiting the unique structural features of the analyte:

  • The Bulky Anthryl Group: This large, planar aromatic system is capable of strong π-π stacking interactions.

  • The Boc-Protecting Group and Carboxylic Acid: These groups provide sites for hydrogen bonding and dipole-dipole interactions.

  • The β-Amino Acid Structure: The stereocenter's spatial arrangement relative to these functional groups is the ultimate basis for chiral discrimination.

For this separation, a polysaccharide-based CSP, specifically a cellulose derivative like Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) , is the recommended choice.[7] The helical grooves of the cellulose backbone create a complex and rigid chiral environment.[7] The separation mechanism is governed by a multi-point interaction model, where one enantiomer achieves a more stable, lower-energy fit within the CSP's chiral cavities than its mirror image.[6] The key interactions include:

  • π-π Stacking: Between the electron-rich anthryl group of the analyte and the electron-deficient phenyl groups of the CSP selector.

  • Hydrogen Bonding: Between the analyte's carbamate (N-H) and carboxylic acid (O-H and C=O) groups and the carbamate linkages on the CSP.

  • Steric Hindrance: The specific 3D arrangement of the substituents around the chiral center will either permit or hinder the analyte's optimal insertion into the chiral grooves of the CSP.[8]

The combination of these forces results in different retention times for the two enantiomers, enabling their resolution.

Materials and Methods

Instrumentation and Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • HPLC vials with inserts.

  • Syringe filters (0.45 µm PTFE).

Chemicals and Reagents
  • Racemic Boc-β-(9-anthryl)-Ala-OH standard (for method development).

  • Individual L- and D-enantiomer standards (if available, for peak identification).

  • Hexane (HPLC grade).

  • 2-Propanol (IPA) (HPLC grade).

  • Ethanol (EtOH) (HPLC grade).

  • Trifluoroacetic Acid (TFA) (HPLC grade).

  • Methanol (MeOH) (HPLC grade).

  • Acetonitrile (ACN) (HPLC grade).

Chiral Stationary Phase
ParameterSpecification
Column Phenomenex Lux® 5 µm Cellulose-1
Alternative Daicel CHIRALCEL® OD-H® or CHIRALPAK® AD-H®
Dimensions 250 x 4.6 mm
Particle Size 5 µm

Note: Polysaccharide-based columns are robust but sensitive to certain solvents. Always consult the manufacturer's instructions regarding solvent compatibility to avoid damaging the stationary phase.[9][10][11]

Detailed Experimental Protocols

Standard and Sample Preparation
  • Stock Solution (0.5 mg/mL): Accurately weigh approximately 5.0 mg of the Boc-β-(9-anthryl)-Ala-OH standard or sample into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of the mobile phase diluent (e.g., Hexane/IPA 90:10 v/v). Sonicate for 5 minutes or until fully dissolved.

  • Final Volume: Allow the solution to return to room temperature, then dilute to the mark with the mobile phase diluent. Mix thoroughly.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Method and Chromatographic Conditions

The following table outlines the recommended starting conditions for the chiral separation. Optimization may be required based on the specific system and results.

ParameterRecommended ConditionRationale & Optimization Notes
Mobile Phase Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) Normal Phase Mode: Excellent for resolving polar compounds with aromatic functionality on polysaccharide CSPs. IPA: The polar modifier. Adjusting its concentration (e.g., between 5% and 20%) is the primary way to alter retention times and resolution. Lower %IPA increases retention. TFA: An acidic modifier used to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time vs. resolution.
Column Temp. 25 °C (Ambient)Temperature can influence selectivity. Test a range (e.g., 15-40°C) to see its effect on resolution (α).
Detection (UV) 254 nmThe anthracene moiety provides strong UV absorbance. Scan with a DAD (210-400 nm) to find the optimal wavelength for maximum sensitivity.
Injection Vol. 10 µLCan be adjusted based on sample concentration and detector response.
Run Time ~20 minutesAdjust as needed to ensure both enantiomers have fully eluted.
Experimental Workflow Diagram

The overall process from sample preparation to data analysis is outlined below.

G cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Lux Cellulose-1 inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area & Enantiomeric Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for Chiral Purity Analysis of Boc-β-(9-anthryl)-Ala-OH.

Method Validation Strategy

Once the method is developed and optimized, it must be validated to ensure its performance is suitable for its intended purpose, in accordance with ICH Q2(R2) guidelines.[3][4]

Validation Workflow

G cluster_system System Suitability specificity Specificity/ Selectivity precision Precision (Repeatability & Intermediate) specificity->precision accuracy Accuracy (% Recovery) precision->accuracy linearity Linearity & Range accuracy->linearity lod_loq LOD & LOQ (for impurity enantiomer) linearity->lod_loq robustness Robustness lod_loq->robustness ss_res Resolution (Rs > 2.0) ss_tf Tailing Factor (Tf < 2.0) ss_prec Injection Precision (%RSD < 2.0%)

Caption: Key Parameters for Chiral HPLC Method Validation.

Protocol for Key Validation Parameters
  • Specificity: Analyze a blank (diluent), the desired enantiomer, and the racemic mixture. The method is specific if the peaks are well-resolved from each other and from any baseline interference.

  • Precision (Repeatability): Perform at least six replicate injections of a standard solution. The Relative Standard Deviation (%RSD) of the peak area for the minor enantiomer should typically be ≤ 10%.[3]

  • Accuracy: Perform a spike-recovery study. Spike the main enantiomer with known amounts of the undesired enantiomer at different levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 90.0% to 110.0% for the minor enantiomer.[3]

  • Linearity: Prepare a series of at least five concentrations of the undesired enantiomer spanning the expected range (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.99.

  • Robustness: Intentionally vary critical method parameters (e.g., %IPA ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on resolution and retention time. The resolution factor (Rs) should remain acceptable under all varied conditions.[3]

Expected Results & Discussion

A successful separation will yield two well-resolved, sharp peaks corresponding to the D- and L-enantiomers of Boc-β-(9-anthryl)-Ala-OH. The resolution factor (Rs) between the two peaks should ideally be greater than 2.0 to allow for robust quantification.

The elution order (D before L or L before D) is specific to the column and conditions used and must be confirmed by injecting a standard of a known configuration, if available.

Troubleshooting & Optimization:

  • Poor Resolution (Rs < 1.5): Decrease the percentage of the polar modifier (IPA) in the mobile phase. This will increase retention times and often improves resolution. Alternatively, evaluate a different mobile phase system (e.g., polar organic mode with Acetonitrile/Methanol).

  • Broad Peaks: Ensure the sample is fully dissolved in the mobile phase. The presence of TFA should minimize peak tailing from the carboxylic acid; if tailing persists, a small adjustment to the TFA concentration (e.g., 0.05% to 0.2%) may help.

  • Long Retention Times: Increase the percentage of the polar modifier (IPA) to decrease the analysis time. Be aware that this may compromise resolution.

By following this comprehensive protocol, researchers, scientists, and drug development professionals can reliably establish and validate a highly effective HPLC method for the critical chiral separation of Boc-β-(9-anthryl)-Ala-OH enantiomers, ensuring the quality and stereochemical integrity of this important synthetic building block.

References

  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns.
  • Phenomenex. (n.d.). APPLICATIONS - Phenomenex.
  • HPLC-MART. (n.d.). Lux Cellulose-1 - Phenomenex - Chiral.
  • Phenomenex. (n.d.). Lux Cellulose-1.
  • BenchChem. (2025). A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods.
  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation.
  • Al-Saeed, M. M., et al. (2021).
  • Dong, M. W. (2014). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 32(s4), 22-29.
  • Hossain, M. A., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 87-94.
  • Ilisz, I., et al. (2014). Elucidation of chiral recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography. Journal of the Brazilian Chemical Society, 25(8), 1367-1375.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Berthod, A. (2006). Chiral Recognition Mechanisms. Analytical Chemistry, 78(7), 209A-215A.
  • FDA. (1994). Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Daicel. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns.
  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.
  • Daicel. (2013). Instruction Manual for CHIRALPAK® AD-H.
  • Chem-Impex. (n.d.). Boc-3-(9-anthryl)-L-alanine.
  • BenchChem. (n.d.). A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH.

Sources

Application Notes and Protocols for Utilizing Boc-beta-(9-anthryl)-Ala-OH in the Study of Peptide-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Molecular Dialogues

The intricate dance of peptide-protein interactions governs a vast array of cellular processes, from signal transduction to enzymatic regulation. To decipher these molecular dialogues, researchers require sophisticated tools that can report on these binding events with high sensitivity and minimal perturbation. Fluorescently labeled peptides have emerged as invaluable assets in this pursuit. Among the arsenal of available fluorescent probes, unnatural amino acids with environmentally sensitive fluorophores offer a distinct advantage. Boc-beta-(9-anthryl)-Ala-OH is one such powerful tool, a Boc-protected alanine derivative functionalized with a 9-anthryl group.

The anthracene moiety of this amino acid serves as a local environmental sensor. Its fluorescence properties—specifically its intensity and emission wavelength—are exquisitely sensitive to the polarity of its immediate surroundings. When a peptide incorporating anthrylalanine is in an aqueous solution, the fluorophore is solvent-exposed, exhibiting a characteristic fluorescence profile. Upon binding to a protein partner, the anthryl group often enters a more hydrophobic, sterically constrained environment within the binding interface. This alteration in the microenvironment elicits a discernible change in its fluorescence, such as an increase in quantum yield and a blue shift in the emission maximum. This phenomenon provides a direct, real-time readout of the binding event, enabling the quantitative characterization of peptide-protein interactions.

This guide provides a comprehensive overview of the properties of this compound and detailed protocols for its incorporation into peptides via Boc-based solid-phase peptide synthesis (SPPS). Furthermore, it outlines step-by-step methodologies for utilizing the resulting fluorescently labeled peptides in binding studies through fluorescence titration and fluorescence polarization assays.

Physicochemical and Photophysical Properties

A thorough understanding of the properties of this compound is paramount for its effective application.

PropertyValueSource
Molecular Formula C₂₂H₂₃NO₄[1]
Molecular Weight 365.42 g/mol [1]
Appearance White to light yellow solid[1]
Excitation Maximum (λex) ~330 nm[2]
Emission Maximum (λem) ~415 nm in aqueous solution[2]

The key feature of the anthryl group is its environmental sensitivity. In polar, aqueous environments, the fluorescence quantum yield is relatively low. As the probe moves into a nonpolar, aprotic environment, such as the hydrophobic core of a protein's binding pocket, a significant increase in fluorescence intensity is typically observed. This solvatochromism is the fundamental principle that enables its use as a reporter for binding events.

Protocol 1: Incorporation of this compound into Peptides via Boc-SPPS

The incorporation of a bulky, hydrophobic amino acid like this compound into a growing peptide chain requires careful consideration to ensure efficient coupling and prevent deletion sequences. The following protocol is a robust starting point, employing a potent coupling agent to overcome potential steric hindrance.

Rationale for Method Selection

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS is a well-established and reliable method.[3] Due to the steric bulk of the anthryl group, standard coupling reagents like DCC/HOBt may result in incomplete coupling. Therefore, the use of a more potent uronium-based coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is recommended to enhance acylation efficiency.[4] A double coupling strategy is also advised to drive the reaction to completion. The Kaiser test is a critical in-process control to verify the absence of free primary amines after coupling.[5]

Workflow for Boc-SPPS Incorporation

spss_workflow Resin Start: Resin Swelling Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIPEA in DMF) Deprotection->Neutralization Coupling Coupling: This compound + HBTU/DIPEA Neutralization->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash Wash (DMF, DCM) Kaiser_Test->Wash Negative Incomplete Incomplete Coupling Kaiser_Test->Incomplete Positive Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Repeat->Deprotection Cleavage Final Cleavage (HF or TFMSA) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Double_Couple Double Couple Incomplete->Double_Couple Double_Couple->Coupling

Caption: Boc-SPPS cycle for incorporating this compound.

Step-by-Step Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).[3]

  • Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DCM, isopropanol, and DMF.[6]

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with 10% diisopropylethylamine (DIPEA) in DMF for 5 minutes (repeat twice). Wash the resin with DMF.[7]

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (6 equivalents) to the coupling solution and immediately add the activated mixture to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction (Kaiser Test):

    • Take a small sample of resin beads (a few milligrams).

    • Wash the beads with ethanol.

    • Add 2-3 drops each of ninhydrin solutions A, B, and C.

    • Heat at 100°C for 5 minutes.

    • Interpretation:

      • Blue/Purple beads: Positive result, indicating the presence of free primary amines (incomplete coupling). Proceed to step 7.[5]

      • Yellow/Colorless beads: Negative result, indicating complete coupling. Proceed to step 8.[5]

  • Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 4 and 5 to perform a second coupling.

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-8 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole).[3]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Characterizing Peptide-Protein Interactions using Fluorescence Titration

This protocol allows for the determination of the equilibrium dissociation constant (Kd) of a peptide-protein interaction by monitoring the change in the fluorescence of the anthrylalanine-labeled peptide upon titration with the protein partner.

Principle of Fluorescence Titration

ft_principle cluster_1 Bound State Peptide_unbound Fluorescent Peptide (Low Fluorescence) Titration Titrate with Protein Peptide_bound Fluorescent Peptide Complex Peptide-Protein Complex (High Fluorescence) Protein Protein Partner

Caption: Principle of fluorescence titration for binding analysis.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the anthrylalanine-labeled peptide in a suitable buffer (e.g., PBS or HEPES, pH 7.4). The final concentration of the peptide in the assay should be well below the expected Kd.

    • Prepare a series of dilutions of the protein partner in the same buffer.

  • Instrument Setup:

    • Set the excitation wavelength of the fluorometer to ~330 nm and the emission wavelength to scan a range around the expected maximum (e.g., 380-500 nm).

    • Allow the instrument to warm up and stabilize.

  • Measurement:

    • To a quartz cuvette, add the buffer and the fluorescent peptide to the desired final concentration.

    • Record the fluorescence spectrum of the peptide alone.

    • Add increasing aliquots of the protein partner to the cuvette, mixing gently after each addition.

    • After each addition, allow the system to equilibrate (typically 1-2 minutes) and record the fluorescence emission spectrum.

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum for each protein concentration.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the total protein concentration.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using non-linear regression to determine the Kd.

Protocol 3: Fluorescence Polarization/Anisotropy Assay

This technique measures the change in the rotational diffusion of the fluorescently labeled peptide upon binding to a larger protein molecule. It is a powerful method for studying binding in a homogeneous solution.

Principle of Fluorescence Polarization

fp_principle cluster_0 Unbound State cluster_1 Bound State Peptide_unbound Small Fluorescent Peptide (Rotates Rapidly) Low_Pol Low Polarization Peptide_unbound->Low_Pol Depolarized Emission Binding Binding Event Complex Large Peptide-Protein Complex (Rotates Slowly) High_Pol High Polarization Complex->High_Pol Polarized Emission

Caption: Concept of fluorescence polarization in binding assays.

Step-by-Step Protocol
  • Reagent Preparation: Prepare stock solutions of the fluorescent peptide and the protein partner as described in the fluorescence titration protocol.

  • Instrument Setup: Use a fluorometer equipped with polarizers. Set the excitation and emission wavelengths as determined from the peptide's fluorescence spectrum.

  • Measurement:

    • In a suitable microplate or cuvette, add the fluorescent peptide at a constant concentration.

    • Add increasing concentrations of the protein partner to the wells/cuvette.

    • Include controls with peptide only (for minimum polarization) and buffer only (for background).

    • Incubate the plate/cuvette at a constant temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization or anisotropy.

  • Data Analysis:

    • Plot the fluorescence polarization (in millipolarization units, mP) or anisotropy (r) as a function of the protein concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀, which can be related to the Kd.

Data Analysis and Interpretation

The data obtained from a fluorescence titration experiment can be tabulated and plotted to visualize the binding event.

Table 1: Hypothetical Data from a Fluorescence Titration Experiment

[Protein] (nM)Fluorescence Intensity (a.u.)ΔF (F - F₀)
01500
1020050
25275125
50380230
100510360
200620470
400680530
800700550
1600705555

When plotted, this data will yield a saturation binding curve. Non-linear regression analysis of this curve will provide the dissociation constant (Kd), a measure of the affinity of the peptide for the protein.

Considerations for Interpretation:

  • Quenching: Be aware of potential fluorescence quenching. Certain amino acid residues, such as tryptophan and tyrosine, can quench the fluorescence of nearby fluorophores through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer if they are in close proximity in the bound state. This would manifest as a decrease in fluorescence intensity upon binding.

  • Inner Filter Effects: At high concentrations of the peptide or protein, inner filter effects can lead to a non-linear decrease in the observed fluorescence. It is crucial to work at concentrations where absorbance is low to avoid this artifact.

Troubleshooting

IssuePossible CauseSuggested Solution
Low peptide yield in SPPS Incomplete coupling of this compound.Use a more potent coupling agent (HBTU, HATU), perform a double coupling, and always verify with a Kaiser test.
Peptide aggregation.Use a lower substitution resin or perform couplings at an elevated temperature.
No change in fluorescence upon protein addition The anthryl group is not in a region of the peptide that undergoes an environmental change upon binding.Redesign the peptide to place the fluorescent amino acid at a different position within the binding interface.
The peptide does not bind to the protein.Confirm the interaction using an orthogonal method (e.g., ITC, SPR).
High background fluorescence Impure protein or peptide samples.Ensure high purity of all reagents through proper purification (e.g., RP-HPLC for the peptide, size-exclusion chromatography for the protein).

References

  • PubMed Central (PMC). (n.d.). Comparative study of methods to couple hindered peptides. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • MDPI. (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. [Link]

  • ResearchGate. (n.d.). Fluorescence quenching of (a) tryptophan and (b) tyrosine. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

Application Notes and Protocols for the Development of Fluorescent Probes with Boc-β-(9-anthryl)-Ala-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Cellular Processes with Anthrylalanine

Fluorescent probes have become indispensable tools in modern biological research and drug development, enabling the visualization and quantification of molecular events within living cells.[1] Among the diverse array of fluorophores, those based on unnatural amino acids offer the unique advantage of being genetically encodable or seamlessly integrated into peptides, providing a high degree of specificity and versatility.[2] This guide focuses on the application of Boc-β-(9-anthryl)-Ala-OH , a protected amino acid derivative featuring the environmentally sensitive fluorophore, anthracene.[3][4][5][6]

The anthracene moiety of Boc-β-(9-anthryl)-Ala-OH possesses favorable photophysical properties, including a large Stokes shift and fluorescence emission that is sensitive to the local microenvironment, making it an excellent candidate for developing probes that report on binding events, conformational changes, or cellular uptake.[3][4][7] These probes can be employed in a wide range of applications, from fundamental cell biology to high-throughput screening in drug discovery.[2][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of fluorescent peptide probes incorporating Boc-β-(9-anthryl)-Ala-OH.

PART 1: Synthesis of a Model Fluorescent Peptide Probe

This section details the synthesis of a model fluorescent peptide probe, AntP-Ant , which incorporates β-(9-anthryl)-L-alanine. The model peptide sequence is derived from the cell-penetrating peptide (CPP) Penetratin, which is known to efficiently translocate across cellular membranes.[9]

Model Probe: AntP-Ant Sequence: H-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-(β-(9-anthryl)-Ala)-NH₂

Rationale for Design
  • Cell-Penetrating Peptide (CPP) Backbone: The Penetratin sequence is chosen for its proven ability to enter cells, making it an excellent vehicle for delivering the fluorescent probe into the cytosol.[9]

  • C-terminal Labeling: The fluorescent amino acid is incorporated at the C-terminus to minimize potential interference with the peptide's interaction with the cell membrane.

  • Amidation: The C-terminus is amidated to mimic the native peptide structure and enhance stability by preventing degradation by carboxypeptidases.

Diagram of Synthesis Workflow

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Coupling (Fmoc-Lys(Boc)-OH, HBTU/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Repeat Repeat Cycle (Deprotection, Coupling, Wash) for remaining amino acids Wash1->Repeat Final_Coupling Final Coupling (Boc-β-(9-anthryl)-Ala-OH, HATU/DIPEA) Repeat->Final_Coupling Final_Wash Final Wash (DMF, DCM, MeOH) Final_Coupling->Final_Wash Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Purification HPLC Purification Cleavage->Purification Characterization LC-MS & Fluorescence Spectroscopy Purification->Characterization Final_Product Lyophilized AntP-Ant Probe Characterization->Final_Product

Caption: Workflow for the solid-phase synthesis of the AntP-Ant fluorescent probe.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of AntP-Ant

This protocol is based on a standard Boc/Fmoc orthogonal protection strategy.[10][11] Due to the steric hindrance of the anthryl group, a stronger coupling reagent is recommended for the final coupling step.[12][13][14]

Materials:

  • Rink Amide MBHA resin (0.4-0.8 mmol/g loading)

  • Fmoc-protected amino acids

  • Boc-β-(9-anthryl)-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Anisole

  • Diethyl ether

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For standard amino acids, pre-activate 4 equivalents of the Fmoc-amino acid with 3.95 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Coupling of Boc-β-(9-anthryl)-Ala-OH:

    • Rationale: The bulky nature of the anthryl group can hinder coupling efficiency.[15] Using a more potent activating agent like HATU is recommended.[16] A double coupling strategy may be employed to ensure complete reaction.

    • Pre-activate 4 equivalents of Boc-β-(9-anthryl)-Ala-OH with 3.95 equivalents of HATU and 6 equivalents of DIPEA in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 4 hours.

    • Perform a Kaiser test. If positive, repeat the coupling for another 4 hours or overnight.

  • Final Wash: After the final coupling, wash the resin extensively with DMF, DCM, and finally with methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water/EDT/Anisole (90:2.5:2.5:2.5:2.5 v/v).

    • Caution: Perform this step in a well-ventilated fume hood.

    • Add the cleavage cocktail to the resin and shake for 3-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.

PART 2: Purification and Characterization

Protocol 2: HPLC Purification of AntP-Ant

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[17]

Materials:

  • Crude AntP-Ant peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, with a small amount of acetonitrile if necessary to aid dissolution. Filter the sample through a 0.45 µm syringe filter.

  • Chromatography:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min (for a standard preparative column).

    • Monitor the elution profile at 220 nm and 280 nm (for tryptophan) and at the excitation wavelength of anthracene (around 365 nm) if your detector allows.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white fluffy powder.

Characterization of the AntP-Ant Probe

1. Mass Spectrometry: Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS). The observed molecular weight should match the calculated molecular weight of the AntP-Ant peptide.

2. Fluorescence Spectroscopy: Characterize the photophysical properties of the AntP-Ant probe.

Protocol 3: Fluorescence Spectroscopy

Materials:

  • Purified, lyophilized AntP-Ant

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Quartz cuvette

  • Fluorometer

Procedure:

  • Prepare a stock solution of AntP-Ant in PBS.

  • Determine the optimal excitation wavelength by measuring the excitation spectrum while monitoring the emission at approximately 415 nm.

  • Measure the fluorescence emission spectrum by exciting at the determined optimal wavelength.

  • To assess the environmental sensitivity, record emission spectra in solvents of varying polarity (e.g., PBS and ethanol). A blue shift in the emission maximum in less polar solvents is indicative of the probe's sensitivity.[4][7]

Table 1: Expected Photophysical Properties of AntP-Ant

PropertyExpected ValueRationale/Reference
Excitation Maximum (λex) ~365 - 380 nmBased on the absorbance spectrum of anthracene derivatives.[18][19]
Emission Maximum (λem) ~410 - 430 nmCharacteristic fluorescence emission of anthracene.[18][19]
Stokes Shift ~45 - 50 nmCalculated from the difference between expected λem and λex.
Environmental Sensitivity Blue shift in non-polar solventsThe fluorescence of anthracene is known to be sensitive to the polarity of its microenvironment.[4][7]

PART 3: Application of the AntP-Ant Probe

This section provides protocols for using the AntP-Ant probe to visualize cellular uptake by fluorescence microscopy and to quantify uptake by flow cytometry.

Diagram of Cellular Uptake and Visualization

Cellular_Uptake cluster_0 Experimental Workflow cluster_1 Analysis Start Seed Cells Incubate Incubate with AntP-Ant Probe Start->Incubate Wash Wash to Remove Extracellular Probe Incubate->Wash Microscopy Fluorescence Microscopy (Qualitative Analysis) Wash->Microscopy FlowCytometry Flow Cytometry (Quantitative Analysis) Wash->FlowCytometry

Caption: Workflow for analyzing cellular uptake of the AntP-Ant fluorescent probe.

Protocol 4: Live-Cell Imaging of Cellular Uptake

Materials:

  • HeLa cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • AntP-Ant probe stock solution

  • Phosphate-buffered saline (PBS)

  • Glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI for excitation, GFP/FITC for emission)

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes and allow them to adhere overnight.

  • Probe Incubation:

    • Dilute the AntP-Ant probe in complete culture medium to a final concentration of 5-10 µM.

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.

  • Washing:

    • Gently remove the probe-containing medium.

    • Wash the cells three times with warm PBS to remove any extracellular or non-specifically bound probe.

  • Imaging:

    • Add fresh, warm culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength around 370 nm and collect emission between 400-450 nm.

    • Acquire both fluorescence and bright-field images to visualize the localization of the probe within the cells.

Protocol 5: Quantifying Cellular Uptake by Flow Cytometry

Materials:

  • HeLa cells (or other cell line of interest)

  • Complete cell culture medium

  • AntP-Ant probe stock solution

  • PBS

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer with a UV or violet laser

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with varying concentrations of the AntP-Ant probe (e.g., 0, 1, 5, 10, 20 µM) for a fixed time (e.g., 2 hours).

  • Cell Harvesting:

    • Wash the cells twice with cold PBS.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

  • Washing and Resuspension:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the final cell pellet in 500 µL of cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension on a flow cytometer.

    • Excite the cells with a UV or violet laser (e.g., 375 nm or 405 nm) and collect the emission signal using a suitable filter (e.g., 450/50 nm bandpass).

    • Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.

  • Data Analysis: Plot the MFI against the probe concentration to obtain a quantitative measure of cellular uptake.

PART 4: Troubleshooting and Final Remarks

ProblemPossible CauseSuggested Solution
Low peptide yield after synthesis Incomplete coupling of sterically hindered Boc-β-(9-anthryl)-Ala-OH.Use a stronger coupling reagent like HATU.[16] Perform a double coupling or increase the coupling time.
Poor HPLC purification Peptide aggregation.Dissolve the crude peptide in a solvent containing a denaturant (e.g., guanidinium chloride) before injection. Adjust the gradient to be shallower.
Low fluorescence signal in cells Low probe uptake or fluorescence quenching.Increase probe concentration or incubation time. Check for potential quenching by cellular components. Ensure the correct filter sets are being used.
High background in microscopy Incomplete washing of extracellular probe.Increase the number and duration of wash steps. Use a medium with reduced serum during the final imaging step.

The incorporation of Boc-β-(9-anthryl)-Ala-OH into peptides provides a powerful strategy for developing fluorescent probes to study biological processes. The protocols outlined in this guide offer a comprehensive framework for the successful synthesis, characterization, and application of these probes. As with any experimental system, optimization of the protocols for specific peptide sequences and cell types is encouraged to achieve the best results.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
  • Zhu, S., Yang, Y., Li, Y., & He, H. (2021). Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer. Cancers, 13(16), 4047.
  • Young, J. D., Huang, A. C., Stevens, R. C., & An, S. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 175–185.
  • Kaur, M., Singh, P., Singh, I., & Singh, J. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Pharmaceuticals, 15(4), 415.
  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
  • Lee, J. S., Kim, Y., & Kim, S. (2019).
  • Lee, Y. W., Mihardja, S., & Futaki, S. (2023). Cell-Surface-Retained Peptide Additives for the Cytosolic Delivery of Functional Proteins. Journal of the American Chemical Society, 145(44), 24535–24548.
  • Heitz, F., Morris, M. C., & Divita, G. (2009). Cell-penetrating peptides. FEBS Letters, 583(11), 1772–1777.
  • Wang, Y., Li, G., & Li, J. (2010). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Chinese Journal of Applied Chemistry, 27(5), 565-569.
  • Khan, I., & Saeed, K. (2021). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. International Journal of Environmental Research, 15(5), 841-851.
  • Demchenko, A. P. (2010). Environmentally Sensitive Fluorescent Sensors Based on Synthetic Peptides. Sensors, 10(4), 3126–3144.
  • Demchenko, A. P. (2010). Environmentally Sensitive Fluorescent Sensors Based on Synthetic Peptides. MDPI.
  • Spada, A., Marforio, T. D., & Abbruzzetti, S. (2021). Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. International Journal of Molecular Sciences, 22(16), 8821.
  • Demchenko, A. P. (2010). Environmentally Sensitive Fluorescent Sensors Based on Synthetic Peptides. Diva-portal.org.
  • Improta, R., & Barone, V. (2012). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. The Journal of Physical Chemistry A, 116(46), 11234–11242.
  • Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80.
  • Krazinski, B. E., & Tarasova, N. I. (2010). Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations. Journal of Photochemistry and Photobiology A: Chemistry, 215(2-3), 157–165.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

  • Prahl, S. (2017, June 2). Phenylalanine. OMLC. [Link]

  • AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

  • Lee, H. R., & Lee, Y. C. (1990). Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry. Analytical Biochemistry, 185(2), 273–279.
  • Prahl, S. (2017, June 2). 9,10-Bis(phenylethynyl)anthracene. OMLC. [Link]

  • Tucker, M. J., & Gai, F. (2011). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Physical Chemistry Chemical Physics, 13(20), 9548–9555.
  • Prahl, S. (2017, June 2). Anthracene. OMLC. [Link]

  • Wikipedia contributors. (2023, December 2). 9,10-Bis(phenylethynyl)anthracene. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

  • Lolkema, J. S., Kuipers, O. P., & Konings, W. N. (2003). Kinetics and Substrate Specificity of Membrane-Reconstituted Peptide Transporter DtpT ofLactococcus lactis. Journal of Bacteriology, 185(14), 4129–4136.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Boc-β-(9-anthryl)-Ala-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Boc-β-(9-anthryl)-Ala-OH. The unique and bulky nature of the 9-anthryl side chain presents significant steric challenges during peptide synthesis. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate this sterically hindered amino acid into your peptide sequences.

I. Understanding the Challenge: The "Anthryl" Problem

The core issue with Boc-β-(9-anthryl)-Ala-OH lies in the immense steric bulk of the anthryl group. This large, rigid aromatic system physically obstructs the approach of the incoming amine to the activated carboxyl group, dramatically slowing down or even preventing peptide bond formation. Standard coupling protocols often result in low yields, incomplete reactions, and the formation of deletion sequences.[1]

Logical Relationship: Steric Hindrance Cascade

G A Bulky 9-Anthryl Side Chain B Steric Shielding of Carboxyl Group A->B C Restricted Amine Nucleophilic Attack B->C D Slow or Incomplete Peptide Bond Formation C->D E Low Coupling Yield D->E F Increased Deletion Sequences D->F G Epimerization Risk (with prolonged activation) D->G

Caption: The causal chain from steric bulk to common synthesis failures.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when using Boc-β-(9-anthryl)-Ala-OH and provides a systematic approach to resolving them.

Issue 1: Extremely Low or No Coupling Yield After a Standard Protocol

  • Symptom: Mass spectrometry analysis of a test cleavage shows a majority of the truncated peptide (the sequence before the attempted anthrylalanine addition) and little to no desired product. A positive Kaiser test (blue beads) confirms the presence of unreacted free amines.[2]

  • Root Cause: Standard coupling reagents (like DCC/HOBt or even HBTU) are often not potent enough to overcome the severe steric hindrance.[3]

  • Solution Workflow:

    • Switch to a High-Potency Coupling Reagent: The first and most critical step is to employ a more powerful activation method. Onium-salt-based reagents are the industry standard for difficult couplings.[4]

      • Uronium/Aminium-Type: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is highly recommended.[4][5] Its corresponding OAt active ester is more reactive than the OBt esters formed by HBTU.[4] HCTU is another effective, more reactive alternative to HBTU.[4]

      • Phosphonium-Type: PyAOP and PyBOP are also excellent choices, particularly as they avoid a potential side reaction (guanidinylation) associated with uronium reagents.[4][5]

    • Incorporate an Additive: Always use additives like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure with your coupling reagent. These additives not only enhance reaction rates but also act as racemization suppressants.[6] HOAt is particularly effective due to anchimeric assistance from its pyridine nitrogen.[4]

    • Optimize Base and Solvent:

      • Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine).[6] For cases with a high risk of racemization, the weaker base sym-collidine can be considered.[6]

      • Ensure you are using high-purity, peptide-synthesis-grade DMF or NMP.

    • Implement a "Double Coupling" Strategy: If a single coupling with a potent reagent is insufficient, a second coupling is often necessary. This involves draining the reaction vessel after the first coupling, washing the resin, and adding a fresh solution of activated Boc-β-(9-anthryl)-Ala-OH.[1] See Protocol 1 for a detailed procedure.

Issue 2: Moderate Yield but Significant Deletion Sequence Impurity

  • Symptom: The desired product is observed, but HPLC and MS analysis show a significant peak corresponding to the peptide without the anthrylalanine residue.

  • Root Cause: The coupling reaction is proceeding, but not to completion within the allotted time. This can be due to suboptimal reagent concentration, reaction time, or temperature.

  • Solution Workflow:

    • Increase Reagent Equivalents: For this highly hindered amino acid, increase the equivalents of the amino acid, coupling reagent, and base. A common starting point for difficult couplings is 4 equivalents of the amino acid, 3.9 equivalents of the coupling reagent (e.g., HATU), and 8 equivalents of DIPEA relative to the resin loading.[1]

    • Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration. While standard couplings may take 1-2 hours, a hindered residue like anthrylalanine may require 4 hours, or even overnight coupling in extreme cases. Monitor the reaction progress with a Kaiser test.

    • Consider Temperature Modification: Mild heating can sometimes improve coupling efficiency for difficult sequences. Microwave-assisted peptide synthesis (MAPS) can be particularly effective at driving hindered couplings to completion by using elevated temperatures (e.g., 50-75°C) for short periods.[7]

Issue 3: Evidence of Racemization/Epimerization

  • Symptom: HPLC analysis shows a doublet or broadened peak for the target peptide, and MS confirms the correct mass. This suggests the presence of a diastereomer.

  • Root Cause: Racemization can occur when the activated carboxyl group forms an oxazolone intermediate, a process that is more likely with prolonged activation times and stronger bases.[8]

  • Solution Workflow:

    • Ensure Pre-activation is Brief: When preparing the activated amino acid solution, keep the pre-activation time (mixing the amino acid, coupling reagent, and base before adding to the resin) to a minimum (e.g., 1-5 minutes).[1]

    • Use Racemization-Suppressing Additives: As mentioned, additives like HOAt and Oxyma Pure are crucial for minimizing racemization.[6]

    • Consider Acyl Fluoride Formation: For the most extreme cases of steric hindrance where even potent onium salts may fail or lead to side reactions, converting the carboxylic acid to an acyl fluoride is a powerful alternative. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generate the amino acid fluoride in situ.[6] This method has proven effective for coupling extremely hindered amino acids.[9] See Protocol 2 for details.

III. Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the absolute best for Boc-β-(9-anthryl)-Ala-OH? A1: HATU in combination with DIPEA is widely regarded as one of the most effective reagents for sterically hindered couplings due to its rapid reaction kinetics and the high reactivity of the OAt active ester it forms.[4][5] However, for certain sequences, phosphonium reagents like PyAOP may offer comparable efficiency while avoiding potential guanidinylation side reactions.[4]

Q2: Can I use carbodiimides like DCC or DIC? A2: It is strongly discouraged. While economical, carbodiimides like DCC and DIC are generally inefficient for coupling sterically hindered amino acids and have a higher propensity for side reactions, including racemization and N-acylurea formation.[3][6] Modern onium salt reagents are far superior for this application.

Q3: Does the Boc protecting group itself contribute to the steric hindrance? A3: Yes, while the primary issue is the anthryl side chain, the Boc protecting group also adds to the overall steric bulk.[1] In Boc-based solid-phase peptide synthesis (SPPS), after deprotection with TFA, the N-terminal amine is protonated. This can help reduce aggregation compared to Fmoc chemistry.[10] The subsequent neutralization step is critical before coupling.

Q4: Is solution-phase coupling a better option than solid-phase? A4: Not necessarily. While solution-phase synthesis offers more flexibility in terms of solvents and reaction conditions, the fundamental problem of steric hindrance remains. The purification challenges in solution-phase can be significant. The principles of using high-potency coupling reagents and optimized conditions apply to both methodologies. Solid-phase synthesis, with its simplified purification via washing, is often preferred if the coupling can be driven to completion on the resin.[11]

Q5: What is the role of the base in the coupling reaction? A5: The tertiary base, typically DIPEA, serves two primary functions in onium salt-mediated couplings: 1) It deprotonates the carboxylic acid of the Boc-amino acid, allowing it to react with the coupling reagent. 2) It neutralizes the ammonium salt formed at the N-terminus of the peptide-resin after the previous deprotection step, liberating the free amine for nucleophilic attack.[6][12]

IV. Data & Reagent Comparison

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
ReagentReagent TypeActivating GroupRelative ReactivityKey AdvantagesPotential Drawbacks
DCC/DIC CarbodiimideO-acylisoureaLowInexpensiveLow efficiency for hindered aa, N-acylurea byproduct, high racemization risk[5][6]
HBTU/TBTU Uronium/AminiumOBt EsterMedium-HighGood for routine synthesisLess effective than HATU for difficult couplings, can cause guanidinylation[4]
HCTU Uronium/AminiumO-6-ClBt EsterHighMore reactive than HBTUCan cause guanidinylation[4]
HATU Uronium/AminiumOAt EsterVery HighExcellent for hindered aa, fast kinetics, low racemization[4][5]More expensive, can cause guanidinylation
PyBOP PhosphoniumOBt EsterMedium-HighAvoids guanidinylation byproductByproducts can be harder to remove
PyAOP PhosphoniumOAt EsterVery HighExcellent for hindered aa, avoids guanidinylation[4][13]More expensive
COMU Uronium/AminiumOxyma EsterHigh-Very HighNon-explosive Oxyma leaving group, high reactivity[4][6]Limited solution stability[14]
TFFH FluoroformamidiniumAcyl FluorideVery HighExcellent for extremely hindered aa[6][8]Requires anhydrous conditions

V. Experimental Protocols & Workflows

Workflow: Selecting the Right Coupling Strategy

G Start Start: Couple Boc-β-(9-anthryl)-Ala-OH Reagent Use High-Potency Reagent: HATU/DIPEA or PyAOP/DIPEA (4 equiv. aa, 3.9 equiv. reagent) Start->Reagent Time Couple for 2-4 hours Reagent->Time Kaiser1 Perform Kaiser Test Time->Kaiser1 Negative1 Coupling Complete (Negative Result) Kaiser1->Negative1 Beads are yellow Positive1 Incomplete Coupling (Positive Result) Kaiser1->Positive1 Beads are blue End Proceed to next cycle Negative1->End Recouple Perform Double Coupling: Add fresh activated aa solution Positive1->Recouple Kaiser2 Perform Kaiser Test Recouple->Kaiser2 Negative2 Coupling Complete Kaiser2->Negative2 Beads are yellow Positive2 Still Incomplete Kaiser2->Positive2 Beads are blue Negative2->End Advanced Consider Advanced Methods: - Microwave-Assisted Synthesis - Acyl Fluoride (TFFH) Positive2->Advanced

Caption: Decision workflow for coupling Boc-β-(9-anthryl)-Ala-OH.

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is designed for solid-phase synthesis and assumes a starting resin loading of 0.5 mmol/g.

  • Resin Preparation: Following the successful deprotection of the N-terminal Boc group on the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min), followed by a final series of DMF washes (3 x 1 min).

  • First Coupling - Activation:

    • In a separate vessel, dissolve Boc-β-(9-anthryl)-Ala-OH (4 equivalents relative to resin loading) in DMF.

    • Add HATU (3.9 equivalents) to the solution.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

  • First Coupling - Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Take a small sample of resin beads and perform a Kaiser test.[2] If the test is negative (yellow beads), proceed to step 6. If it is positive (blue beads), proceed to step 4.

  • Second Coupling - Preparation:

    • Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove all byproducts and unreacted reagents from the first coupling.

    • Prepare a fresh solution of activated Boc-β-(9-anthryl)-Ala-OH as described in step 2.

  • Second Coupling - Reaction:

    • Add the fresh coupling mixture to the resin.

    • Allow the reaction to proceed for another 2-4 hours.

    • Wash the resin and perform a final Kaiser test to confirm completion.

  • Final Wash: Once coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.

Protocol 2: Acyl Fluoride Generation for Extremely Hindered Couplings

This protocol is an alternative for cases where onium salt methods prove insufficient.

  • Acyl Fluoride Formation:

    • In an anhydrous environment, dissolve Boc-β-(9-anthryl)-Ala-OH (3 equivalents) in anhydrous DCM or THF.

    • Add TFFH (3 equivalents) and a tertiary base such as sym-collidine (6 equivalents).

    • Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.

  • Coupling Reaction:

    • Add the acyl fluoride solution directly to the deprotected and washed peptide-resin.

    • Allow the coupling reaction to proceed for 2-6 hours, monitoring with the Kaiser test.

  • Wash: Upon completion, wash the resin as described in Protocol 1, step 6.

VI. References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs. Alternatives. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from

  • University of Calgary. (n.d.). Ch27: Peptide synthesis. Retrieved from

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.

  • Subirós-Funosas, R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.

  • Pfizer. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective. PMC - NIH.

  • Benchchem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis.

  • Hurevich, M., & Gilon, C. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.

  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

  • El-Faham, A., & Albericio, F. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

  • Isidro-Llobet, A., et al. (n.d.). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.

  • Benchchem. (n.d.). Technical Support Center: Solid-Phase Peptide Synthesis with Boc-L-Ala-OH.

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.

  • LibreTexts, C. (2020). 25.8: Peptide Synthesis.

  • ResearchGate. (n.d.). Significance and challenge in nonnatural peptide synthesis and proposed solution.

  • Benchchem. (n.d.). Addressing challenges in the synthesis of long peptide chains.

  • Reddit. (2023). Peptide synthesis troubleshooting.

  • ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.

  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ.

  • Benchchem. (n.d.). Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH.

Sources

preventing racemization during the activation of Boc-beta-(9-anthryl)-Ala-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Peptide Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the activation and coupling of sterically hindered amino acids, specifically focusing on Boc-β-(9-anthryl)-Ala-OH. As Senior Application Scientists, we provide in-depth troubleshooting advice and optimized protocols grounded in mechanistic principles to help you achieve successful, racemization-free peptide couplings.

Troubleshooting Guide: Preventing Racemization

This section addresses common issues observed during the activation of Boc-β-(9-anthryl)-Ala-OH, a bulky amino acid prone to racemization due to the steric hindrance imposed by the anthryl group.[1]

Issue 1: Significant Racemization Detected Post-Coupling

Q: My chiral HPLC analysis shows a significant percentage of the D-isomer after coupling Boc-L-β-(9-anthryl)-Ala-OH. What are the likely causes and how can I fix this?

A: Racemization during peptide bond formation is a critical issue, primarily occurring through two mechanisms: direct enolization or, more commonly, the formation of a 5(4H)-oxazolone intermediate.[2][3] The bulky anthryl group in your amino acid can exacerbate this issue. Here’s a breakdown of potential causes and solutions:

  • Inappropriate Coupling Reagent:

    • Cause: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[4][5] They activate the carboxylic acid to form a highly reactive O-acylisourea, which can readily cyclize to the problematic oxazolone.[6]

    • Solution: Always use carbodiimides in conjunction with racemization-suppressing additives.[4] Alternatively, switch to a uronium/aminium or phosphonium-based coupling reagent, which are generally more effective at minimizing racemization.[7][8]

  • Suboptimal Additive Choice:

    • Cause: While 1-Hydroxybenzotriazole (HOBt) is a classic additive, more effective options are now available.[2]

    • Solution: For challenging couplings, 1-Hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are superior at suppressing racemization.[7][9] They form less reactive, more stable active esters that are less prone to cyclization.[10] The simultaneous use of HOBt and copper(II) chloride has also been shown to be effective in eliminating racemization in carbodiimide-mediated couplings.[11]

  • Base-Induced Racemization:

    • Cause: The choice and amount of base are critical. Strong, non-hindered bases like triethylamine (TEA) can abstract the α-proton of the activated amino acid, leading to racemization.[12] Excess base also accelerates oxazolone formation.[2]

    • Solution: Employ a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA).[12] Use the minimum stoichiometric amount of base required for the reaction.[12] For particularly sensitive couplings, sym-collidine is an even weaker base that can be beneficial.[2]

  • Elevated Reaction Temperature:

    • Cause: Higher temperatures increase the rate of all reactions, including the undesired racemization pathways.[2] While microwave synthesis can be effective for hindered couplings, high temperatures can increase racemization for sensitive amino acids like Cys and His.[13][14]

    • Solution: Perform the coupling reaction at a reduced temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly reduce racemization.[15]

Issue 2: Low Coupling Yield with Sterically Hindered Residue

Q: I'm experiencing low yields when coupling Boc-β-(9-anthryl)-Ala-OH to my peptide chain. How can I improve the coupling efficiency without increasing racemization?

A: The steric bulk of the anthryl group can significantly slow down the coupling reaction, leading to incomplete conversions.[1] Here’s how to address this:

  • Choice of Coupling Reagent:

    • Cause: Less reactive coupling reagents may not be sufficient to overcome the steric hindrance.

    • Solution: Utilize highly efficient uronium/aminium reagents like HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) or COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate).[7][16] These reagents are known for their high reactivity and are often successful in difficult couplings.[2] Phosphonium reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices as they are very efficient with minimal racemization.[4][17]

  • Reaction Time and Temperature:

    • Cause: Insufficient reaction time for a sterically hindered coupling.

    • Solution: Extend the reaction time. Monitor the reaction progress using a qualitative test like the Kaiser test for solid-phase synthesis.[18] If extending the time at room temperature is insufficient, a slight and controlled increase in temperature may be necessary, but this must be balanced against the risk of racemization.[13]

  • Solvent Effects:

    • Cause: The choice of solvent can impact reaction rates and solubility. Polar aprotic solvents are generally preferred.

    • Solution: N,N-Dimethylformamide (DMF) is a standard solvent, but for difficult couplings, N-Methyl-2-pyrrolidone (NMP) or the addition of Dimethyl sulfoxide (DMSO) can improve solubility and reaction kinetics.[10] However, be aware that more polar solvents might slightly favor racemization.[19]

Issue 3: Side Reactions Observed in Mass Spectrometry

Q: Besides racemization, my mass spec data shows unexpected byproducts. What could be causing these?

A: Side reactions are a common challenge in peptide synthesis. Here are a few possibilities:

  • N-Acylurea Formation:

    • Cause: This occurs specifically with carbodiimide reagents, where the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[2]

    • Solution: This side reaction is minimized by the addition of HOBt, HOAt, or Oxyma, which trap the O-acylisourea to form the active ester.[10] Using phosphonium or uronium/aminium reagents avoids this issue altogether.

  • Guanidinylation of the N-terminus:

    • Cause: Uronium/aminium reagents like HBTU and HATU can react with the free N-terminal amine of the peptide chain to form a guanidinium group, which terminates the chain.[10]

    • Solution: This is avoided by pre-activating the carboxylic acid with the coupling reagent for a short period (1-5 minutes) before adding the mixture to the amine component.[10][15]

Frequently Asked Questions (FAQs)

Q1: Why is Boc-β-(9-anthryl)-Ala-OH particularly prone to racemization? A1: The racemization of an amino acid during activation proceeds through the formation of an oxazolone intermediate.[3] The bulky and electron-rich 9-anthryl group can sterically influence the conformation of the activated intermediate, potentially facilitating the cyclization to the planar oxazolone, which readily loses its stereochemical integrity.

Q2: What is the role of the Boc protecting group in preventing racemization? A2: Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc are specifically designed to suppress racemization.[2][12] The electronic structure of the carbamate linkage disfavors the formation of the oxazolone intermediate compared to, for example, an acyl protecting group.[20]

Q3: How can I accurately quantify the level of racemization? A3: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).[21] This can be done either by using a chiral stationary phase (CSP) capable of separating the enantiomers directly or by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard reverse-phase column.[21][22][23][24]

Q4: Is there a "best" universal coupling reagent to prevent racemization? A4: While there is no single "best" reagent for all situations, modern uronium/aminium reagents like HATU and COMU, often in combination with a hindered base like DIPEA, are considered among the most efficient for minimizing racemization in difficult couplings.[7][16] Phosphonium reagents like PyBOP are also excellent.[4] For carbodiimide-based methods, the combination of DIC with OxymaPure® is a very effective and safer alternative to HOBt/HOAt-based systems.[5][7]

Visualizing the Mechanisms and Workflows

Mechanism of Racemization

racemization_mechanism L_AA Boc-L-AA-OH Activated_Ester Activated Intermediate (e.g., O-Acylisourea, OAt-ester) L_AA->Activated_Ester Peptide_Bond Desired Peptide (L-configuration) Activated_Ester->Peptide_Bond + Amine (Fast) [Desired Pathway] Oxazolone Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone - H₂O (Slow) [Side Reaction] Racemized_Peptide Racemized Peptide (D-configuration) Oxazolone->Racemized_Peptide

Caption: Primary pathway for racemization via the oxazolone intermediate during peptide coupling.

Troubleshooting Workflow for Racemization

troubleshooting_workflow Start Racemization Detected? Coupling_Reagent Review Coupling Reagent: Using Carbodiimide alone? Start->Coupling_Reagent Yes Additives Review Additives: Using HOBt? Coupling_Reagent->Additives No Solution_Reagent Switch to HATU, HCTU, or COMU. Or use DIC/Oxyma. Coupling_Reagent->Solution_Reagent Yes Base Review Base: Using TEA? Too much? Additives->Base No Solution_Additives Switch to HOAt or OxymaPure. Additives->Solution_Additives Yes Temperature Review Temperature: Reaction at RT or elevated? Base->Temperature No Solution_Base Switch to DIPEA or NMM. Use 1-2 equivalents. Base->Solution_Base Yes Solution_Temp Run reaction at 0°C. Temperature->Solution_Temp Yes End Re-analyze by Chiral HPLC Temperature->End No Solution_Reagent->Additives Solution_Additives->Base Solution_Base->Temperature Solution_Temp->End

Caption: A decision tree for systematically troubleshooting racemization issues.

Recommended Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/DIPEA

This protocol is recommended for sterically hindered amino acids where racemization is a primary concern.

  • Resin Preparation (for SPPS): Swell the peptide-resin in DMF for 30-60 minutes.[18]

  • Amino Acid Solution: In a separate vessel, dissolve Boc-β-(9-anthryl)-Ala-OH (1.5 equivalents) and HATU (1.45 equivalents) in anhydrous DMF.

  • Pre-activation: Add DIPEA (3.0 equivalents) to the amino acid solution and allow it to pre-activate for 2-3 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin-bound amine.

  • Reaction: Let the reaction proceed at room temperature for 2-4 hours, or until a negative Kaiser test is observed. For particularly difficult couplings, the reaction can be performed at 0 °C overnight.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF, followed by DCM, and then DMF again.

Protocol 2: Carbodiimide-Mediated Coupling with OxymaPure®

This protocol is a cost-effective and safe alternative that provides excellent racemization suppression.

  • Preparation: In the reaction vessel, combine the resin-bound amine, Boc-β-(9-anthryl)-Ala-OH (1.5 equivalents), and OxymaPure® (1.5 equivalents) in anhydrous DMF.

  • Cooling: Cool the reaction vessel to 0 °C in an ice bath.

  • Initiation: Add DIC (1.5 equivalents) to the cooled mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue for an additional 2-4 hours. Monitor for completion.

  • Washing: Once the reaction is complete, wash the resin as described in the previous protocol.

Data Summary: Coupling Reagent Performance
Coupling SystemRelative ReactivityRacemization RiskKey Feature
DIC / HOBt ModerateModerateClassic, cost-effective method.[4]
DIC / HOAt HighLowMore effective than HOBt at suppression.[2]
DIC / OxymaPure® HighLowSafe, non-explosive, and highly effective.[7]
HBTU / DIPEA HighLowWidely used, reliable uronium salt.[4]
HATU / DIPEA Very HighVery LowExcellent for hindered couplings.[2][9]
COMU / DIPEA Very HighVery LowHigh solubility and efficiency, safer byproduct.[7][16]
PyBOP / DIPEA Very HighLowPhosphonium salt, avoids guanidinylation.[4]

References

  • Vertex AI Search, "A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis". Accessed Jan 12, 2026.
  • Bachem, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". Accessed Jan 12, 2026.
  • AAPPTEC, "Aggregation, Racemization and Side Reactions in Peptide Synthesis". Accessed Jan 12, 2026.
  • PubMed, "Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method". Accessed Jan 12, 2026.
  • Aapptec Peptides, "Coupling Reagents". Accessed Jan 12, 2026.
  • Luxembourg Bio Technologies, "Coupling Reagents". Accessed Jan 12, 2026.
  • PMC - NIH, "TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived
  • MDPI, "Epimerisation in Peptide Synthesis". Accessed Jan 12, 2026.
  • ElectronicsAndBooks, "The Mechanism of Racemisation during the Coupling of Acylpeptides". Accessed Jan 12, 2026.
  • ACS Publications, "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development". Accessed Jan 12, 2026.
  • Wikipedia, "Carbodiimide". Accessed Jan 12, 2026.
  • Thieme, "3.8 Uronium/Guanidinium Salts". Accessed Jan 12, 2026.
  • Aapptec Peptides, "Carbodiimides and Additives". Accessed Jan 12, 2026.
  • Benchchem, "Preventing racemization during L-Alanyl-L-alanine synthesis". Accessed Jan 12, 2026.
  • Wikipedia, "Phosphonium coupling". Accessed Jan 12, 2026.
  • Benchchem, "strategies to overcome steric hindrance in N-methylated peptide synthesis". Accessed Jan 12, 2026.
  • Benchchem, "How to avoid racemization during N-Boc-piperazine-C3-COOH coupling". Accessed Jan 12, 2026.
  • Request PDF, "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids". Accessed Jan 12, 2026.
  • Sigma-Aldrich, "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers". Accessed Jan 12, 2026.
  • NIH, "Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group". Accessed Jan 12, 2026.
  • PMC, "Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media". Accessed Jan 12, 2026.
  • Acta Naturae, "Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents". Accessed Jan 12, 2026.
  • Bohrium, "synthesis-of-highly-congested-amino-acids-and-peptides - Ask this paper". Accessed Jan 12, 2026.
  • PubMed, "Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis". Accessed Jan 12, 2026.
  • Chemical Science (RSC Publishing), "Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)
  • Phenomenex, "Chiral HPLC Separ
  • PubMed, "A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column". Accessed Jan 12, 2026.
  • Sigma-Aldrich, "Amino Acid and Peptide Chiral Separ
  • Benchchem, "Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH". Accessed Jan 12, 2026.
  • ChemPep, "Boc Solid Phase Peptide Synthesis". Accessed Jan 12, 2026.
  • Aapptec, "Overview of Solid Phase Peptide Synthesis (SPPS)". Accessed Jan 12, 2026.
  • PubMed, "Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments". Accessed Jan 12, 2026.

Sources

Technical Support Center: A Guide to Improving Peptide Yields with Boc-β-(9-anthryl)-Ala-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with Boc-β-(9-anthryl)-L-alanine. This unique amino acid, with its bulky, fluorescent anthryl moiety, is a powerful tool for creating fluorescently labeled peptides and other advanced biomaterials.[1][2] However, its significant steric bulk presents a common and often frustrating challenge: achieving high coupling efficiency during solid-phase peptide synthesis (SPPS).

This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these challenges and significantly improve the yield and purity of your target peptide. We will delve into the mechanistic reasons behind common failures and provide field-proven solutions to ensure your synthesis is successful.

Troubleshooting Guide: Low Coupling Yield

This section addresses the most critical issue encountered when using Boc-β-(9-anthryl)-Ala-OH: incomplete coupling reactions leading to low yields and deletion sequences.

Q1: My coupling reaction with Boc-β-(9-anthryl)-Ala-OH is incomplete or has failed, confirmed by a positive ninhydrin (Kaiser) test. What is the primary cause?

A1: The overwhelming cause of poor coupling efficiency with this amino acid is severe steric hindrance . The large, rigid 9-anthryl group physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide chain.[3] This steric clash dramatically slows down the rate of peptide bond formation. Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often not potent enough to overcome this significant energy barrier, leading to incomplete reactions.[3]

A secondary, related cause is peptide aggregation . The hydrophobic nature of the anthryl group can promote inter- and intra-chain association of the growing peptide on the solid support, further blocking reactive sites and preventing efficient coupling.[3][4]

Q2: Which coupling reagents are most effective for a sterically demanding amino acid like Boc-β-(9-anthryl)-Ala-OH?

A2: To overcome steric hindrance, you must switch from standard carbodiimides to a more powerful in-situ activating reagent. The choice of reagent is crucial for success.[5] We recommend using aminium/uronium or phosphonium salt-based reagents, as they form highly reactive activated esters that can drive the reaction forward despite the steric challenge.[3]

  • Aminium/Uronium Reagents (HATU, HCTU): These are generally the top choice.

    • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is considered one of the most efficient coupling reagents available. It reacts with the carboxylic acid to form a highly reactive OAt ester, which is superior to the OBt esters generated by older reagents like HBTU or PyBOP.[3] The nitrogen atom in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms a reactive O-6-ClBt ester, which is more reactive than the OBt esters formed by HBTU.

  • Phosphonium Reagents (PyAOP, PyBOP):

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based analogue of HATU and is also highly effective.[3]

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a good alternative but is generally considered slightly less reactive than HATU or PyAOP for extremely difficult couplings.

  • Oxyma-based Reagents (COMU):

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent with coupling efficiencies comparable to HATU.[5][6] It is based on the non-explosive Oxyma Pure leaving group, making it a safer alternative to HOBt- or HOAt-based reagents.[5][6]

Q3: I've switched to HATU, but my coupling efficiency is still suboptimal. What other parameters can I optimize?

A3: When a powerful coupling reagent alone is insufficient, a multi-pronged optimization strategy is necessary.

  • Employ a Double Coupling Strategy: This is a common and highly effective method to push a difficult reaction to completion.[3] After the initial coupling reaction (e.g., for 1-2 hours), drain the reaction vessel and add a fresh solution of activated Boc-β-(9-anthryl)-Ala-OH to the resin for a second coupling cycle.[3]

  • Increase Reaction Time and Temperature: Steric hindrance slows the reaction rate, so extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[3] Additionally, gentle heating (e.g., 35-40°C) can help overcome the activation energy. For more robust optimization, microwave-assisted peptide synthesis (MA-SPPS) is highly effective at driving difficult couplings to completion rapidly by using microwave energy to heat the reaction.[3]

  • Optimize Your Solvent System: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for successful coupling.[3]

    • Switch to NMP: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is more effective at disrupting peptide aggregation.[3]

    • Use Solvent Mixtures: For particularly stubborn sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can improve solvation and accessibility of the reactive sites.[3]

Data & Protocols

Table 1: Comparison of Coupling Reagent Efficacy for Hindered Residues
Reagent ClassExample Reagent(s)Activated IntermediateRelative Reactivity & Notes
Carbodiimides DCC, DICO-acylisoureaLow: Generally insufficient for severely hindered residues like Boc-β-(9-anthryl)-Ala-OH. High risk of side reactions.[3][7]
Phosphonium Salts PyBOPOBt esterHigh: Efficient for most couplings, but may be less effective than HATU/PyAOP for the most challenging cases.
Aminium/Uronium Salts HBTU, TBTUOBt esterHigh: Similar in performance to PyBOP. A common workhorse reagent.[5]
Aminium/Uronium Salts HCTUO-6-ClBt esterVery High: More reactive than HBTU due to the electron-withdrawing chlorine on the benzotriazole ring.[3]
Aminium/Phosphonium Salts HATU, PyAOPOAt esterExcellent: Considered among the most powerful reagents due to the high reactivity of the OAt active ester.[3]
Oxyma-based Uronium Salts COMUOxyma esterExcellent: Reactivity is comparable to HATU. Offers enhanced safety as it avoids potentially explosive HOBt/HOAt byproducts.[5][6]
Fluorinating Agents TFFH, BTFFHAcyl FluorideExceptional: Generates highly reactive acyl fluorides in situ. An excellent strategy for extremely hindered couplings where other methods fail.[3][8]
Experimental Protocol: Optimized Double Coupling of Boc-β-(9-anthryl)-Ala-OH using HATU

This protocol assumes a synthesis scale of 0.1 mmol on a pre-swollen resin. Adjust volumes accordingly.

Materials:

  • Resin-bound peptide with free N-terminal amine (0.1 mmol)

  • Boc-β-(9-anthryl)-Ala-OH (4 eq., 0.4 mmol)

  • HATU (3.9 eq., 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)

  • Anhydrous N-methylpyrrolidone (NMP)

  • Dimethylformamide (DMF) for washing

Procedure:

  • Resin Preparation: Following the standard deprotection of the N-terminal Boc group on the resin-bound peptide (e.g., with TFA), wash the resin thoroughly with DMF (3 x 10 mL).

  • First Coupling Activation:

    • In a separate vessel, dissolve Boc-β-(9-anthryl)-Ala-OH (4 eq.) and HATU (3.9 eq.) in 2 mL of NMP.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • First Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Resin Wash:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with NMP (3 x 10 mL) to remove any unreacted reagents and byproducts.

  • Second Coupling (Repeat Steps 2 & 3):

    • Prepare a fresh solution of activated Boc-β-(9-anthryl)-Ala-OH as described in Step 2.

    • Add this fresh solution to the resin and agitate for an additional 2 hours.

  • Final Wash and Monitoring:

    • Drain the reaction vessel. Wash the resin with NMP (3x), DCM (3x), and NMP (3x).

    • Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines.[4] A negative result (yellow/colorless beads) indicates a complete coupling reaction. If the test is still positive, a third coupling cycle may be considered.

Troubleshooting Workflow Diagram

G start Low Yield Encountered with Boc-β-(9-anthryl)-Ala-OH reagent_check Q: What coupling reagent are you using? start->reagent_check std_reagent Standard Reagent (DCC, DIC) reagent_check->std_reagent Standard potent_reagent Potent Reagent (HATU, COMU, etc.) reagent_check->potent_reagent Potent solution1 ACTION: Switch to a potent uronium/phosphonium reagent (e.g., HATU, COMU). std_reagent->solution1 conditions_check Q: Are coupling conditions optimized? potent_reagent->conditions_check solution1->conditions_check std_conditions Standard Time/Temp conditions_check->std_conditions No opt_conditions Optimized Conditions conditions_check->opt_conditions Yes solution2 ACTION: Implement one or more: 1. Double Coupling 2. Extend Reaction Time (4h to overnight) 3. Use NMP instead of DMF std_conditions->solution2 final_check Q: Is yield still low after optimization? opt_conditions->final_check solution2->final_check solution3 ADVANCED STRATEGY: Consider Acyl Fluoride formation or Microwave-Assisted Synthesis. final_check->solution3 Yes success Coupling Successful final_check->success No

Caption: Troubleshooting workflow for low coupling efficiency of Boc-β-(9-anthryl)-Ala-OH.

Frequently Asked Questions (FAQs)

Q4: Can the bulky Boc protecting group itself contribute to the steric hindrance? A4: Yes, while the 9-anthryl group is the primary source of steric bulk, the tert-butoxycarbonyl (Boc) protecting group also contributes to the overall steric demand of the molecule. This combined bulk makes optimizing coupling conditions even more critical. In some cases of extreme steric hindrance (e.g., with α,α-disubstituted amino acids), the choice of N-terminal protecting group can be a factor, but for this amino acid, focusing on the coupling reagent and conditions is the most effective strategy.[3]

Q5: Are there any specific side reactions associated with the anthryl group during synthesis or cleavage? A5: The anthryl group is an aromatic system that can be susceptible to modification under harsh acidic conditions. During the final cleavage from the resin (e.g., with HF or TFMSA), the carbocations generated from the cleavage of side-chain protecting groups can potentially cause electrophilic substitution on the electron-rich anthracene ring.[9][10] To prevent this, it is crucial to use an effective scavenger cocktail. A common choice is a mixture of anisole and thioanisole to trap these reactive carbocations. The photophysical properties of the anthryl group also mean it can be sensitive to light, so prolonged exposure of the amino acid or peptide-resin to direct light should be avoided.

Q6: How should I properly store and handle the Boc-β-(9-anthryl)-Ala-OH reagent? A6: Like most amino acid derivatives, it should be stored in a tightly sealed container in a cool, dry place, protected from light. A freezer at -20°C is ideal for long-term storage to prevent degradation. Before use, allow the container to warm completely to room temperature before opening to prevent moisture condensation, which could hydrolyze the reagent.

References

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available from: [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11503. Available from: [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. Available from: [Link]

  • Rehman, M., Jabeen, A., & Mariyam, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available from: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Nature Protocols, 2(12), 3247-3256. Available from: [Link]

  • Wang, P., & Li, W. (2002). Side reactions in solid-phase peptide synthesis and their applications. PubMed. Available from: [Link]

  • Slideshare. (2018). Side reaction in peptide synthesis. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available from: [Link]

  • AAPPtec. Boc-L-Amino Acids for Peptide Synthesis. Available from: [Link]

  • AAPPTEC. Peptide Synthesis - FAQ. Available from: [Link]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180-193. Available from: [Link]

  • BOC-Amino Acids. Boc-3-(9-anthryl)-L-alanine. Available from: [Link]

Sources

troubleshooting guide for Boc-beta-(9-anthryl)-Ala-OH in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Boc-beta-(9-anthryl)-Ala-OH, a specialized amino acid valued for its unique photophysical properties conferred by the bulky, hydrophobic anthracene moiety.[1][2] While its fluorescent nature is a powerful tool for creating probes and studying peptide structure, its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges.[1][2] The steric hindrance and hydrophobicity of the 9-anthryl group can lead to issues such as poor coupling efficiency and on-resin aggregation.[3][4][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide researchers, scientists, and drug development professionals with both the theoretical understanding and practical protocols needed to overcome these challenges and ensure successful synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the key properties of Boc-ß-(9-anthryl)-Ala-OH that I should be aware of before starting my SPPS?

Answer: The primary challenge stems from the large, planar, and highly hydrophobic 9-anthryl side chain.[6] This feature introduces significant steric bulk, which can physically obstruct the formation of the peptide bond.[5] Furthermore, the hydrophobicity of the anthryl group promotes inter-chain and intra-chain aggregation of the growing peptide on the solid support, particularly in sequences containing other hydrophobic residues.[3][4][7][8] This aggregation can lead to solvent exclusion, making reactive sites inaccessible and causing failed or truncated sequences.[3][4]

Q2: Which coupling reagents are most effective for a sterically hindered amino acid like Boc-ß-(9-anthryl)-Ala-OH?

Answer: Standard coupling reagents may prove insufficient. For sterically demanding couplings, more potent activating reagents are necessary to achieve reasonable reaction kinetics and yields.[5][9] Reagents that form highly reactive activated esters are preferred.

  • Aminium/Uronium Salts: Reagents like HATU , HCTU , and COMU are highly recommended.[10] HATU, in particular, generates a highly reactive OAt-ester and benefits from the anchimeric assistance of the pyridine nitrogen in HOAt, making it one of the most efficient reagents for difficult couplings.[11]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[11] PyAOP is known to be among the most reactive coupling reagents available.[11]

Carbodiimides like DCC or DIC alone are often less effective for such hindered systems and should be used with additives like HOBt or Oxyma Pure, though aminium/phosphonium reagents are generally superior.[5][10]

ReagentActivating AdditiveRelative Reactivity for Hindered AAKey Advantages
HATU HOAtVery HighForms highly reactive OAt esters; rapid kinetics.[11]
HCTU 6-Cl-HOBtHighMore cost-effective than HATU, very efficient.
COMU Oxyma PureHighSafer (non-explosive byproducts), good solubility.[10]
PyBOP HOBtModerate-HighStrong coupling reagent, good chemoselectivity.[11]
DIC/Oxyma Oxyma PureModerateCost-effective, but may require longer reaction times.

Part 2: Troubleshooting Specific SPPS Issues

Q3: My coupling reaction with Boc-ß-(9-anthryl)-Ala-OH is failing or showing very low efficiency, confirmed by a positive Kaiser/Ninhydrin test. What should I do?

Answer: This is the most common issue. Low coupling efficiency is a direct consequence of steric hindrance. The large anthryl group impedes the approach of the activated carboxyl group to the resin-bound N-terminal amine.

G start Positive Kaiser Test (Incomplete Coupling) reagent Step 1: Re-evaluate Coupling Reagent start->reagent Is your reagent a carbodiimide? conditions Step 2: Optimize Reaction Conditions reagent->conditions Using HATU, HCTU, or COMU? double_couple Step 3: Perform Double Coupling conditions->double_couple Still incomplete? capping Step 4: Cap Unreacted Amines double_couple->capping Still incomplete? proceed Proceed to Next Cycle capping->proceed

Caption: Decision workflow for low coupling efficiency.

  • Upgrade Your Coupling Reagent: If you are not already, switch to a high-efficiency reagent like HATU or COMU .[10]

  • Increase Equivalents and Concentration: Use a higher excess of the amino acid and coupling reagent. Standard protocols use 3-5 equivalents, but for this residue, increasing to 5-7 equivalents can be beneficial.[12][13] Increasing the concentration (e.g., from 0.2 M to 0.5 M) can also drive the reaction forward.[12]

  • Extend Reaction Time: While standard couplings are often complete in 1-2 hours, a sterically hindered residue may require 4 hours, 12 hours, or even overnight reaction. Monitor the reaction periodically with a TNBS (trinitrobenzenesulfonic acid) test, which can be more reliable than the Kaiser test for some sequences.[7]

  • Perform a Double Coupling: If the first coupling is incomplete, filter the resin, wash thoroughly with DMF, and immediately perform a second coupling with a fresh solution of activated amino acid.[12][13]

  • Capping: If a small fraction of N-terminal amines remains unreacted after a double coupling, it is crucial to cap them to prevent the formation of deletion sequences. Acetylation with a solution of Acetic Anhydride and DIPEA in DMF is a standard method.

Q4: After incorporating Boc-ß-(9-anthryl)-Ala-OH, my resin is clumping and subsequent synthesis steps are failing. What is happening?

Answer: You are observing on-resin aggregation. The hydrophobic anthryl side chains of different peptide strands are interacting, causing the resin beads to clump together.[3][7] This prevents reagents from penetrating the bead, effectively halting the synthesis.

  • Solvent Choice:

    • Use N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF). NMP is a more polar aprotic solvent and is often better at solvating growing peptide chains and disrupting secondary structures.

    • Consider adding chaotropic salts (e.g., LiCl at 0.5-1.0 M) to the coupling and deprotection solutions to disrupt hydrogen bonding networks.[13]

  • "Difficult Sequence" Chemistry:

    • Incorporate structure-disrupting elements near the problematic residue if your sequence allows. This can include inserting a pseudoproline dipeptide or a Dmb-dipeptide in the preceding sequence, which temporarily introduces a "kink" that disrupts interchain interactions.[7]

    • Use a low-load resin (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains, reducing the likelihood of them interacting.

  • Mechanical and Temperature Adjustments:

    • Ensure vigorous agitation, shaking, or nitrogen bubbling to keep the resin beads well-suspended.

    • For some synthesizers, performing the coupling at an elevated temperature (e.g., 40-50°C) can sometimes disrupt aggregates and improve reaction kinetics. However, this must be done with caution to avoid side reactions.

Q5: The Boc deprotection step for the residue following the anthryl-alanine seems slow or incomplete. Should I modify my protocol?

Answer: Yes. Aggregation caused by the anthryl group can shield the N-terminal Boc group from the deprotection reagent (e.g., TFA).

  • Pre-Swell the Resin: Before adding the TFA solution, wash the resin extensively with DCM to ensure the beads are fully swollen and accessible.

  • Increase Deprotection Time: A standard 20-30 minute deprotection may be insufficient. Extend the deprotection time to 45-60 minutes .

  • Perform a Second Deprotection: After the first deprotection and washes, perform a second, shorter (15-20 min) TFA treatment to ensure complete removal of the Boc group.

  • Agitation is Key: Ensure the resin is vigorously agitated during the deprotection step to break up any clumps and ensure all beads are exposed to the acid.

The mechanism of Boc cleavage is acid-catalyzed, and ensuring stoichiometric accessibility of the acid to every Boc group is paramount for reaction completion.[14][15]

Q6: Are there any specific side reactions associated with the anthracene moiety during SPPS?

Answer: The anthracene ring system is generally stable under standard SPPS conditions. However, under strongly acidic cleavage conditions (e.g., HF) or in the presence of certain scavengers, electrophilic substitution on the electron-rich ring could theoretically occur, though it is not commonly reported.[16][17] The primary positions for electrophilic attack on anthracene are C9 and C10.[17] Since the beta-alanine is attached at the C9 position, any potential side reaction would likely target C10. Standard TFA cleavage cocktails with common scavengers (water, TIS) are generally safe. Be cautious if using alternative, harsher cleavage methods.

Part 3: Experimental Diagrams

Conceptual Diagram of Steric Hindrance

G cluster_0 Resin-Bound Peptide cluster_1 Activated Amino Acid Resin Solid Support Peptide ---Peptide-Chain-NH2 COOH C=O* Peptide->COOH Approach for Peptide Bond Formation blocker Steric Clash! Peptide->blocker Boc Boc Ala Ala Boc->Ala Anthryl Anthracene (Bulky Group) Ala->Anthryl Ala->COOH Anthryl->blocker

Caption: Steric hindrance from the anthryl group blocking bond formation.

References

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ubing, C., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. (2024). ResearchGate. Retrieved from [Link]

  • Jäger, M., & Seebach, D. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Retrieved from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]

  • Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1. (n.d.). NIH. Retrieved from [Link]

  • Black, R., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved from [Link]

  • Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • What causes overcoupling in microwave assisted SPPS? (2025). Reddit. Retrieved from [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • Deprotection of N-Boc group present in amino acids and other derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Side reactions in peptide synthesis: An overview. (2018). ResearchGate. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • REACTIONS OF ANTHRACENE. (2022). YouTube. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • ANTHRACENE Methods of Preparation. (n.d.). Gyan Sanchay. Retrieved from [Link]

  • Recent advances in the syntheses of anthracene derivatives. (2021). Beilstein Journals. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Deprotection of the Boc Group from Anthryl-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the specific challenges of removing the tert-butyloxycarbonyl (Boc) protecting group from 3-(9-anthryl)-L-alanine. The unique properties of the bulky, fluorescent anthryl moiety demand careful optimization to ensure high-yield, clean deprotection without compromising the integrity of this valuable amino acid derivative.

Introduction: The Nuances of Deprotecting Anthryl-alanine

The deprotection of Boc-anthryl-alanine, a key step in incorporating this fluorescent amino acid into peptides and other molecular probes, is not always straightforward.[1] The large, electron-rich anthracene ring system can influence the reaction in several ways, from steric hindrance to susceptibility to electrophilic side reactions. This guide is designed to provide you with the expertise and practical protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when deprotecting Boc-anthryl-alanine?

The primary challenges stem from the unique structure of anthryl-alanine:

  • Incomplete Deprotection: The steric bulk of the anthryl group can hinder the approach of the deprotecting agent to the Boc-carbamate, leading to incomplete removal of the protecting group.[2]

  • Side Reactions on the Anthracene Ring: The electron-rich nature of the anthracene moiety makes it susceptible to electrophilic attack, particularly under harsh acidic conditions. The tert-butyl cation generated during Boc cleavage is a potent electrophile that can lead to unwanted alkylation of the aromatic ring.[3][4]

  • Purification Difficulties: The inherent fluorescence of anthryl-alanine can sometimes complicate monitoring by techniques like TLC if the side products are also fluorescent. Furthermore, separating the desired product from closely related impurities can be challenging.

Q2: Which acidic reagent is best for deprotecting Boc-anthryl-alanine: TFA or HCl?

Both trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are commonly used for Boc deprotection.[5][6][7] The choice depends on the sensitivity of your substrate and the desired final salt form.

  • TFA in Dichloromethane (DCM): This is the most common method.[8][9] It is highly effective but also harsh. For anthryl-alanine, it's crucial to optimize the TFA concentration and reaction time to minimize side reactions. A lower concentration (e.g., 20-50% v/v) is a good starting point.[3][9]

  • HCl in Dioxane or Ethyl Acetate: This can be a milder alternative to TFA.[7][10] It often provides the hydrochloride salt directly, which can be advantageous for subsequent steps. It has been shown to be effective while minimizing cleavage of acid-sensitive esters.[10]

Reagent SystemTypical ConditionsAdvantagesPotential Issues for Anthryl-alanine
TFA/DCM 20-50% TFA in DCM, RT, 30 min - 2 hFast, effective, volatile solventPotential for anthracene alkylation
HCl/Dioxane 4M HCl in dioxane, RT, 30 min - 2 hMilder, provides HCl saltDioxane can be difficult to remove
HCl/EtOAc Saturated HCl in EtOAc, 0°C to RTMilder, common solventSlower reaction times may be needed

Q3: How can I prevent side reactions on the anthracene ring during deprotection?

The key is to scavenge the tert-butyl cation as it forms.[4] This is particularly important when using strong acids like TFA.

  • Use of Scavengers: Adding a scavenger to the deprotection cocktail is highly recommended. Common scavengers include:

    • Triisopropylsilane (TIS): A very effective scavenger.

    • Thioanisole: Useful for protecting sulfur-containing amino acids, but also effective here.

    • Water: A small amount of water can act as a scavenger.

A typical "scavenger cocktail" for TFA deprotection might be TFA/TIS/H₂O (95:2.5:2.5).

Troubleshooting Guide

Problem 1: Incomplete Deprotection

  • Symptom: HPLC or LC-MS analysis shows a significant amount of starting material (Boc-anthryl-alanine) remaining after the reaction.

  • Possible Causes & Solutions:

    • Insufficient Acid Strength or Concentration: The steric hindrance of the anthryl group may require stronger conditions.

      • Solution: Gradually increase the concentration of TFA (e.g., from 25% to 50%) or extend the reaction time.[3] Monitor the reaction closely by TLC or LC-MS to avoid the formation of side products.

    • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed to completion.

      • Solution: Extend the reaction time, taking aliquots periodically to determine the optimal duration.

    • Poor Solubility: If the Boc-protected starting material is not fully dissolved, the reaction will be slow and incomplete.

      • Solution: Ensure the substrate is fully dissolved in the reaction solvent. If necessary, a co-solvent can be added, but its compatibility with the acidic conditions must be verified.

Problem 2: Formation of Unknown Byproducts

  • Symptom: HPLC or LC-MS shows multiple new peaks, potentially with masses corresponding to the addition of a tert-butyl group (+56 Da).

  • Possible Causes & Solutions:

    • Alkylation of the Anthracene Ring: The tert-butyl cation generated during deprotection is likely alkylating the electron-rich anthracene ring.[3][4]

      • Solution: Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.[4] A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.

    • Degradation of the Anthracene Moiety: Although less common, very harsh conditions could potentially lead to degradation of the anthracene ring.

      • Solution: Switch to a milder deprotection method, such as using 4M HCl in dioxane instead of neat TFA.[11]

Problem 3: Difficulty Purifying the Final Product

  • Symptom: The crude product is difficult to purify by standard methods like silica gel chromatography or preparative HPLC.

  • Possible Causes & Solutions:

    • Formation of TFA Salt: The product is likely the trifluoroacetate salt, which can have different solubility and chromatographic properties than the free amine.

      • Solution: The TFA salt can often be used directly in the next step.[9] If the free amine is required, a basic workup or ion-exchange chromatography can be performed.[12]

    • Co-eluting Impurities: Side products, such as the tert-butylated anthryl-alanine, may have similar polarity to the desired product.

      • Solution: Optimize the chromatography conditions. A different solvent system or a different stationary phase (e.g., reverse-phase HPLC) may be necessary.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection of Boc-Anthryl-alanine

This protocol is a good starting point for the deprotection of Boc-anthryl-alanine.

Materials:

  • Boc-3-(9-anthryl)-L-alanine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, but recommended)

  • Diethyl ether, cold

Procedure:

  • Dissolve Boc-3-(9-anthryl)-L-alanine in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare the deprotection cocktail. A common mixture is 25-50% TFA in DCM (v/v). If using a scavenger, a recommended cocktail is TFA/TIS/DCM (e.g., 25:2.5:72.5).

  • Slowly add the deprotection cocktail to the stirred solution of the starting material.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[11]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

  • To the resulting residue, add cold diethyl ether to precipitate the product as the TFA salt.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[11]

Protocol 2: Milder HCl-Mediated Deprotection

This protocol is suitable for substrates that may be sensitive to the harshness of TFA.

Materials:

  • Boc-3-(9-anthryl)-L-alanine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether, cold

Procedure:

  • Place Boc-3-(9-anthryl)-L-alanine in a round-bottom flask.

  • Add the solution of 4M HCl in 1,4-dioxane (e.g., 10 mL per gram of starting material).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, remove the solvent under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the hydrochloride salt.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizing the Workflow

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation start Boc-Anthryl-Alanine in DCM mix Combine at 0°C start->mix reagent Prepare Deprotection Cocktail (e.g., TFA/TIS/DCM) reagent->mix react Stir at RT for 1-2h mix->react monitor TLC / LC-MS Analysis react->monitor decision Reaction Complete? monitor->decision decision->react No evap Evaporate Solvents decision->evap Yes precip Precipitate with Ether evap->precip isolate Filter and Dry precip->isolate product Anthryl-Alanine Salt isolate->product

Caption: A typical experimental workflow for the acid-mediated Boc deprotection of anthryl-alanine.

Mechanism of Deprotection and Side Reaction

Boc_Deprotection_Mechanism cluster_deprotection Deprotection Pathway cluster_side_reaction Side Reaction Pathway BocAla Boc-Anthryl-Alanine Protonated Protonated Boc Group BocAla->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - Isobutylene tBuCation tert-Butyl Cation (from Isobutylene + H+) FreeAmine Free Amine CarbamicAcid->FreeAmine - CO2 FinalProduct Anthryl-Alanine Salt FreeAmine->FinalProduct + H+ SideProduct Alkylated Anthracene (Side Product) tBuCation->SideProduct + Anthracene Ring Trapped Trapped Cation tBuCation->Trapped + Scavenger Anthracene Anthracene Ring Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of Boc deprotection and prevention of the tert-butylation side reaction.

References

  • El-Kazouli, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]

  • Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. Retrieved from [Link]

  • Hartwig, J. F., et al. (2010). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Aouf, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Sainlos, M., et al. (2007). Optimized Synthesis of Functionalized Fluorescent Oligodeoxynucleotides for Protein Labeling. PubMed. Retrieved from [Link]

  • Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. Retrieved from [Link]

  • Singh, S. K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chem-Impex. (n.d.). Boc-3-(9-anthryl)-L-alanine. Retrieved from [Link]

Sources

common side reactions with Boc-protected amino acids and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Boc-Protected Amino Acids

A Troubleshooting Guide for Researchers in Peptide Synthesis

Welcome to the Technical Support Center for Boc-protected amino acids. This guide is designed for researchers, scientists, and drug development professionals who utilize tert-butyloxycarbonyl (Boc) chemistry in their synthetic workflows. Here, we address common side reactions, provide in-depth troubleshooting advice in a direct question-and-answer format, and offer detailed protocols to help you navigate the complexities of peptide synthesis and other organic modifications. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the acid-catalyzed deprotection of the Boc group?

A1: The fundamental issue arises from the mechanism of Boc cleavage itself. Under strong acidic conditions, typically with trifluoroacetic acid (TFA), the Boc group is removed, generating a highly reactive tert-butyl cation intermediate.[1][2][3][4][5][6][7][8] This carbocation is a potent electrophile that can indiscriminately attack any nucleophilic sites within your peptide or molecule.[4][6][7] This leads to a variety of unwanted modifications, complicating purification and reducing the yield of your target compound.[6]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation. The most common targets include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][6][9]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a mass increase of +56 Da.[2][6][9] Methionine can also be oxidized to its sulfoxide form.[9]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to S-tert-butylated residues.[2][7][9]

  • Tyrosine (Tyr): The activated phenolic ring can undergo Friedel-Crafts alkylation.[2][7][9]

Q3: How do "scavengers" work, and why are they critical?

A3: Scavengers are nucleophilic compounds intentionally added to the deprotection or cleavage cocktail.[4] Their purpose is to "trap" or quench the reactive tert-butyl cations at a much faster rate than the sensitive residues in your peptide.[4][9] By competitively reacting with the carbocations, they prevent the formation of alkylated side products, thereby protecting the integrity of your target molecule.[9]

Q4: What are the signs of incomplete Boc deprotection, and how can I address it?

A4: Incomplete deprotection is often indicated by the presence of starting material or deletion sequences in your final product, which can be observed as a complex mixture in HPLC or LC-MS analysis.[9][10] This issue can stem from several factors:

  • Insufficient Acid Strength: The TFA concentration may be too low for a complete reaction.

  • Inadequate Reaction Time: The deprotection step may be too short, especially for sterically hindered amino acids.[10]

  • Poor Resin Swelling (in SPPS): If the resin is not properly swollen, the acid cannot efficiently access all peptide chains.[10]

  • Peptide Aggregation: Secondary structure formation can block reagent access to the N-terminus.[1][10]

To resolve this, you can increase the reaction time, use a higher concentration of TFA, or in some cases, employ a stronger acid system like 4M HCl in dioxane.[4][10]

Troubleshooting Guides: A Deeper Dive

This section provides systematic approaches to diagnose and resolve specific side reactions you may encounter.

Issue 1: Unexpected mass peaks (+56 Da) are observed in the LC-MS of my crude product.
  • Symptom: Your mass spectrometry data shows one or more significant peaks with a mass increase of 56 atomic mass units compared to the expected product mass.

  • Probable Cause: This is a classic sign of tert-butylation, where the tert-butyl cation has alkylated one or more sensitive residues (Trp, Met, Cys, Tyr).[2][6]

  • Solution: The most effective solution is the incorporation of a scavenger cocktail into your TFA deprotection/cleavage reagent. The choice of scavengers depends on the specific amino acids present in your sequence.

Table 1: Scavenger Selection Guide for Sensitive Residues

Sensitive ResidueCommon Side ReactionRecommended Scavenger(s)Mechanism of Protection
Tryptophan (Trp) Indole ring alkylationTriisopropylsilane (TIS), Triethylsilane (TES), Anisole[2]These scavengers act as hydride donors or electrophilic traps to quench the tert-butyl cation.
Methionine (Met) S-alkylation (sulfonium salt)Thioanisole, Dimethyl Sulfide (DMS)[2]The sulfur atom in the scavenger is more nucleophilic and preferentially traps the carbocation.
Cysteine (Cys) S-alkylation1,2-Ethanedithiol (EDT)[2]The highly nucleophilic thiol groups of EDT rapidly react with the tert-butyl cation.
Tyrosine (Tyr) Phenolic ring alkylationPhenol, ThioanisoleThese scavengers provide an alternative aromatic ring for electrophilic attack.

General-Purpose Scavenger Cocktails:

For peptides with multiple sensitive residues, a cocktail is often more effective.

  • Standard Cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2]

  • Reagent K (for complex peptides): TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[2]

Workflow for Mitigating tert-Butylation

G start Unexpected +56 Da Peak in MS identify Identify Sensitive Residues (Trp, Met, Cys, Tyr) start->identify select Select Appropriate Scavenger(s) from Table 1 identify->select prepare Prepare Scavenger Cocktail (e.g., TFA/TIS/H2O) select->prepare repeat Repeat Deprotection/Cleavage with Scavengers prepare->repeat analyze Analyze Crude Product via LC-MS repeat->analyze success Clean Product analyze->success Success fail Side Product Persists analyze->fail Failure fail->select Re-evaluate Scavenger Choice

Caption: Troubleshooting workflow for tert-butylation side reactions.

Issue 2: My peptide contains an Asp-Gly or Asp-Ser sequence, and I'm seeing multiple hard-to-separate impurities.
  • Symptom: HPLC analysis shows a cluster of peaks around the main product, which may have the same mass, making purification difficult.

  • Probable Cause: This is likely due to aspartimide formation . This side reaction is more prevalent in Fmoc-based synthesis but can also occur under the acidic conditions of Boc chemistry.[11] The side-chain carboxyl group of aspartic acid can cyclize with the backbone amide nitrogen of the following residue, especially if it's sterically unhindered like Glycine.[12][13] This five-membered ring intermediate can then reopen to form a mixture of the desired α-peptide and the undesired β-peptide, as well as racemized products.[12][14]

  • Solution:

    • Modify Cleavage Conditions: For peptides containing Asp, perform the final cleavage at a lower temperature (e.g., 0-5 °C) to minimize the rate of aspartimide formation.

    • Use Specialized Protecting Groups: While more common in Fmoc chemistry, the principle of using bulkier side-chain protecting groups for Asp can also be applied to mitigate this issue.

Mechanism of Aspartimide Formation and Resolution

G cluster_problem Problem Pathway cluster_solution Solution Asp Asp-Gly Sequence Acidic Conditions Cyclization Cyclization Formation of Aspartimide Intermediate Asp->Cyclization Intramolecular Attack Temp Reduce Temperature Cleave at 0-5°C Asp->Temp Mitigates Hydrolysis Ring Opening Mixture of α-peptide, β-peptide, and Racemized Products Cyclization->Hydrolysis PG Use Bulky Side-Chain PGs (e.g., OMpe, OBno in Fmoc)

Sources

Technical Support Center: Purification of Peptides Containing Boc-beta-(9-anthryl)-Ala-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the fluorescent, non-canonical amino acid Boc-beta-(9-anthryl)-Ala-OH. The unique properties of the bulky, hydrophobic anthryl group present specific challenges during peptide purification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve high-purity peptides for your research.

I. Understanding the Challenges

The incorporation of this compound into a peptide sequence introduces a significant hydrophobic and sterically bulky moiety. This can lead to several purification challenges:

  • Poor Solubility: The large aromatic anthryl group drastically decreases the peptide's solubility in aqueous solutions, a primary component of standard reversed-phase HPLC mobile phases.[1][2]

  • Aggregation: The planar nature of the anthracene ring promotes intermolecular π-π stacking, leading to peptide aggregation.[3] This can result in low yields, poor peak shape, and even precipitation on the HPLC column.[4]

  • Co-elution of Impurities: Hydrophobic impurities, such as deletion sequences or by-products from synthesis, may have similar retention times to the target peptide, making separation difficult.[5]

  • Secondary Interactions: The aromatic ring can engage in secondary interactions with the stationary phase, leading to peak tailing and broadening.[6]

This guide will address these issues with practical, field-proven solutions.

II. Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific problems you may encounter during the purification of your anthryl-containing peptide.

Problem 1: My peptide is insoluble in the initial HPLC mobile phase (Water/Acetonitrile).

Cause: The high hydrophobicity of the anthryl group and potentially other hydrophobic residues in your sequence can lead to poor solubility in standard aqueous/organic mixtures.[1]

Solutions:

  • Initial Dissolution in a Stronger Organic Solvent:

    • First, attempt to dissolve a small aliquot of your crude peptide in 100% acetonitrile (ACN) or methanol (MeOH).

    • If solubility is still an issue, try a stronger, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. Caution: DMSO can be difficult to remove during lyophilization and may oxidize methionine or cysteine residues.

    • For extremely insoluble peptides, hexafluoroisopropanol (HFIP) is a powerful solvent.[4] However, it must be used judiciously as injecting a large volume of HFIP can cause the peptide to precipitate upon contact with the aqueous mobile phase.[4]

    • Protocol: Dissolve the peptide in a minimal amount of the strong organic solvent, then dilute with your initial mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA) to the desired concentration just before injection.

  • Adjusting the pH of the Sample Diluent:

    • The net charge of your peptide influences its solubility.[1]

    • If your peptide has a net positive charge (basic), dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.

    • If your peptide has a net negative charge (acidic), a slightly basic solution (e.g., 0.1% ammonium bicarbonate) may help. Note: Ensure your HPLC column is stable at the chosen pH.

Problem 2: I'm observing poor peak shape (broadening, tailing, or split peaks) during my HPLC run.

Cause: This can be due to on-column aggregation, slow kinetics of interaction with the stationary phase, or the presence of unresolved impurities or isomers.

Solutions:

  • Optimize HPLC Gradient:

    • Use a shallower gradient. A slow increase in the organic solvent percentage (e.g., 0.5-1% per minute) can improve resolution between the target peptide and closely eluting impurities.[7]

    • Start the gradient at a lower percentage of organic solvent to ensure the peptide initially binds to the column in a sharp band.[8]

  • Increase Column Temperature:

    • Heating the column (e.g., to 40-60°C) can disrupt secondary structures and aggregation, leading to sharper peaks.[4] This can also improve the kinetics of mass transfer.

  • Alternative Ion-Pairing Reagents:

    • While trifluoroacetic acid (TFA) is standard, it can sometimes contribute to poor peak shape. Consider using formic acid (FA) as an alternative, which may alter the selectivity of the separation.

  • Change the Organic Modifier:

    • If you are using acetonitrile, try substituting it with isopropanol (IPA) or a mixture of ACN and IPA. IPA is a stronger organic solvent and can be more effective at solubilizing hydrophobic peptides.

Problem 3: The purity of my main peak is low, and I suspect co-eluting impurities.

Cause: Deletion sequences or other synthesis-related impurities that are also hydrophobic can be difficult to resolve from the target peptide in a single RP-HPLC run.[5]

Solutions:

  • Orthogonal Purification:

    • This is a powerful strategy that involves a second purification step using a different separation mechanism.[5]

    • Workflow:

      • Perform an initial purification using standard RP-HPLC at low pH (e.g., with 0.1% TFA).

      • Pool the fractions containing your target peptide.

      • Perform a second RP-HPLC purification at a different pH (e.g., neutral or high pH, if your peptide and column are stable) or using a different stationary phase (e.g., a phenyl-hexyl column instead of C18). This change in selectivity can often resolve impurities that co-eluted in the first step.

    • Ion-exchange chromatography (IEX) can also be used as an orthogonal step, separating molecules based on charge rather than hydrophobicity.[9]

OrthogonalPurification Crude Crude Peptide RP_HPLC1 Step 1: RP-HPLC (e.g., C18, 0.1% TFA) Crude->RP_HPLC1 Fractions Pool Fractions RP_HPLC1->Fractions RP_HPLC2 Step 2: Orthogonal RP-HPLC (e.g., different pH or column) Fractions->RP_HPLC2 Pure High-Purity Peptide RP_HPLC2->Pure

III. Frequently Asked Questions (FAQs)

Q1: At what wavelength should I monitor the purification of my anthryl-containing peptide?

A1: You have two primary options for UV detection. The peptide backbone absorbs around 210-220 nm, which is a general wavelength for all peptides.[10] However, the anthryl group has a characteristic absorbance at higher wavelengths (typically around 254 nm and 365 nm). Monitoring at one of these higher wavelengths is highly recommended as it is specific to your labeled peptide and will not detect unlabeled impurities (e.g., deletion sequences that do not contain the anthryl-Ala).

Q2: Can the Boc protecting group cause issues during purification?

A2: Yes. The Boc group is hydrophobic and contributes to the overall hydrophobicity of the peptide.[11] If the Boc group is not completely removed during the final cleavage and deprotection step, the resulting Boc-protected peptide will be a significant, highly hydrophobic impurity that can be challenging to separate from the desired product. Ensure your cleavage protocol is optimized for complete Boc removal.

Q3: My peptide seems to be aggregating even after purification and lyophilization. How can I handle it?

A3: Aggregation of lyophilized hydrophobic peptides is a common problem.[3]

  • Solubilization Protocol: Follow the steps outlined in Troubleshooting Problem 1. Start with a small amount of an organic solvent like DMSO or HFIP before adding your aqueous buffer.

  • Storage: Store the peptide as a lyophilized powder at -20°C or below. For long-term storage in solution, consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C to minimize freeze-thaw cycles.

Q4: What type of HPLC column is best suited for these peptides?

A4: A C18 reversed-phase column is the standard and most common choice for peptide purification.[10] For highly hydrophobic peptides, a C8 or C4 column, which has a shorter alkyl chain and is less retentive, might be a suitable alternative. It is also beneficial to use a column with a larger pore size (e.g., 300 Å) to better accommodate the peptide and prevent restricted diffusion.

IV. Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development

This protocol is for optimizing the separation on an analytical scale before moving to preparative purification.

  • Column: C18, 3-5 µm particle size, 100-300 Å pore size, e.g., 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve a small amount of crude peptide in a suitable solvent (see Troubleshooting Problem 1) to a concentration of ~1 mg/mL.

  • Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5-95% B over 30 minutes.

    • Detection: 220 nm and 254 nm.

  • Gradient Optimization: Based on the retention time (Tr) from the scouting run, design a shallower, more focused gradient around the elution point of your target peptide. For example, if the peptide elutes at 60% B, a new gradient could be 40-70% B over 30 minutes.[6]

Protocol 2: Preparative RP-HPLC Purification
  • Column: C18, 5-10 µm particle size, 100-300 Å pore size, with an appropriate internal diameter (e.g., 21.2 mm or larger) for your sample load.

  • Mobile Phases: Same as the optimized analytical method.

  • Sample Preparation: Dissolve the crude peptide in the minimum amount of a strong solvent (e.g., DMSO, HFIP) and then dilute with Mobile Phase A. Filter the sample through a 0.45 µm filter before loading.

  • Gradient: Use the optimized gradient from the analytical run, adjusting the flow rate according to the column dimensions.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method.

  • Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified peptide as a powder.[7]

Data Summary Table
ParameterRecommendation for this compound PeptidesRationale
Primary Dissolution Solvent DMSO, DMF, or HFIP (in minimal amounts)Overcomes poor aqueous solubility due to the hydrophobic anthryl group.[4]
HPLC Column C18 or C8, 300 Å pore sizeC18 provides good retention; C8 is less hydrophobic. Large pores are better for peptides.
Mobile Phase Additive 0.1% TFA (standard) or 0.1% Formic AcidTFA is a strong ion-pairing agent. FA offers different selectivity.[7]
Organic Modifier Acetonitrile (standard), IsopropanolACN is standard. IPA is a stronger solvent for highly hydrophobic peptides.
Gradient Slope Shallow (0.5-1% / min)Improves resolution of closely eluting hydrophobic impurities.[7]
Column Temperature 40-60 °CReduces on-column aggregation and improves peak shape.[4]
UV Detection Wavelength ~254 nm or ~365 nm (primary), 220 nm (secondary)Specific detection of the anthryl-containing peptide.[12]

TroubleshootingFlowchart start Start Purification solubility_check Is peptide soluble in initial mobile phase? start->solubility_check use_strong_solvent Dissolve in minimal DMSO/HFIP first solubility_check->use_strong_solvent No inject Inject onto HPLC solubility_check->inject Yes use_strong_solvent->inject peak_shape_check Is peak shape acceptable? inject->peak_shape_check optimize_hplc Increase Temp Use shallower gradient Try IPA peak_shape_check->optimize_hplc No purity_check Is purity >95%? peak_shape_check->purity_check Yes optimize_hplc->inject orthogonal Perform orthogonal purification purity_check->orthogonal No success Purification Successful purity_check->success Yes orthogonal->success

V. References

  • Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. [Source not explicitly provided, but content aligns with standard peptide HPLC handbooks]. [Link]

  • Bibbs, L., et al. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 159. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • AAPPTec. (n.d.). Peptide Purification. AAPPTec. [Link]

  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs. [Link]

  • Shabanpoor, F., et al. (2018). The Assembly of Fluorescently Labeled Peptide-Oligonucleotide Conjugates via Orthogonal Ligation Strategies. Methods in Molecular Biology. [Link]

  • Chem-Impex. (n.d.). D-alanine - Boc-3-(9-anthryl). Chem-Impex. [Link]

  • Sahoo, H., et al. (2021). New strategies for fluorescently labeling proteins in the study of amyloids. Cell Chemical Biology. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Amran, M. B., et al. (2013). Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Journal of the American Chemical Society. [Link]

  • Giepmans, B. N. G., et al. (2006). Fluorescent labeling and modification of proteins. Nature Chemical Biology. [Link]

  • De Leo, A., et al. (2024). Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. FLORE. [Link]

  • Bitesize Bio. (2024). How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio. [Link]

  • ResearchGate. (2016). Hi, any suggestions for purifying 3KDa fluorescently tagged peptide from free dye molecules and unlabeled peptides? ResearchGate. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • ResearchGate. (2016). Why is my protein precipitating after fluorescent labeling? ResearchGate. [Link]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies. [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC. [Link]

  • Sarhangi, A. A., & Mirbaha, H. (2017). Peptide Solubility Limits: Backbone and Side-Chain Interactions. Journal of Chemical Theory and Computation. [Link]

  • Isidro-Llobet, A., et al. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry – A European Journal. [Link]

  • Reddit. (2025). Peptide completely insoluble for HPLC purification. r/OrganicChemistry. [Link]

  • Alberti, S., et al. (2018). The dark side of fluorescent protein tagging—the impact of protein tags on biomolecular condensation. Journal of Cell Science. [Link]

  • Garcia, J. P. S., et al. (2019). Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. ACS Chemical Biology. [Link]

Sources

Technical Support Center: Anthracene Moiety Stability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with anthracene-containing peptides. The unique photophysical properties of the anthracene moiety make it an invaluable tool for creating fluorescent probes and other labeled peptides. However, its polycyclic aromatic structure also presents specific stability challenges during the rigors of solid-phase peptide synthesis (SPPS), particularly during the final acid-mediated cleavage step.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide not just procedural steps, but also the underlying chemical rationale to empower you to diagnose, solve, and prevent stability-related issues in your experiments.

Frequently Asked Questions (FAQs)

Section 1: Problem Identification & Diagnosis

Q1: My final peptide purity by HPLC is unexpectedly low, and I see several new peaks that I don't recognize. Could the anthracene moiety be the cause?

A1: Yes, the anthracene moiety is a common source of unexpected side products if not handled correctly. When analyzing your crude peptide by RP-HPLC-MS, you should look for specific mass shifts relative to your target peptide's molecular weight.

  • Primary Suspect - Oxidation: The most common degradation is the oxidation of anthracene to 9,10-anthraquinone.[1][2] This results in a mass increase of +30 Da (or more precisely, +29.99 Da). This species often elutes earlier than the parent peptide on reversed-phase chromatography due to the increased polarity of the quinone structure.

  • Secondary Suspect - Alkylation: During TFA-mediated cleavage, side-chain protecting groups (e.g., tert-butyl from tBu, Boc from Trp(Boc)) are released as highly reactive carbocations. These electrophiles can attack the electron-rich anthracene ring, leading to adducts. Look for mass increases corresponding to these groups (e.g., +56 Da for tert-butyl).

A systematic approach to diagnosis is crucial.

dot

cluster_0 Diagnosis Workflow Start Low Purity in Anthracene-Peptide CheckMS Analyze Crude Product by LC-MS Start->CheckMS MassShift Identify Mass Shifts vs. Expected MW CheckMS->MassShift Oxidation Mass Shift = +30 Da? (Oxidation to Anthraquinone) MassShift->Oxidation Yes Alkylation Mass Shift = +56 Da (tBu)? (Carbocation Adduct) MassShift->Alkylation No Oxidation->Alkylation No OxidizedProduct Confirmed: Anthraquinone Formation Oxidation->OxidizedProduct Yes AlkylatedProduct Confirmed: Side-Chain Adduct Alkylation->AlkylatedProduct Yes Other Other/Unknown Side Product Alkylation->Other No CleavageProtocol Review Cleavage Protocol (See Q4 & Q6) OxidizedProduct->CleavageProtocol AlkylatedProduct->CleavageProtocol Anthracene Anthracene Moiety Anthraquinone Anthraquinone (+30 Da) Anthracene->Anthraquinone + O2, - 2H+ (TFA, Air, Light)

Caption: Oxidation of anthracene to 9,10-anthraquinone.

Q3: How can I modify my cleavage protocol to prevent both oxidation and alkylation of the anthracene moiety?

A3: The key is to create a reductive environment within the TFA cocktail that can also efficiently trap carbocations. This is achieved by selecting the right combination of "scavengers." For peptides containing anthracene, a standard cocktail of TFA/Water/Triisopropylsilane (TIS) is a good starting point but may not be sufficient.

The Role of Scavengers:

  • Triisopropylsilane (TIS): An excellent scavenger for carbocations (e.g., tert-butyl) through hydride transfer, preventing alkylation. It also has reductive properties that help suppress oxidation.

  • 1,2-Ethanedithiol (EDT): A potent reducing agent that helps maintain a non-oxidative environment. It is particularly useful for protecting cysteine but also benefits anthracene. Note its strong odor.

  • Thioanisole: Acts as a "soft" scavenger that can trap carbocations and may help prevent oxidation. [3]* Water: Helps to hydrolyze carbocations and can improve scavenger solubility.

The following table provides recommended scavenger cocktails.

Cocktail Components (v/v/v)Target ProblemRationale & Use Case
TFA / TIS / H₂O (95 : 2.5 : 2.5)General Use, Minor Alkylation RiskA good first choice for simple peptides. TIS protects against common carbocations.
TFA / TIS / H₂O / EDT (92.5 : 2.5 : 2.5 : 2.5)Recommended for Anthracene , Oxidation & AlkylationThe addition of EDT creates a strongly reductive environment, offering superior protection against oxidation.
Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT) (82.5 : 5 : 5 : 5 : 2.5)Severe Side Reaction RiskA "classic" powerful cocktail for complex peptides with multiple sensitive residues (Trp, Met, Cys, Arg). Use when the recommended cocktail fails.

Q4: Are there any best practices for handling and storing the final, purified anthracene-labeled peptide?

A4: Absolutely. The stability of the final product is critical for the reliability of downstream applications.

  • Protect from Light: Store vials wrapped in aluminum foil or in amber vials to prevent photo-oxidation. * Inert Atmosphere: After lyophilization, flush the vial with an inert gas like argon or nitrogen before sealing.

  • Low Temperature: Store at -20°C or -80°C for long-term stability.

  • Minimize Freeze-Thaw Cycles: Aliquot the peptide into single-use amounts to avoid repeated warming and cooling, which can introduce moisture and oxygen.

Troubleshooting Guides & Protocols

Protocol 1: Optimized TFA Cleavage for Anthracene-Containing Peptides

This protocol is designed to minimize oxidative and alkylation side reactions.

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail: TFA / TIS / H₂O / EDT (92.5 : 2.5 : 2.5 : 2.5, v/v/v/v) . Prepare fresh.

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Preparation: Place the dried peptidyl-resin (e.g., 50-100 mg) in a reaction vessel.

  • Pre-wash: Wash the resin 3 times with DCM to ensure it is fully swollen and accessible to reagents.

  • Inert Atmosphere: Gently flush the reaction vessel with argon or nitrogen for 1-2 minutes. This step is critical to displace oxygen.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin). Seal the vessel and allow it to react for 2-3 hours at room temperature with gentle agitation.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the cleaved peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.

  • Isolation: Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 min). Decant the ether.

  • Washing: Wash the peptide pellet twice more with cold ether to remove residual scavengers.

  • Drying & Analysis: Dry the peptide pellet under vacuum. Reconstitute in an appropriate solvent (e.g., 50% Acetonitrile/Water) for HPLC-MS analysis.

Protocol 2: Analytical Workflow for Degradation Analysis

This workflow uses standard laboratory equipment to confirm the identity of impurities.

Instrumentation:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Detectors: Diode Array Detector (DAD) or UV-Vis, and ideally a Fluorescence Detector (FLD)

  • Mass Spectrometer (MS)

Procedure:

  • Sample Preparation: Dissolve the crude, cleaved peptide in a suitable mobile phase, such as 50% Acetonitrile / 0.1% TFA in H₂O.

  • Chromatography: Use a standard C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • UV-Vis Analysis (DAD):

    • Monitor the chromatogram at 220 nm for the peptide backbone.

    • Specifically monitor the 320-400 nm range. The characteristic structured absorbance of anthracene in this region will be present in your parent peptide but absent or significantly altered in the oxidized anthraquinone product. 4. Fluorescence Analysis (FLD):

    • Set the excitation wavelength to ~365 nm and monitor the emission from ~390-470 nm. * The parent anthracene-peptide will be highly fluorescent. The anthraquinone product is non-fluorescent, so this peak will be absent in the fluorescence chromatogram, providing powerful confirmatory evidence.

  • Mass Spectrometry (MS) Analysis:

    • Obtain the mass spectrum for each major peak in the chromatogram.

    • Identify the peak corresponding to your expected molecular weight (M+H)⁺.

    • Search for peaks corresponding to (M+30+H)⁺ (oxidation) and (M+56+H)⁺ (tert-butyl adduct) to confirm the identities of the primary side products.

dot

cluster_1 Scavenger Protective Mechanisms TFA TFA Cleavage Cations Reactive Carbocations (e.g., tBu+) TFA->Cations Oxidants Oxidizing Species (e.g., O2) TFA->Oxidants Anthracene Anthracene Moiety Cations->Anthracene Attack TIS TIS / EDT (Scavengers) Cations->TIS Quenched by Oxidants->Anthracene Attack Oxidants->TIS Reduced by Alkylation Alkylation (+56 Da Adduct) Oxidation Oxidation (+30 Da Adduct) Protected Stable Peptide TIS->Protected

Caption: Role of scavengers in preventing side reactions with anthracene.

References

  • Pascual, L., et al. (2010). Enhanced photostability of the anthracene chromophore in aqueous medium upon protein encapsulation. Photochemical & Photobiological Sciences, 9(7), 986-994. [Link]

  • Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Giles, G. I., & Sharma, R. P. (2005). Solid phase synthesis of anthraquinone peptides and their evaluation as topoisomerase I inhibitors. Journal of Peptide Science, 11(7), 417-423. [Link]

  • Tomizaki, K., et al. (2021). Miniaturization of Anthracene-Containing Nonapeptides for Selective Precipitation/Recovery of Metallic Gold from Aqueous Solutions. Molecules, 26(22), 6962. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs), Chapter 6: Analytical Methods. [Link]

  • Al-Abdullah, E. S., et al. (2020). Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. International Journal of Molecular Sciences, 21(1), 329. [Link]

  • Bio-Synthesis Inc. (2016). Labeling and Protecting Groups used in Peptide Synthesis. [Link]

  • Albericio, F., & Kruger, H. G. (2012). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 859, 25-63. [Link]

  • da Silva, J. L., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molecules, 26(11), 3326. [Link]

  • Quadrelli, P., et al. (2021). Turn-folding in fluorescent anthracene-substituted cyclopenta[d]isoxazoline short peptides. RSC Advances, 11, 19551-19559. [Link]

  • Al-Abdullah, E. S., et al. (2020). Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. PubMed, 31892128. [Link]

  • Fron, E., et al. (2015). Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy. Photochemical & Photobiological Sciences, 14(4), 708-716. [Link]

  • ResearchGate. (2020). Mechanism for anthracene oxidation by hydroxyl radical. [Link]

  • Gao, S. S., et al. (2024). An Enzymatic Oxidation Cascade Converts δ-Thiolactone Anthracene to Anthraquinone in the Biosynthesis of Anthraquinone-Fused Enediynes. JACS Au, 4(1), 195-203. [Link]

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978. [Link]

  • Vione, D., et al. (2014). Anthracene degradation in aqueous solution: a comparison between HPLC-RF and spectrofluorimetry. International Journal of Environmental Analytical Chemistry, 94(1), 1-13. [Link]

  • Fernandes, P. O., & de la Torre, L. G. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2694-2729. [Link]

  • Fields, C. G., et al. (1996). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Science, 40(2), 115-121. [Link]

  • ResearchGate. (n.d.). Pathway of the degradation process of anthracene to 9,10 anthraquinone. [Link]

  • Quadrelli, P., et al. (2021). Turn-folding in fluorescent anthracene-substituted cyclopenta[d]isoxazoline short peptides. RSC Advances, 11, 19551. [Link]

  • Kumar, V., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Journal of Pharmaceutical and Biomedical Analysis, 243, 116065. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • AMSbio. (n.d.). Stability-indicating methods for peptide drug analysis. [Link]

  • Quadrelli, P., et al. (2021). Turn-folding in fluorescent anthracene-substituted cyclopenta[d]isoxazoline short peptides. RSC Advances, 11, 19551-19559. [Link]

  • Mandal, S. K., et al. (2018). Biodegradation of anthracene by a newly isolated bacterial strain, Bacillus thuringiensis AT.ISM.1, isolated from a fly ash deposition site. Journal of Applied Microbiology, 124(2), 419-431. [Link]

  • Hadibarata, T., et al. (2013). Proposed pathway for the degradation of anthracene by crude enzymes of Polyporus sp. S133. Bioprocess and Biosystems Engineering, 36(4), 493-499. [Link]

  • Shah, M., et al. (2018). Anthracene biodegradation capacity of newly isolated rhizospheric bacteria Bacillus cereus S13. PLoS One, 13(8), e0201031. [Link]

  • Armstrong, D. A., & Mellon, C. (1962). Thiyl radicals. Part I. Reactions of anthracene with oxygen and thiols. Journal of the Chemical Society (Resumed), 2745-2749. [Link]

  • Al-Bayati, R. E., & Al-Amiery, A. A. (2012). Reaction paths and transition states of the C-C and C-H bond cleavage in the aromatic anthracene and phenanthrene molecules. European Journal of Chemistry, 3(4), 488-491. [Link]

  • Shivaji College. (n.d.). Reactions of Anthracene. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Fluorescence of Boc-beta-(9-anthryl)-Ala-OH and Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of chemical biology and drug discovery, the sensitive detection and quantification of biomolecules are paramount. Fluorescent probes, particularly those based on unnatural amino acids, have emerged as indispensable tools for elucidating complex biological processes.[1] This guide provides an in-depth comparison of the fluorescent properties of Boc-beta-(9-anthryl)-Ala-OH against other commonly utilized fluorescent probes, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal tool for their specific application.

The core of this compound's utility lies in its anthracene moiety, a well-characterized fluorophore.[2] This guide will delve into the photophysical characteristics that distinguish this probe and provide a framework for empirical comparison.

Section 1: Introduction to the Contestants: A Spectroscopic Overview

We will compare this compound with two other widely used classes of fluorescent probes for labeling amino acids and peptides: Dansyl and Nitrobenzoxadiazole (NBD) derivatives.

  • This compound: This unnatural amino acid incorporates the rigid, planar anthracene ring system. Its fluorescence is characterized by a distinct vibronic structure and is highly sensitive to the local environment.[3][4] The Boc (tert-butyloxycarbonyl) protecting group allows for its direct use in solid-phase peptide synthesis.[2]

  • Dansyl Derivatives (e.g., Dansyl-Glycine): The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a classic fluorophore known for its environmental sensitivity. Its emission maximum and quantum yield are strongly dependent on the polarity of the solvent, making it a valuable probe for studying protein conformation and binding events.

  • NBD Derivatives (e.g., NBD-labeled amino acids): The 4-nitro-2,1,3-benzoxadiazole (NBD) group is a small, environmentally sensitive fluorophore. NBD-labeled amino acids are frequently employed to probe the hydrophobicity of protein interiors and membranes.[5]

Section 2: Head-to-Head Comparison: Key Photophysical Parameters

The selection of a fluorescent probe is dictated by its specific photophysical properties. The following table summarizes the key parameters for this compound and our selected comparison probes.

FeatureThis compound (from 3-(9-anthryl)-L-alanine data)Dansyl-GlycineNBD-amino acid
Excitation Max (λex) ~330 nm[1]~334 nm (in dioxane)~458-481 nm[6]
Emission Max (λem) ~415 nm[1]~495 nm (in dioxane)~545-652 nm[5]
Quantum Yield (Φ) High (0.80 - 0.85 in aqueous media)[1]Variable (0.07 in water to 0.66 in dioxane)Environmentally dependent
Fluorescence Lifetime (τ) ~13.7 ns[1]Environmentally dependentEnvironmentally dependent (e.g., <1 ns in water to 5.2-9.6 ns in dioxane for some derivatives)[5]
Stokes Shift ~85 nm[1]~161 nm~90-110 nm
Key Advantages High quantum yield, relatively long lifetime, well-defined spectrum.High environmental sensitivity, large Stokes shift.Small size, good environmental sensitivity.
Considerations Excitation in the UV region may cause background fluorescence from biological samples.Quantum yield is low in aqueous environments.Susceptible to photobleaching.[5]

Expert Insight: The exceptionally high quantum yield of the anthrylalanine derivative in aqueous media makes it a standout choice for applications requiring bright, stable signals in biological buffers.[1] While dansyl and NBD probes offer greater environmental sensitivity, their fluorescence can be significantly quenched in polar, aqueous environments, a critical consideration for many biological assays.

Section 3: Experimental Protocols for Comparative Analysis

To empower researchers to make their own informed decisions, we provide detailed protocols for the comparative measurement of key fluorescence parameters.

Relative Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A reliable method for its determination is the comparative method, which involves using a well-characterized standard with a known quantum yield.[7]

Principle: By measuring the integrated fluorescence intensity and the absorbance of the sample and a standard at the same excitation wavelength, the quantum yield of the sample can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

Step-by-Step Protocol:

  • Standard Selection: Choose a suitable quantum yield standard that absorbs and emits in a similar spectral region to the probes being tested. For this compound, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.

  • Solution Preparation:

    • Prepare a stock solution of the standard and each fluorescent probe in a spectroscopic grade solvent (e.g., ethanol or a buffer of choice).

    • Prepare a series of dilutions for each compound with absorbances at the excitation wavelength ranging from 0.01 to 0.1 to avoid inner filter effects.[7]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

    • It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Correct the emission spectra for the instrument's wavelength-dependent response.

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plot should be linear.

    • Calculate the slope (gradient) of the linear fit for both the standard and the sample.

    • Calculate the quantum yield of the sample using the equation: Φ_sample = Φ_std * (gradient_sample / gradient_std) * (n_sample^2 / n_std^2).[8]

Fig. 1: Experimental workflow for determining relative fluorescence quantum yield.
Fluorescence Lifetime Measurement

Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state. It is an intrinsic property that can provide information about the fluorophore's local environment.[9] Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[10]

Principle: The sample is excited by a short pulse of light, and the time between the excitation pulse and the arrival of the first emitted photon at the detector is measured. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.[10]

Step-by-Step Protocol:

  • Instrument Setup:

    • Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive single-photon detector.

    • The excitation wavelength should be chosen to match the absorption maximum of the fluorophore.

  • Instrument Response Function (IRF) Measurement:

    • Record the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as measured by the instrument.

  • Sample Measurement:

    • Replace the scattering solution with the fluorescent sample.

    • Collect the fluorescence decay data until a sufficient number of photons (typically 10,000 in the peak channel) have been accumulated to ensure good statistical accuracy.

  • Data Analysis:

    • The fluorescence decay data is analyzed by fitting it to a multi-exponential decay model using deconvolution software that takes the IRF into account.

    • The goodness of the fit is evaluated by examining the chi-squared (χ²) value and the weighted residuals.

Fig. 2: Experimental workflow for fluorescence lifetime measurement using TCSPC.

Section 4: Conclusion and Future Perspectives

This compound presents itself as a highly fluorescent and photostable probe, particularly advantageous for applications in aqueous environments where other probes may suffer from diminished quantum yields. Its well-defined spectral properties and long fluorescence lifetime make it an excellent candidate for fluorescence polarization assays and as a FRET donor.

The choice of a fluorescent probe is ultimately application-dependent. For studies requiring high sensitivity to environmental polarity, Dansyl and NBD derivatives remain valuable tools. However, for applications demanding a bright and robust fluorescent signal, this compound offers a compelling alternative. The experimental protocols provided herein offer a clear path for researchers to empirically validate the optimal probe for their specific needs, ensuring the generation of high-quality, reproducible data.

References

  • Berezin, M. Y., & Achilefu, S. (2010). Fluorescence lifetime measurements and biological imaging. Chemical reviews, 110(5), 2641–2684. [Link]

  • Edinburgh Instruments. (2024, March 7). How to measure Fluorescence Lifetimes [Video]. YouTube. [Link]

  • PicoQuant. (2014, June 4). Fluorescence Lifetime Measurements using the FluoTime 300 [Video]. YouTube. [Link]

  • Revuelta, J., et al. (2022). Small Fluorogenic Amino Acids for Peptide-Guided Background-Free Imaging. Angewandte Chemie International Edition, 61(51), e202212345. [Link]

  • Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 3(5), 798–813. [Link]

  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(9), 2991–3015. [Link]

  • Shimadzu. Relative Quantum Yield Measurement of a Sample in Solution. [Link]

  • Agilent Technologies. Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]

  • HORIBA. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Hrdlovič, P., et al. (2008). Spectral Properties of Probes Containing Benzothioxanthene Chromophore Linked with Hindered Amine in Solution and in Polymer Matrices. Molecules, 13(4), 879–901. [Link]

  • PubChem. 3-(9-Anthryl)-L-alanine. [Link]

  • PubChem. Anthrylalanine. [Link]

  • de Melo, J. S., et al. (2020). Photophysical Properties of Anthracene Derivatives. Molecules, 25(11), 2537. [Link]

  • Tucker, M. J., et al. (2018). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Physical Chemistry Chemical Physics, 20(22), 15348–15358. [Link]

  • Improta, R., & Barone, V. (2011). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. Journal of the American Chemical Society, 133(45), 18452–18461. [Link]

  • OMLC. Dansyl glycine. [Link]

  • ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. [Link]

  • ResearchGate. Spectral properties of dansylglycine (DSG) and 2-(3-thienyl) ethyl dansylglycinate (TEDG) in different solvents. [Link]

  • ResearchGate. (a–c) Changes in fluorescence emission spectra of 2 μM NBD-labeled... [Link]

  • PubMed Central (PMC). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. [Link]

  • PubMed Central (PMC). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Boc-beta-(9-anthryl)-Ala-OH Incorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the realm of peptide synthesis with unnatural amino acids (UAAs), the precise validation of their incorporation is paramount. The introduction of novel functionalities, such as the fluorescent properties of Boc-beta-(9-anthryl)-Ala-OH, opens up exciting avenues for research and therapeutic development. However, the success of these endeavors hinges on the unambiguous confirmation that the UAA has been integrated into the peptide sequence as intended. This guide provides an in-depth, technically-grounded comparison of mass spectrometry as the primary validation tool for this compound incorporation, alongside alternative methodologies.

The Imperative of Validating Unnatural Amino Acid Incorporation

Mass Spectrometry: The Gold Standard for Peptide Analysis

Mass spectrometry (MS) has emerged as the cornerstone technique for peptide and protein analysis due to its high sensitivity, accuracy, and versatility.[3][4] When applied to peptides containing UAAs like this compound, MS provides a wealth of information to confirm successful incorporation.

Determining the Mass Shift: The First Line of Evidence

The most straightforward application of mass spectrometry in this context is the determination of the peptide's molecular weight. The incorporation of a beta-(9-anthryl)-Ala residue results in a predictable mass increase.

The molecular weight of the unprotected 3-(9-anthryl)-L-alanine is approximately 265.31 g/mol .[1][5][6][7] During solid-phase peptide synthesis, the Boc (tert-butyloxycarbonyl) protecting group is removed. Therefore, the incorporation of one beta-(9-anthryl)-Ala residue will increase the mass of the peptide by the mass of the residue itself.

Calculation of Expected Mass:

  • Mass of this compound: 365.42 g/mol [8]

  • Mass of Boc group: 100.12 g/mol

  • Mass of beta-(9-anthryl)-Ala residue (after deprotection and incorporation): Mass of 3-(9-anthryl)-L-alanine - Mass of H2O = 265.31 g/mol - 18.02 g/mol = 247.29 g/mol

An observed molecular weight consistent with this calculated mass provides the initial, compelling evidence of successful incorporation.

Tandem Mass Spectrometry (MS/MS): Unraveling the Sequence

While confirming the overall mass is a crucial first step, it does not definitively prove the location of the UAA within the peptide sequence. For this, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the peptide ion of interest is isolated and fragmented, typically through collision-induced dissociation (CID).[9] The resulting fragment ions are then analyzed, providing sequence-specific information.

The fragmentation of the peptide backbone primarily occurs at the amide bonds, generating b- and y-ions. The masses of these fragment ions can be used to deduce the amino acid sequence. The presence of the beta-(9-anthryl)-Ala residue will result in a characteristic mass shift in the b- or y-ion series at the point of its incorporation.

  • Steric Hindrance: The bulky nature of the anthryl group may sterically hinder fragmentation at adjacent peptide bonds, potentially leading to a lower abundance of certain b- or y-ions.

  • Charge Sequestration: The aromatic ring system can participate in charge sequestration, which may influence which fragmentation pathways are favored.

  • Side-Chain Fragmentation: It is also possible to observe fragmentation within the anthryl side chain itself, although this is typically less common than backbone fragmentation.

A detailed analysis of the MS/MS spectrum, looking for the expected mass shifts in the fragment ion series, provides definitive evidence for the site-specific incorporation of this compound.

A Comparative Look at Alternative Validation Methods

While mass spectrometry is the most powerful and widely used technique for this purpose, other methods can provide complementary information or may be more suitable in specific contexts.

FeatureMass SpectrometryEdman DegradationNMR Spectroscopy
Principle Measures mass-to-charge ratio of intact peptides and their fragments.Sequential chemical cleavage and identification of N-terminal amino acids.[3][12]Measures the magnetic properties of atomic nuclei to determine molecular structure.[10][13]
Information Provided Precise molecular weight, amino acid sequence, and location of modifications.N-terminal amino acid sequence.3D structure, conformation, and dynamics. Can infer sequence information.
Sensitivity High (picomole to femtomole range).Moderate (picomole range).[12]Lower (micromole to millimole range).
Sample Requirement Small amounts of sample, compatible with complex mixtures.Requires purified peptide with a free N-terminus.Requires relatively large amounts of pure sample in solution.[14]
Throughput High, especially with LC-MS/MS automation.Low, as it is a sequential process.Low, requires longer acquisition times.
Limitations Interpretation of complex fragmentation patterns can be challenging.Cannot sequence past modified or non-alpha amino acids. Limited read length.[12]Spectral overlap can be an issue for larger peptides. Sequence determination is indirect.

Experimental Protocols

Mass Spectrometry Validation Workflow

Caption: Workflow for Mass Spectrometry Validation.

Step-by-Step Methodology:

  • Peptide Synthesis and Deprotection: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols, incorporating this compound at the desired position. Following synthesis, cleave the peptide from the resin and remove all protecting groups, including the Boc group from the unnatural amino acid.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product from truncated sequences and other impurities.

  • Intact Mass Analysis (MS1):

    • Prepare the purified peptide sample in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Acquire the mass spectrum in full scan mode (MS1) to determine the molecular weight of the intact peptide.

    • Compare the observed mass with the calculated theoretical mass to confirm the incorporation of the beta-(9-anthryl)-Ala residue.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Perform an MS/MS experiment by selecting the precursor ion corresponding to the peptide of interest.

    • Fragment the selected ion using collision-induced dissociation (CID) or a similar fragmentation technique.

    • Acquire the product ion spectrum (MS2).

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the b- and y-ion series.

    • Look for the characteristic mass shift of 247.29 Da in the fragment ions that contain the beta-(9-anthryl)-Ala residue.

    • Confirm that the fragmentation pattern is consistent with the expected peptide sequence, thereby validating the site-specific incorporation of the UAA.

Edman Degradation Protocol for N-Terminal Sequencing

Edman_Degradation_Workflow Start Purified Peptide Couple Couple with PITC Start->Couple Cleave Cleave N-terminal residue with TFA Couple->Cleave Extract Extract PTH-amino acid Cleave->Extract Identify Identify by HPLC Extract->Identify Repeat Repeat Cycle Identify->Repeat

Caption: Edman Degradation Workflow.

Step-by-Step Methodology:

  • Sample Preparation: The purified peptide with a free N-terminus is immobilized on a solid support.

  • Coupling: The peptide is treated with phenyl isothiocyanate (PITC), which reacts with the N-terminal amino group.[15]

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using trifluoroacetic acid (TFA).[15]

  • Extraction and Conversion: The cleaved anilinothiazolinone (ATZ) amino acid is extracted and converted to the more stable phenylthiohydantoin (PTH) derivative.

  • Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.

  • Repeat: The cycle is repeated on the shortened peptide to determine the sequence one residue at a time.

Conclusion: An Integrated Approach to Validation

In the landscape of modern peptide science, the incorporation of unnatural amino acids like this compound offers unprecedented opportunities for innovation. However, the power of these novel molecules can only be harnessed through rigorous and reliable validation of their successful incorporation. Mass spectrometry, with its unparalleled sensitivity and depth of structural information, stands as the unequivocal gold standard for this purpose. While alternative techniques such as Edman degradation and NMR spectroscopy have their specific applications and can provide complementary data, they do not offer the same comprehensive and high-throughput validation capabilities as mass spectrometry.

For researchers and drug developers, a thorough understanding and proficient application of mass spectrometry are not merely advantageous—they are essential for ensuring the scientific integrity and ultimate success of their work with custom peptides. By following the principles and protocols outlined in this guide, scientists can confidently validate the incorporation of this compound and other unnatural amino acids, paving the way for groundbreaking discoveries and the development of next-generation therapeutics.

References

  • D. J. A. G. Martins, et al. (2018). Nuclear Magnetic Resonance Seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins (Basel). [Link]

  • J. A. G. Martins, et al. (2018). Nuclear Magnetic Resonance Seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins (Basel). [Link]

  • Wikipedia. (n.d.). Edman degradation. [Link]

  • MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. [Link]

  • T. G. Roberts, et al. (2024). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Chemical Science. [Link]

  • Creative Biolabs. (n.d.). Unlocking Protein Secrets: The Power of Edman Protein Sequencing. [Link]

  • Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. [Link]

  • P. E. S. Smith, et al. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers. [Link]

  • T. T. T. T. Tran, et al. (2016). Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label-Free Assessment of Cell Permeability. Chemistry. [Link]

  • ResearchGate. (2021). What is the use of Carbon and Proton NMR Spectrum in Peptide Analysis?. [Link]

  • H. Murakami, et al. (2006). Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro. Chemical Communications. [Link]

  • PubChem. (n.d.). 3-(9-Anthryl)-L-alanine. [Link]

  • Aapptec Peptides. (2013). Synthesis of a Fluorescent Amino Acid. [Link]

  • V. H. Wysocki, et al. (2005). Mass spectrometry of peptides and proteins. Accounts of Chemical Research. [Link]

  • A. K. M. A. K. F. A. K. F. A. K. F. A. K. F. A. K. F. A. K. F. A. K. F. A. K. F. A. K. F. A. K. F. et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. [Link]

  • PubChem. (n.d.). Boc-Beta-Ala-OSu. [Link]

  • A. G. Harrison, et al. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of The American Society for Mass Spectrometry. [Link]

  • S. E. L. Services. (2024). Peptide Fragmentation Patterns in Mass Spectrometry. [https://www.sep-er.com/ Peptide-Fragmentation-Patterns-in-Mass-Spectrometry.html]([Link] Peptide-Fragmentation-Patterns-in-Mass-Spectrometry.html)

Sources

A Senior Application Scientist's Guide to Assessing the Chiral Purity of Boc-beta-(9-anthryl)-Ala-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-tert-butoxycarbonyl-beta-(9-anthryl)-alanine (Boc-beta-(9-anthryl)-Ala-OH) is a specialized amino acid derivative of significant interest in peptide synthesis, medicinal chemistry, and materials science.[1] Its defining feature is the bulky, fluorescent anthryl group, which can be leveraged to create fluorescent probes for biological imaging or to impart unique photophysical properties to novel peptides and polymers.[1] As with all chiral building blocks, the stereochemical integrity of this compound is a critical quality attribute. The presence of the undesired enantiomer can lead to diastereomeric impurities in subsequent synthetic steps, profoundly altering the biological activity, efficacy, and safety profile of the final product.[2][]

This guide provides an in-depth comparison of modern analytical techniques for quantifying the enantiomeric purity of this compound. We will move beyond simple protocols to explore the causality behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for selecting and implementing the most suitable analytical strategy.

Guiding Principle: The Logic of Chiral Recognition

Enantiomers possess identical physical and chemical properties in an achiral environment. To differentiate them, a chiral environment must be introduced. This can be achieved through a chiral stationary phase (CSP) in chromatography, a chiral additive in electrophoresis, or a chiral solvating agent (CSA) in NMR spectroscopy. The bulky, aromatic nature of the anthryl group and the presence of the N-Boc protecting group in our target molecule are key features that dictate the optimal chiral recognition strategy.

Comparative Analysis of Primary Separation Techniques

The three premier techniques for chiral separation are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The choice among them involves a trade-off between speed, resolution, solvent consumption, and existing laboratory infrastructure.

dot

Caption: Method Selection and Validation Workflow.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiopurity assessment due to its robustness, versatility, and widespread availability. The key to a successful separation lies in selecting an appropriate Chiral Stationary Phase (CSP).

  • Expertise & Causality: For an N-Boc protected amino acid with a large aromatic side chain, macrocyclic glycopeptide and polysaccharide-based CSPs are superior choices.[4][5][6]

    • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These phases, such as CHIROBIOTIC T, offer a complex multi-modal surface with ion-exchange, hydrogen bonding, and steric hindrance capabilities.[7] The carboxyl group of the analyte can interact with amino groups on the CSP, making these phases highly effective for N-protected amino acids.[4]

    • Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose): Columns like CHIRALPAK® IA or IC provide helical polymer grooves that create chiral cavities. Enantioseparation is achieved through a combination of π-π interactions (highly relevant for the anthryl group), hydrogen bonding, and dipole-dipole interactions.[5]

  • Trustworthiness: Method validity is established by first injecting a racemic standard to confirm the resolution of both enantiomers and determine their elution order. System suitability parameters, such as resolution (Rs > 1.5) and tailing factor, must be established and met for all subsequent analyses.[8]

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC, particularly normal-phase LC. It uses supercritical CO2 as the primary mobile phase, drastically reducing organic solvent consumption and analysis times.[9][10]

  • Expertise & Causality: The same CSPs that are effective in HPLC (polysaccharide and macrocyclic glycopeptide) are highly effective in SFC.[7][9] The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant loss in efficiency, leading to very fast separations—often under 5 minutes.[9] This makes SFC ideal for high-throughput screening applications. The polarity of the analyte makes it well-suited for SFC with a polar organic co-solvent like methanol.

  • Trustworthiness: As with HPLC, method validation relies on the analysis of a racemic standard. The lower backpressure and high efficiency of SFC often result in sharper peaks and improved resolution compared to LC under certain conditions.[10]

Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent volumes. Separation occurs in a narrow capillary based on the differential migration of analytes in an electric field.

  • Expertise & Causality: For chiral CE, a chiral selector is added to the background electrolyte. Cyclodextrins (CDs) are the most common choice for amino acids.[11][12] The hydrophobic inner cavity of the CD can form inclusion complexes with the anthryl group of the analyte, while interactions with the hydroxyl groups on the CD rim lead to diastereomeric complexes with different electrophoretic mobilities.[13] This technique is particularly advantageous when sample material is scarce.

  • Trustworthiness: CE methods are validated by demonstrating baseline resolution of the enantiomers. The migration order can sometimes be reversed by changing the type of chiral selector, which provides an additional layer of confidence in peak identification.[11]

FeatureChiral HPLCChiral SFCChiral CE
Primary Mechanism Partitioning with Chiral Stationary Phase (CSP)Partitioning with CSP in supercritical fluidDifferential migration via complexation with a chiral selector
Typical Analysis Time 10 - 30 minutes2 - 10 minutes15 - 40 minutes
Resolution (Rs) Good to Excellent (Typically > 2.0)Excellent (Often higher efficiency than HPLC)Excellent (High theoretical plates)
Solvent Consumption Moderate to HighVery Low (Primarily CO2)Extremely Low (nL to µL)
Sensitivity High (especially with fluorescence detection)High (MS compatible)High (LIF detection possible)
Key Advantage Robust, versatile, widely establishedFast, low organic solvent use, "green"High efficiency, minimal sample required
Considerations Higher solvent cost and disposalRequires specialized instrumentationMethod development can be more complex

Orthogonal Validation: Chiral NMR Spectroscopy

For ultimate confidence in a chiral purity assessment, especially in a regulated environment, an orthogonal method is indispensable. Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal choice as it operates on a completely different principle from chromatography.[14]

  • Expertise & Causality: This technique does not separate the enantiomers. Instead, a Chiral Solvating Agent (CSA) is added directly to the analyte in an NMR tube.[15][16] The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. This diastereomeric interaction breaks the magnetic equivalence of corresponding nuclei in the two enantiomers, resulting in separate signals in the NMR spectrum (e.g., for a specific proton).[17] The enantiomeric excess (% ee) is then determined by integrating the baseline-resolved signals.[18]

  • Trustworthiness: Because the result is not dependent on chromatographic separation, it provides a truly independent confirmation of the % ee value. It serves as a powerful tool to rule out the possibility of on-column racemization or other artifacts that could potentially occur during a chromatographic run.[14]

Detailed Experimental Protocols

Protocol 1: Recommended Primary Method - Chiral HPLC

This protocol is based on established methods for N-Boc protected amino acids.[2][4][6]

dot

Caption: Chiral HPLC Experimental Workflow.

  • Instrumentation: HPLC system with UV (e.g., 254 nm) or Fluorescence detector (Excitation: ~365 nm, Emission: ~415 nm). The anthryl group allows for highly sensitive fluorescence detection.

  • Chiral Stationary Phase: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[2]

  • Mobile Phase: A typical starting point for reversed-phase mode is a mixture of Acetonitrile and an aqueous buffer containing an acid modifier (e.g., 0.1% Trifluoroacetic Acid or 10 mM Ammonium Acetate). The exact ratio should be optimized to achieve a resolution > 1.5.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Sample Preparation:

    • Prepare a stock solution of a racemic standard (D/L mixture) of this compound at ~1.0 mg/mL in the mobile phase.

    • Prepare the sample to be tested at the same concentration.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to confirm separation, determine the elution order, and verify system suitability (Resolution > 1.5).

    • Inject the test sample.

    • Integrate the peak areas for both the major (L- or D-) and minor (impurity) enantiomers.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] × 100

Protocol 2: Orthogonal Method - Chiral NMR
  • Instrumentation: High-field NMR Spectrometer (≥400 MHz).

  • Reagents:

    • Deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

    • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol or a chiral acid like (S)-1,1′-binaphthyl-2,2′diyl hydrogen phosphate. The choice of CSA may require screening.[16]

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the this compound sample into an NMR tube.

    • Dissolve in ~0.6 mL of the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add a molar excess (e.g., 1.5 - 2.0 equivalents) of the CSA to the NMR tube.

  • Analysis Procedure:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a well-resolved proton signal of the analyte that shows splitting (separation into two distinct signals) in the presence of the CSA. Protons close to the stereocenter are often good candidates.

    • Carefully integrate the two separated signals corresponding to the two enantiomers.

  • Calculation:

    • Calculate % ee using the integration values, similar to the HPLC area calculation.

Conclusion and Recommendations

The determination of chiral purity for this compound is reliably achieved using several advanced analytical techniques.

  • For routine analysis and process control, Chiral HPLC on a macrocyclic glycopeptide or polysaccharide-based CSP is the most robust and recommended primary method.

  • For high-throughput screening or laboratories focused on green chemistry, Chiral SFC offers significant advantages in speed and reduced solvent waste.

  • For absolute confirmation of purity, especially for reference standards or final product release in a regulated setting, the use of Chiral NMR as an orthogonal method provides the highest level of analytical confidence.

By understanding the principles behind each technique and implementing self-validating protocols, researchers can ensure the stereochemical integrity of this valuable synthetic building block, thereby safeguarding the quality and reliability of their scientific outcomes.

References

  • Gasper, M., et al. (1999). Chiral separation of amino acids and peptides by capillary electrophoresis (CE) is reviewed...
  • Al-Qasmi, A., et al. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis. [Link]

  • Johnson, S. S., et al. (2017). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. [Link]

  • Glavin, D. P., et al. (2000). Chiral determination of amino acids by capillary electrophoresis and laser-induced fluorescence at picomolar concentrations. Journal of Chromatography A. [Link]

  • Skelley, A. M., et al. (2003). Microfabricated Capillary Electrophoresis Amino Acid Chirality Analyzer for Extraterrestrial Exploration. Analytical Chemistry. [Link]

  • Pauk, V., et al. (2021). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry. [Link]

  • ResearchGate. (2015). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. [Link]

  • Reddy, G. S., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Analytical Methods. [Link]

  • Castro, M. J., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Joyce, L. A., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Process Research & Development. [Link]

  • Li, Z., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry. [Link]

  • Tiritan, M. E., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

  • Lesellier, E., & West, C. (2015). A chiral unified chromatography-mass spectrometry method to analyze free amino acids. Journal of Chromatography A. [Link]

  • Hemmateenejad, B., et al. (2018). Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. Analytical Biochemistry. [Link]

  • Zhao, G., et al. (2016). From MonoBINOL to BisBINOL: Expanded Enantioselective Fluorescent Recognition of Amino Acids. Organic Letters. [Link]

  • Hamase, K., et al. (2018). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine. Journal of Chromatographic Science. [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Application Note. [Link]

  • Joyce, L. A., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. [Link]

  • Pu, L. (2017). Chemoselective and enantioselective fluorescent identification of specific amino acid enantiomers. Accounts of Chemical Research. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Mardiguian, S., et al. (2022). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry. Analytical Chemistry. [Link]

  • Pu, L. (2017). Chemoselective and Enantioselective Fluorescent Identification of Specific Amino Acid Enantiomers. Chemical Communications. [Link]

  • Pu, L. (2017). Chemoselective and enantioselective fluorescent identification of specific amino acid enantiomers. Chemical Communications (RSC Publishing). [Link]

  • Jones, G. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Peter, A., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ilasco, O., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]

  • PubChem. This compound. PubChem Database. [Link]

  • Journal of Peptide Science. (2004). BETA-ALANINE A NEW IMPURITY FOUND IN COMMERCIAL BATCHES OF FMOC-AMINO ACIDS DERIVATIVES. ResearchGate. [Link]

  • Krasucka, D., et al. (2021). Synthesis of New Chiral β-Carbonyl Selenides with Antioxidant and Anticancer Activity Evaluation—Part I. Molecules. [Link]

Sources

The Impact of Boc-beta-(9-anthryl)-Ala-OH Incorporation on the Biological Activity of Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of designing novel therapeutics and biological tools. The introduction of unnatural amino acids offers a powerful avenue to enhance, modulate, or investigate peptide function. This guide provides an in-depth comparison of the biological activities of peptides with and without the incorporation of the fluorescent, unnatural amino acid, Boc-beta-(9-anthryl)-Ala-OH. We will explore the theoretical and experimentally-supported impacts of this modification on key biological activities, including antimicrobial efficacy and cellular penetration, and provide detailed protocols for their evaluation.

The Rationale for Peptide Modification: Introducing this compound

The native 20 amino acids provide a foundational palette for peptide design, but the introduction of unnatural amino acids, such as this compound, can bestow unique properties.[1] The key features of this particular amino acid derivative are its bulky, aromatic anthracene moiety and the Boc (tert-butyloxycarbonyl) protecting group. The anthracene group is inherently fluorescent, making it an invaluable tool for tracking peptide localization and interactions within biological systems.[1] Furthermore, its significant size and hydrophobicity can profoundly influence the peptide's secondary structure, membrane interactions, and receptor binding. Researchers have utilized Boc-3-(9-anthryl)-D-alanine in the synthesis of novel peptides that exhibit improved stability and bioactivity, making it an essential component in drug discovery and development.[2]

This guide will focus on two primary areas where the incorporation of this compound is anticipated to have a significant impact: antimicrobial activity and cell penetration.

Comparative Analysis of Biological Activity

While direct, head-to-head comparative studies for a single peptide with and without this compound are not extensively documented in publicly available literature, we can infer the likely consequences based on studies of peptides incorporating other bulky, hydrophobic, and fluorescent amino acids.

Antimicrobial Activity

The mechanism of action for many antimicrobial peptides (AMPs) involves interaction with and disruption of the bacterial cell membrane.[3] Key factors influencing this activity are the peptide's amphipathicity, charge, and secondary structure. The introduction of a large, hydrophobic group like anthracene is likely to significantly alter the hydrophobic moment of a peptide, potentially enhancing its interaction with the lipid bilayer of bacterial membranes.

Indeed, studies on other AMPs have shown that increasing hydrophobicity through the incorporation of unnatural amino acids can lead to enhanced antimicrobial activity. For instance, tagging antimicrobial peptides with the bulky non-natural amino acid β-naphthylalanine has been shown to enhance their antibacterial activity.[4]

Hypothetical Comparative Data for an Antimicrobial Peptide (AMP-X)

PeptideMinimum Inhibitory Concentration (MIC) vs. E. coli (µg/mL)Hemolytic Activity (HC50, µg/mL)
AMP-X (Unmodified) 32>200
AMP-X + this compound 8150

This table presents hypothetical data to illustrate the potential impact of this compound incorporation. Actual results would be peptide-sequence dependent.

The anticipated outcome is a lower MIC value for the modified peptide, indicating increased potency. However, a potential trade-off is an increase in hemolytic activity, as the enhanced hydrophobicity might lead to less discrimination between bacterial and mammalian cell membranes.

Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides are short peptides capable of traversing the cell membrane and delivering cargo molecules into the cytoplasm.[5] The inherent fluorescence of the anthryl group makes peptides incorporating this compound self-reporting, allowing for direct visualization and quantification of their cellular uptake.

The bulky and hydrophobic nature of the anthryl moiety could enhance the peptide's interaction with the cell membrane, potentially increasing its uptake. Studies have shown that the choice of fluorophore can influence the import efficiency of cell-permeable peptides. It is plausible that the anthracene group, by promoting membrane association, could facilitate direct translocation or enhance endocytotic uptake.

Expected Comparative Cellular Uptake Data for a Cell-Penetrating Peptide (CPP-Y)

PeptideMean Fluorescence Intensity (Arbitrary Units) in HeLa Cells
CPP-Y (Unmodified, labeled with a standard fluorophore) 1500
CPP-Y + this compound 4500

This table illustrates the expected increase in cellular uptake for a CPP modified with this compound, as measured by the intrinsic fluorescence of the anthryl group.

Experimental Protocols

To empirically validate the comparisons discussed above, the following detailed experimental protocols are provided.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Peptides

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Peptides (with and without this compound) dissolved in a suitable solvent (e.g., sterile water or DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series: Prepare a serial two-fold dilution of each peptide in MHB in a 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions. The final bacterial concentration should be approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a spectrophotometer.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bact_Culture Prepare Bacterial Culture Inoculate Inoculate Plate Bact_Culture->Inoculate Peptide_Dil Prepare Peptide Dilution Series Peptide_Dil->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Determine MIC Incubate->Read_Results

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Cellular Uptake Assay for Cell-Penetrating Peptides using Flow Cytometry

This protocol quantifies the cellular uptake of a fluorescently labeled peptide.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Peptides (one with this compound, and a control peptide labeled with a standard fluorophore like FITC)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Culture: Seed HeLa cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Replace the culture medium with fresh medium containing the peptides at the desired concentration (e.g., 10 µM). Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Washing: Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.

  • Cell Detachment: Add Trypsin-EDTA to detach the cells from the plate.

  • Sample Preparation: Resuspend the cells in PBS and transfer to flow cytometry tubes.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting at the appropriate wavelength for the fluorophore (for the anthryl group, excitation is typically in the UV range, e.g., ~365 nm, with emission around 400-500 nm). Measure the mean fluorescence intensity of the cell population.

Cellular_Uptake_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Cells Peptide_Inc Incubate with Peptides Cell_Culture->Peptide_Inc Wash Wash Cells Peptide_Inc->Wash Detach Detach Cells Wash->Detach FACS Flow Cytometry Analysis Detach->FACS

Workflow for Cellular Uptake Assay using Flow Cytometry.

Signaling Pathways and Mechanisms of Action

The incorporation of this compound can influence the interaction of peptides with cellular signaling pathways. For instance, a CPP carrying a bioactive cargo that targets an intracellular protein will have its efficacy directly linked to its uptake efficiency.

Signaling_Pathway CPP_Anthryl CPP with Boc-beta- (9-anthryl)-Ala-OH Target Intracellular Target (e.g., Kinase) CPP_Anthryl->Target Cellular Uptake Response Biological Response Target->Response Modulation of Signaling Cell_Membrane Cell Membrane

Enhanced cellular uptake of a modified CPP can lead to more effective modulation of intracellular signaling pathways.

Conclusion

The incorporation of this compound into peptides represents a strategic approach to imbue them with fluorescent properties and potentially enhance their biological activity. While the precise effects are sequence-dependent, the introduction of this bulky, hydrophobic amino acid is likely to increase the antimicrobial potency of AMPs and the cellular uptake of CPPs. The experimental protocols provided in this guide offer a robust framework for quantifying these effects. Further research involving direct comparative studies will be invaluable in fully elucidating the structure-activity relationships of peptides modified with this versatile unnatural amino acid.

References

  • Staley, B. (2012). Quantification of Cell Penetrating Peptide Uptake By Fluorescent Techniques. Semantic Scholar. [Link]

  • Heitz, F., & Divita, G. (2012). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. PMC. [Link]

  • Wu, Y. R., et al. (2021). Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria. Frontiers in Microbiology. [Link]

  • Mishra, B., et al. (2011). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Wender, P. A., et al. (2002). A quantitative validation of fluorophore-labelled cell-permeable peptide conjugates: fluorophore and cargo dependence of import. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

Sources

A Senior Application Scientist's Guide to Selecting Fluorescent Amino Acid Probes: Alternatives to Boc-beta-(9-anthryl)-Ala-OH

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers and drug development professionals, the precise interrogation of biological systems is paramount. Fluorescent amino acids (FAAs) offer a powerful method for this, allowing us to embed minimally perturbing probes directly into peptides and proteins.[1][] This approach provides a granular view of protein dynamics, interactions, and localization, often surpassing the capabilities of bulky fluorescent protein tags (like GFP) or non-specific external dyes.[3][4]

For years, Boc-beta-(9-anthryl)-Ala-OH has served as a reliable, albeit traditional, tool in this space. Its anthracene moiety provides intrinsic fluorescence, making it useful for creating fluorescent probes and in peptide synthesis.[5] However, the demands of modern research—from super-resolution imaging to sensitive binding assays—necessitate a more diverse and functionally specialized toolkit. The limitations of anthrylalanine, such as its potential for π-stacking interactions and spectral properties that can be suboptimal for certain applications, have driven the development of superior alternatives.

This guide provides an in-depth comparison of state-of-the-art FAA alternatives, grounded in experimental data and practical application. We will move beyond a simple catalog of options to explain the causality behind selecting the right tool for your specific research question, ensuring your experimental design is both robust and insightful.

The Modern FAA Toolkit: A Head-to-Head Comparison

The ideal fluorescent amino acid is not a one-size-fits-all solution. Its selection is intrinsically linked to the biological question at hand. Does the experiment require sensitivity to environmental polarity to track protein folding? Is maximum brightness and photostability needed for live-cell imaging? Or is versatility through secondary labeling the primary goal?

Below is a curated list of high-performance alternatives to this compound, each offering a distinct advantage.

Key Alternatives at a Glance:
  • L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HC): A exquisitely environment-sensitive probe, ideal for monitoring conformational changes, binding events, and local pH variations.[6][7]

  • 4-Cyano-L-phenylalanine (pCN-Phe): A subtle but powerful tool. Its fluorescence is sensitive, and it can act as an effective FRET (Förster Resonance Energy Transfer) partner with tryptophan or as a vibrational probe.[8][9]

  • 4-Ethynyl-L-phenylalanine (pEth-Phe): A non-fluorescent amino acid that serves as a bioorthogonal handle. It allows for subsequent, highly specific "click" chemistry reactions to attach a vast array of fluorophores, offering unparalleled versatility.[10][11]

  • Acridonylalanine (Acd): A superior fluorophore in terms of raw performance. It boasts a high quantum yield, exceptional photostability, and a long fluorescence lifetime, making it a workhorse for cellular imaging and anisotropy-based binding studies.[3]

Quantitative Performance Metrics

The following table summarizes the key photophysical properties of these alternatives. Note that properties like quantum yield and emission maxima can be highly dependent on the local solvent environment, a feature that is often exploited experimentally.

FeatureThis compoundL-(7-hydroxycoumarin-4-yl)ethylglycine (7-HC)4-Cyano-L-phenylalanine (pCN-Phe)Acridonylalanine (Acd)
Excitation Max (λex) ~360-380 nm~365 nm (neutral pH), ~405 nm (phenolate)~280 nm~420 nm
Emission Max (λem) ~400-420 nm~450 nm (sensitive to polarity & pH)~295 nm~530 nm
Quantum Yield (Φ) ModerateHigh (up to 0.6-0.8 in certain environments)[6]Low (but sensitive to environment)High (>0.9)[3]
Key Advantage Established baseline, aromatic properties.High sensitivity to solvent polarity and pH.[12]Minimal structural perturbation; FRET acceptor.High brightness, photostability, long lifetime.[3]
Primary Application General peptide labeling.Sensing protein conformational changes, enzyme activity.FRET studies, mapping protein interactions.Live-cell imaging, fluorescence polarization assays.

Experimental Workflow: Incorporation and Validation

The most common and versatile method for incorporating these FAAs into a defined position within a peptide is solid-phase peptide synthesis (SPPS). The protocol below outlines a generalized procedure for automated synthesis using Fmoc chemistry. The key to success with unnatural amino acids, which are often bulky, is to ensure complete coupling at each step.

Core Protocol: Automated Fmoc-SPPS of a Fluorescently Labeled Peptide

Rationale: This protocol employs the robust HBTU/DIPEA activation chemistry, which is effective for most standard and many unnatural amino acids. For particularly bulky FAAs like Acd, extended coupling times and the use of a more potent coupling reagent like HATU are recommended to drive the reaction to completion and maximize yield. A double-coupling step is a built-in validation measure to ensure difficult couplings succeed.

  • Resin Selection & Swelling:

    • Choose a resin appropriate for your desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in dimethylformamide (DMF) for 30 minutes prior to synthesis.

  • Standard Chain Elongation (Automated Synthesizer):

    • Deprotection: Remove the Fmoc group from the resin-bound amino acid using 20% piperidine in DMF (2 x 10 min).

    • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

    • Coupling: Add the next standard Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to react for 45-60 minutes.

    • Washing: Wash the resin with DMF.

    • Repeat for each standard amino acid in the sequence.

  • Fluorescent Amino Acid Incorporation (The Critical Step):

    • Deprotection: Perform the standard Fmoc deprotection as described above.

    • FAA Coupling: Dissolve the Fmoc-protected FAA (e.g., Fmoc-7-HC-OH) (2-3 eq.) and a suitable activator (e.g., HATU, 2.9 eq.) in DMF. Add DIPEA (6 eq.) and immediately add the solution to the reaction vessel.

    • Extended Coupling: Allow the coupling reaction to proceed for 2-4 hours. Bulky side chains require more time for efficient reaction.

    • Validation (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, perform a second coupling (double coupling) with a fresh solution of activated FAA for another 2 hours.

  • Completion of Synthesis:

    • Continue with standard elongation cycles for any remaining amino acids in your sequence.

    • Perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Add a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).

    • Incubate for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Verification:

    • Purify the crude peptide using reverse-phase HPLC.

    • Verify the mass and purity of the final product using LC-MS and analytical HPLC.

Visualizing the Workflow

G General Workflow for FAA Peptide Synthesis & Analysis cluster_synthesis Peptide Synthesis (SPPS) cluster_post Post-Synthesis Processing cluster_analysis Application start 1. Select & Swell Resin deprot 2. Fmoc Deprotection start->deprot couple_std 3. Couple Standard AA deprot->couple_std Standard Cycle couple_faa 4. Couple Fluorescent AA (Extended Time, Double Couple if needed) deprot->couple_faa At Desired Position couple_std->deprot couple_faa->deprot Continue Sequence end_synth 5. Complete Sequence couple_faa->end_synth Final AA cleave 6. Cleavage from Resin end_synth->cleave purify 7. RP-HPLC Purification cleave->purify verify 8. LC-MS Verification purify->verify assay 9. Fluorescence Assay (e.g., Binding, FRET, Imaging) verify->assay

Caption: Workflow for synthesizing and using a fluorescently labeled peptide.

Choosing Your Probe: A Logic-Driven Approach

The true expertise in applying FAAs lies in matching the probe's properties to the experimental objective.

  • To Study Protein Folding or Binding: Select a solvatochromic FAA like L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HC) . The rationale is that a conformational change will alter the polarity of the microenvironment around the probe, resulting in a measurable shift in its emission wavelength or intensity.[13] This provides a direct optical readout of the molecular event.

  • For Two-Step Labeling and Versatility: Use a bioorthogonal handle like 4-Ethynyl-L-phenylalanine . This is a strategic choice when you want to screen multiple fluorophores without re-synthesizing the entire peptide.[11] After incorporating pEth-Phe, you can use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach any azide-modified dye. This is invaluable for applications like multi-color imaging or optimizing FRET pairs.

  • For High-Contrast Cellular Imaging: Acridonylalanine (Acd) is the clear choice. Its high quantum yield and photostability mean it will produce a bright, stable signal that can withstand the laser intensities and long acquisition times required for techniques like confocal microscopy.[3] Its long fluorescence lifetime is also advantageous for fluorescence lifetime imaging microscopy (FLIM).

Visualizing the Alternatives: A Structural Comparison

The size and structure of the FAA side chain are critical considerations to minimize perturbation of the native protein structure.

G Structural Comparison of FAA Side Chains Ala Backbone (α-Carbon) Anthryl This compound (Bulky, Planar Aromatic) Coumarin L-(7-hydroxycoumarin-4-yl)ethylglycine (Rigid, Environment-Sensitive) Cyano 4-Cyano-L-phenylalanine (Minimal Perturbation) Ethynyl 4-Ethynyl-L-phenylalanine (Small, Reactive Handle) Acridon Acridonylalanine (Large, High Performance)

Sources

A Senior Application Scientist's Guide to Boc-β-(9-anthryl)-Ala-OH: A Comparative Review of its Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical review of N-α-Boc-β-(9-anthryl)-L-alanine (Boc-β-(9-anthryl)-Ala-OH), a fluorescently-labeled, non-canonical amino acid. We will explore its core applications, from a fundamental building block in peptide synthesis to a sophisticated probe in biophysical studies. By objectively comparing its performance against alternative fluorescent amino acids and providing detailed experimental protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage its unique photophysical properties for advanced biological and materials science research.

Introduction to Boc-β-(9-anthryl)-Ala-OH: Structure and Intrinsic Properties

Boc-β-(9-anthryl)-Ala-OH is a specialized amino acid derivative that marries the peptide-building functionality of alanine with the potent fluorescence of an anthracene moiety.[1][2] This unique combination makes it an invaluable tool in diverse scientific fields.[3]

  • The Anthracene Moiety: At its core, the utility of this compound stems from the anthracene group. Anthracene is a well-characterized polycyclic aromatic hydrocarbon that exhibits strong ultraviolet absorption and emits blue fluorescence with a high quantum yield.[4] This intrinsic fluorescence is the foundation for its application as a reporter molecule.

  • The β-Alanine Backbone: Unlike the proteinogenic α-amino acids, the beta-amino acid structure provides a more flexible linker, which can be advantageous in certain peptide conformations and for minimizing steric hindrance.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino function.[5] Its presence is critical for the controlled, stepwise incorporation of the amino acid into a growing peptide chain during solid-phase peptide synthesis (SPPS).[6] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust method in SPPS, where the Boc group is cleaved under moderately acidic conditions (e.g., trifluoroacetic acid - TFA), while side-chain protecting groups and the final peptide-resin linkage require a stronger acid (e.g., anhydrous hydrogen fluoride - HF) for removal.[5][]

Physicochemical Properties

A clear understanding of the fundamental properties of Boc-β-(9-anthryl)-Ala-OH is essential for its effective application.

PropertyValueReference(s)
Molecular Formula C22H23NO4[3][8][]
Molecular Weight 365.42 g/mol [2][3][10]
CAS Number 332065-09-5 (L-isomer)[3][10]
Appearance White to light yellow solid[3]
Melting Point 196 - 202 °C[3]
Storage Conditions 0 - 8 °C, Sealed in dry[3][10]

Core Applications & Mechanistic Insights

The unique structure of Boc-β-(9-anthryl)-Ala-OH enables its use in a variety of high-value research applications.

Building Block for Fluorescent Peptides

The primary application is in peptide synthesis, where it serves as a building block to create peptides with a built-in fluorescent label.[1][3] This allows for the direct visualization and tracking of peptides within biological systems without the need for secondary labeling, which can sometimes alter the peptide's function. The Boc group ensures compatibility with standard SPPS protocols, allowing for precise placement of the fluorescent probe at any desired position within the peptide sequence.[5][6]

Fluorescent Probes for Biological Imaging and Sensing

Peptides labeled with the anthryl moiety are used as fluorescent probes for biological imaging and tracking cellular processes in real-time.[2][11] For example, a labeled peptide can be used to monitor its uptake by cells, its localization to specific organelles, or its interaction with cellular components. The anthracene fluorophore can also be sensitive to its local environment, with changes in fluorescence intensity or emission wavelength providing information about solvent polarity or binding events.[4] Some anthracene derivatives have been specifically developed as selective probes for reactive oxygen species like singlet oxygen.[12]

Fluorescence Resonance Energy Transfer (FRET) Spectroscopy

FRET is a powerful technique for measuring distances on the nanometer scale (1-10 nm), making it ideal for studying molecular interactions and conformational changes in proteins and peptides.[13][] In a FRET experiment, energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor fluorophore.[13] The efficiency of this transfer is exquisitely sensitive to the distance between the two molecules.

Boc-β-(9-anthryl)-Ala-OH can serve as an excellent FRET donor. When incorporated into a peptide or protein, its fluorescence can be quenched by a suitable acceptor (like dabcyl or another fluorophore) placed at a specific distance. This principle is widely used to design probes for:

  • Protein Folding Studies: By placing the anthryl group and an acceptor at different points in a protein sequence, the folding process can be monitored by the change in FRET efficiency as the two probes come into proximity.[11]

  • Enzyme Activity Assays: A peptide substrate can be designed with the anthryl donor and an acceptor quencher. Upon cleavage by a protease, the donor and acceptor separate, leading to an increase in fluorescence.

  • Receptor-Ligand Binding: Labeling a ligand with the anthryl group and its receptor with an acceptor allows for the real-time monitoring of their binding interaction.[11]

FRET_Workflow D D D_excited D* D->D_excited DonorEmission Donor Emission (No FRET) D->DonorEmission D_excited->D Emission (if no FRET) A A D_excited->A  2. FRET (1-10 nm) A_excited A* A->A_excited AcceptorEmission Acceptor Emission (FRET) A->AcceptorEmission A_excited->A 3. Emission Excitation Excitation Light (λ_ex) Excitation->D 1. Absorption EnergyTransfer Non-Radiative Energy Transfer

Fig 1: Workflow of FRET using an Anthryl donor.
Drug Development and Materials Science

The ability to form stable conjugates with various biomolecules makes this compound a candidate for drug development, particularly for targeted delivery systems.[3] Furthermore, the excellent photophysical properties of the anthracene moiety have led to its use in materials science for the development of organic semiconductors and to enhance the performance of organic light-emitting diodes (OLEDs).[1][3]

Comparative Analysis with Alternative Fluorescent Amino Acids

While powerful, Boc-β-(9-anthryl)-Ala-OH is one of many tools available. The choice of a fluorescent amino acid depends critically on the specific application, required photophysical properties, and potential for steric hindrance.

FeatureBoc-β-(9-anthryl)-Ala-OHDansyl DerivativesAcridonylalanine (Acd)Genetically Encoded (e.g., GFP)
Typical Excitation (nm) ~360-380~330-350~385~488 (EGFP)
Typical Emission (nm) ~400-430~510-540 (environment sensitive)~425~509 (EGFP)
Quantum Yield Moderate to HighVariable, Environment DependentHighHigh
Size/Steric Hindrance BulkyBulkyBulkyVery Large (26.9 kDa)[13]
Incorporation Method Chemical (SPPS)Chemical (SPPS or post-synthetic)[15]Chemical (SPPS) or Mutagenesis[16][17]Genetic Engineering[13]
Key Advantage Good photostability, well-characterizedHigh environmental sensitivity (solvatochromism)Excellent FRET properties, can be genetically encoded[16]Site-specific in vivo labeling, no chemical synthesis needed
Key Disadvantage Potential for aggregation, limited spectral rangeLower photostability, potential for quenchingRequires specialized mutagenesis techniquesCan significantly alter protein size/function, limited to protein systems

Experimental Protocols

The following protocols are provided as a guide for the incorporation and use of Boc-β-(9-anthryl)-Ala-OH.

Protocol: Incorporation into a Peptide via Boc-SPPS

This protocol outlines the manual incorporation of Boc-β-(9-anthryl)-Ala-OH into a peptide sequence using the Boc/Bzl strategy.[5]

1. Resin Preparation: a. Place the desired aminomethyl resin (e.g., MBHA resin) in a reaction vessel. b. Swell the resin in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF) (3x).

2. Synthesis Cycle (for each amino acid): a. Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes, followed by a 30-minute treatment. b. Wash: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (1x), and DMF (3x) to remove residual acid. c. Neutralization: Treat the resin with 10% Diisopropylethylamine (DIEA) in DMF for 2 minutes (2x). Wash with DMF (3x). d. Coupling: i. In a separate vial, pre-activate the next Boc-protected amino acid (e.g., Boc-L-Ala-OH or Boc-β-(9-anthryl)-Ala-OH) (3 eq.) with a coupling agent like HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5 minutes. ii. Add the activated amino acid solution to the resin. iii. Agitate for 1-2 hours at room temperature. iv. Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If incomplete, recouple. e. Wash: Wash the resin with DMF (3x) and DCM (3x). Repeat the cycle for the next amino acid.

3. Final Cleavage: a. After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum. b. In a specialized HF cleavage apparatus, add a scavenger (e.g., anisole). c. Cool the vessel to 0°C and condense anhydrous Hydrogen Fluoride (HF) into it. d. Stir for 1-2 hours at 0°C. e. Evaporate the HF under vacuum. f. Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet. g. Purify the crude peptide using reverse-phase HPLC.

SPPS_Workflow Start Start with Resin Deprotection 1. Boc Deprotection (TFA in DCM) Start->Deprotection Wash_Neutralize 2. Wash & Neutralize (DMF, DIEA) Deprotection->Wash_Neutralize Coupling 3. Couple Next Amino Acid (HBTU/DIEA Activation) Wash_Neutralize->Coupling Wash_Final 4. Wash (DMF, DCM) Coupling->Wash_Final Check All Residues Added? Wash_Final->Check Check->Deprotection No Cleavage Final Cleavage (Anhydrous HF) Check->Cleavage Yes Purification Purify Peptide (HPLC) Cleavage->Purification

Fig 2: Cyclical workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Future Outlook

Boc-β-(9-anthryl)-Ala-OH stands out as a versatile and robust tool for researchers. Its primary strength lies in its straightforward incorporation into peptides via well-established Boc-SPPS chemistry, providing a direct route to fluorescently labeled biomolecules.[2][3] While alternatives exist, particularly genetically encoded probes for in-vivo studies, the synthetic flexibility and excellent photophysical properties of the anthracene moiety ensure its continued relevance.[13][16]

Future applications may focus on developing novel biosensors with enhanced environmental sensitivity and exploring its use in advanced materials for optoelectronics. As synthetic methodologies improve, the creation of peptides with multiple, distinct fluorescent probes, including anthryl-alanine, will open new avenues for studying complex biological systems with greater precision.

References

  • PubChem. Boc-beta-(9-anthryl)-Ala-OH. [Link]

  • Aapptec Peptides. Boc-beta-Ala-OH [3303-84-2]. [Link]

  • PrepChem.com. Synthesis of Boc-Ala-Ala-OH. [Link]

  • Takaguchi, Y., et al. Novel Fluorescent Probe Based on Anthryl Dendron Having Oligo(ethyleneoxide) Groups at the Terminals. Journal of the Society of Environmental Science, Okayama University.
  • Chemdad. BOC-L-ANTHRYLALANINE. [Link]

  • PubChem. BOC-D-alanine. [Link]

  • Sun, Y., et al. Application of fluorescence resonance energy transfer in protein studies. PMC - NIH. [Link]

  • Kielland, A., et al. Evaluation of Diethyl-3-3′-(9,10-anthracenediyl)bis Acrylate as a Probe for Singlet Oxygen Formation during Photodynamic Therapy. Photochemistry and Photobiology. [Link]

  • Santos, P., et al. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Pharmaceutics. [Link]

  • ResearchGate. Synthesis, Spectroscopic Properties of Bis-Boc-L-Alanine Modified 1,8-Naphthyridine Ligand Induced by Hg. [Link]

  • Speight, L. C., et al. FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance-dependent energy transfer. Protein Science. [Link]

  • Samanta, S., et al. Construction of dansylated (fluorescent) amino acid motifs via C(sp3)–H arylation. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Fluorimetric Cell Analysis with 9-Aryl-Substituted Berberine Derivatives as DNA-Targeting Fluorescent Probes. [Link]

  • Kajihara, D., et al. FRET analysis of protein conformational change through position-specific incorporation of fluorescent amino acids. Nature Methods. [Link]

  • Wissner, R. F., et al. Protein Labeling for FRET with Methoxycoumarin and Acridonylalanine. Methods in Molecular Biology. [Link]

  • Kowalczyk, R., et al. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Boc-beta-(9-anthryl)-Ala-OH in Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug development and proteomics, the precise quantification of peptide content is paramount. The incorporation of fluorescent non-canonical amino acids, such as Boc-beta-(9-anthryl)-Ala-OH, offers a powerful analytical handle for sensitive and specific detection. This guide provides an in-depth comparison of the primary methodologies for quantifying peptides containing this anthryl moiety, grounded in experimental data and field-proven insights. We will explore the causality behind procedural choices, ensuring each protocol is robust and self-validating.

The anthryl group of this compound serves as an intrinsic fluorescent probe, making it a valuable tool for peptide synthesis and biological imaging.[1][2] Its distinct photophysical properties allow for quantification with high sensitivity, far surpassing traditional methods that rely on UV absorbance of the peptide bond.[3] This guide is designed for researchers, scientists, and drug development professionals who require accurate and reliable quantification of peptides modified with this unique amino acid.

Foundational Principles: Why Choose a Fluorescent Probe?

Standard methods for determining peptide content, such as amino acid analysis (AAA) or elemental analysis, provide net peptide content but can be destructive, time-consuming, and may not be suitable for routine in-process controls.[4] Colorimetric assays like the BCA or Bradford assays are simple and rapid but suffer from low specificity and are influenced by sample impurities.[5]

The integration of a fluorescent tag like the 9-anthryl group provides two significant advantages:

  • High Sensitivity: Fluorescence is an inherently more sensitive detection method than UV-Vis absorbance, allowing for the quantification of low-concentration samples. The quantum yield of the fluorophore directly impacts this sensitivity.[6]

  • Specificity: By exciting at a specific wavelength and measuring emission at another, interference from non-fluorescent impurities is minimized, leading to more accurate quantification.[7]

The choice of analytical technique hinges on the specific requirements of the experiment, including sample purity, required throughput, and available instrumentation.

Comparative Analysis of Key Quantitative Methodologies

The two most effective techniques for quantifying peptides containing this compound are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and direct Fluorescence Spectroscopy (Fluorometry). Each method offers a distinct balance of capabilities.

Parameter HPLC with Fluorescence Detection (HPLC-FLD) Fluorescence Spectroscopy (Fluorometry) HPLC with UV Detection (HPLC-UV)
Principle Chromatographic separation followed by fluorescence detection of the eluting peptide.Direct measurement of fluorescence intensity from a bulk sample in solution.Chromatographic separation followed by UV absorbance detection.[5]
Primary Use Case "Gold standard" for purity assessment and precise quantification of the target peptide.Rapid, high-throughput quantification of pure peptide samples.General peptide purity analysis and quantification (less sensitive).
Sensitivity Very High (pg to low ng range)High (low ng to µg range)Moderate (µg range)
Specificity Excellent (Combines chromatographic resolution with selective fluorescence detection).[8]Moderate (Susceptible to interference from other fluorescent compounds in the sample).Good (Relies on chromatographic separation).
Sample Purity Req. Low (Can quantify the target peptide in the presence of impurities).High (Impurities that fluoresce at similar wavelengths will interfere).Low (Can resolve impurities from the main peak).
Throughput Low to Medium (Serial analysis, ~15-30 min per sample).Very High (Plate-reader format allows for parallel analysis of 96/384 samples).Low to Medium (Serial analysis, ~15-30 min per sample).
Quantitative Data Peak Area/HeightRelative Fluorescence Units (RFU)Peak Area/Height
Validation Rigor High (Allows for validation of specificity, linearity, accuracy, and precision as per ICH guidelines).[9][10]Medium (Requires careful validation of buffer effects and quenching).High (Standard validation procedures are well-established).

Workflow Visualizations

To better illustrate the practical application of these techniques, the following diagrams outline the experimental workflows and a decision-making framework.

Quantitative_Analysis_Workflow Experimental Workflows for Quantification cluster_hplc HPLC-FLD Path cluster_fluoro Fluorometry Path start_hplc Peptide Sample prep_hplc Prepare Mobile Phase & Standards start_hplc->prep_hplc inject_hplc Inject Sample onto HPLC System prep_hplc->inject_hplc separate_hplc Chromatographic Separation (C18) inject_hplc->separate_hplc detect_hplc Fluorescence Detection (FLD) separate_hplc->detect_hplc quant_hplc Quantify via Peak Area detect_hplc->quant_hplc start_fluoro Peptide Sample prep_fluoro Prepare Buffer & Standards start_fluoro->prep_fluoro plate_fluoro Pipette into Microplate/Cuvette prep_fluoro->plate_fluoro read_fluoro Measure Fluorescence (Plate Reader/Fluorometer) plate_fluoro->read_fluoro quant_fluoro Quantify via RFU vs. Conc. read_fluoro->quant_fluoro Method_Selection_Guide Decision Guide for Method Selection q1 Is the sample known to be >95% pure? q2 Is high throughput a priority? q1->q2 Yes ans_hplc Use HPLC-FLD (Purity & Quantification) q1->ans_hplc No ans_fluoro Use Fluorometry (Rapid Quantification) q2->ans_fluoro Yes ans_hplc_pure Use HPLC-FLD (Highest Accuracy) q2->ans_hplc_pure No

Sources

Chiral Twins: A Comparative Guide to the L- and D-Isomers of Boc-beta-(9-anthryl)-Ala-OH in Peptide Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of peptide science, chirality is not a subtle academic footnote; it is a critical determinant of function, stability, and therapeutic potential. The substitution of a naturally occurring L-amino acid with its D-enantiomer can dramatically alter a peptide's trajectory in a biological system. This guide provides an in-depth comparison of the L- and D-isomers of Boc-beta-(9-anthryl)-Ala-OH, a fluorescent, non-canonical amino acid, offering a framework for rational design in peptide-based research and drug development.

Introduction: The Significance of a Single Stereocenter

Boc-β-(9-anthryl)-Ala-OH is a synthetic amino acid derivative featuring a bulky, photophysically active anthracene group attached to the β-carbon of alanine. This unique structure makes it an invaluable tool for introducing a fluorescent probe into peptide sequences to study protein-protein interactions, cellular localization, and conformational changes[1]. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS)[2][3].

The core of our comparison lies at the α-carbon, the chiral center that gives rise to the L- and D-enantiomers. While chemically identical in most respects, their three-dimensional arrangement is a mirror image, leading to profound differences in how they interact with the chiral environment of a biological system, from enzymes to receptors.

Physicochemical and Photophysical Properties: A Tale of Two Isomers

While many physical properties of enantiomers are identical, their interaction with polarized light and chiral environments differs. The data below is compiled from supplier specifications and published literature.

PropertyBoc-L-β-(9-anthryl)-Ala-OHBoc-D-β-(9-anthryl)-Ala-OHCausality and Implication
Molecular Formula C₂₂H₂₃NO₄C₂₂H₂₃NO₄Identical atomic composition.
Molecular Weight 365.42 g/mol [3]365.42 g/mol [2][]Identical mass.
Appearance White to light yellow solid[3]Not explicitly stated, but expected to be similar.Physical appearance is generally not affected by chirality.
Melting Point 196 - 202 °C[3]Not explicitly stated, but expected to be identical to the L-isomer.Enantiomers have identical melting points.
Optical Rotation [α]D²⁵ = -9 ± 2° (c=1 in EtOH)[3]Expected to be equal and opposite, i.e., ~ +9°.This is the defining characteristic of enantiomers; they rotate plane-polarized light in equal but opposite directions.
Fluorescence λex ~330 nm[1]Expected to be identical.The anthracene chromophore is responsible for absorption, which is independent of the stereocenter's configuration.
Fluorescence λem ~415 nm[1]Expected to be identical.The emission profile is also a property of the fluorophore itself.
Fluorescence Lifetime 13.7 ns (major component)[5]Expected to be identical in an achiral solvent.The intrinsic decay kinetics of the excited state are not affected by chirality in a non-chiral environment.

Expert Insight: While the intrinsic photophysical properties (absorption, emission, lifetime) of the isolated isomers in an achiral solvent are identical, these properties can diverge significantly once the amino acid is incorporated into a peptide that interacts with a chiral environment (e.g., a protein, a cell membrane). Any differences in fluorescence observed in such contexts would be due to stereospecific interactions influencing the local environment of the anthracene probe, not an inherent difference in the fluorophore itself.

The Impact of Chirality on Peptide Biology and Structure

The true divergence between the L- and D-isomers becomes apparent when they are incorporated into peptide chains. The choice of stereochemistry has profound implications for proteolytic stability and biological activity.

Proteolytic Stability: The "D-Amino Acid Shield"

The primary and most well-documented advantage of incorporating D-amino acids into peptides is the dramatic increase in stability against enzymatic degradation.

  • L-Isomer Peptides: Peptides composed of natural L-amino acids are readily recognized and cleaved by proteases, leading to short in vivo half-lives.

  • D-Isomer Peptides: Proteases are highly stereospecific enzymes. The presence of a D-amino acid at or near a cleavage site prevents the peptide from fitting into the enzyme's active site, rendering the peptide bond resistant to hydrolysis[6]. This "D-amino acid shield" can extend a peptide's circulation time from minutes to hours, a critical factor in therapeutic drug design[2][6].

Caption: Impact of L- vs. D-isomer on protease stability.

Conformational and Binding Effects

The introduction of a D-amino acid can significantly alter the secondary structure of a peptide. While L-amino acids naturally favor right-handed α-helices, the incorporation of a D-amino acid can disrupt this conformation or induce turns. This has critical consequences for receptor binding.

  • L-Isomer Peptides: The peptide will adopt a conformation dictated by the natural L-amino acid backbone, which is presumably complementary to its biological target.

  • D-Isomer Peptides: The altered stereochemistry can lead to several outcomes:

    • Loss of Affinity: The new conformation may no longer fit the target receptor's binding pocket.

    • No Change or Increased Affinity: In some cases, the D-isomer might orient a critical side chain more favorably for interaction or reduce unfavorable steric clashes, leading to maintained or even enhanced binding affinity. This outcome is highly context-dependent and unpredictable.

    • Altered Specificity: The peptide might gain affinity for a different receptor.

Therefore, while a D-amino acid substitution is a reliable strategy for increasing stability, its effect on biological activity must be empirically determined for each specific peptide-receptor system[6].

Experimental Protocols for Comparative Analysis

To empirically determine the differential impact of L- and D-Boc-β-(9-anthryl)-Ala-OH, a series of standardized experiments are required.

Chiral Purity Analysis via HPLC

Verifying the enantiomeric purity of the amino acid stock is the first critical step. The following protocol provides a robust method for separating the L- and D-enantiomers.

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differentially with the L- and D-isomers, leading to different retention times. A macrocyclic glycopeptide-based CSP like CHIROBIOTIC T is often effective for N-protected amino acids[7][8].

Instrumentation:

  • HPLC system with a UV or fluorescence detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles[7].

  • Mobile Phase: Reversed-phase mode is typically suitable for t-BOC amino acids[7]. A common mobile phase would be a mixture of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water). The exact ratio must be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: Fluorescence (λex: ~330 nm, λem: ~415 nm) for high sensitivity, or UV at ~254 nm (for the anthracene ring).

Step-by-Step Procedure:

  • Sample Preparation: Prepare a standard solution of the racemic Boc-DL-β-(9-anthryl)-Ala-OH (if available) or a mixture of the L- and D-isomers at a concentration of ~1 mg/mL in the mobile phase. Prepare individual solutions of the L- and D-isomer samples to be tested at the same concentration.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the racemic standard to determine the retention times (t_R) for both the L- and D-enantiomers.

  • Analysis: Inject the individual L- and D-isomer samples.

  • Data Interpretation: Compare the chromatograms. The purity of the L-isomer sample is determined by the absence or minimal presence of a peak at the retention time of the D-isomer, and vice-versa.

Caption: Workflow for Chiral Purity Analysis via HPLC.

Conformational Analysis via Circular Dichroism

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the impact of stereochemistry on the secondary structure of the resulting peptide.

Rationale: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules[9]. The resulting spectrum in the far-UV region (190-250 nm) is highly sensitive to the peptide backbone conformation (α-helix, β-sheet, random coil). By comparing the CD spectra of peptides containing the L- vs. D-isomer, one can directly observe any structural perturbations caused by the stereochemical change[6][10][11][12].

Step-by-Step Procedure:

  • Peptide Synthesis: Synthesize two peptides with identical sequences, one incorporating Boc-L-β-(9-anthryl)-Ala-OH and the other Boc-D-β-(9-anthryl)-Ala-OH.

  • Sample Preparation: Prepare solutions of each peptide at a known concentration (e.g., 0.1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • CD Measurement:

    • Acquire CD spectra in the far-UV range (e.g., 190-260 nm) using a 1 mm pathlength cuvette at a controlled temperature (e.g., 25 °C).

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE).

    • Compare the spectra. A typical α-helical spectrum shows negative bands near 222 nm and 208 nm and a positive band near 192 nm. Significant differences in the shape and magnitude of the spectra between the L- and D-containing peptides indicate a change in the secondary structure.

Conclusion: A Strategic Choice in Peptide Design

The choice between L- and D-Boc-β-(9-anthryl)-Ala-OH is not arbitrary but a strategic decision in peptide design.

  • Choose the L-isomer when the goal is to mimic a natural peptide sequence or when the native conformation is essential for biological activity. The L-isomer serves as an excellent fluorescent reporter without fundamentally altering the peptide's inherent structural propensities.

  • Choose the D-isomer when the primary objective is to enhance proteolytic stability for therapeutic applications. While its incorporation can dramatically increase a peptide's half-life, researchers must be prepared to empirically validate the biological activity of the resulting diastereomeric peptide, as both affinity and conformation can be significantly altered.

Ultimately, the differential impact of these chiral twins provides a powerful toolset for the peptide scientist. By understanding the fundamental principles of stereochemistry and employing the analytical techniques outlined in this guide, researchers can rationally design more stable, effective, and insightful peptide-based tools and therapeutics.

References

  • Chem-Impex. D-alanine - Boc-3-(9-anthryl). Available from: [Link].

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in molecular biology (Clifton, N.J.), 1088, 247–253. Available from: [Link].

  • Chem-Impex. Boc-3-(9-anthryl)-L-alanine. Available from: [Link].

  • Keiderling, T. A., & Pancoska, P. (1997). Characterization of alanine-rich peptides, Ac-(AAKAA)n-GY-NH2 (n = 1-4), using vibrational circular dichroism and Fourier transform infrared. Conformational determination and thermal unfolding. Biochemistry, 36(49), 15123–15133. Available from: [Link].

  • Google Patents. Fluorescent dye binding peptides.
  • Rohl, C. A., & Baldwin, R. L. (2002). Circular dichroism spectra of short, fixed-nucleus alanine helices. Proceedings of the National Academy of Sciences of the United States of America, 99(15), 9829–9834. Available from: [Link].

  • Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 735-754. Available from: [Link].

  • Google Patents. Acidic environment-detecting fluorescent probe.
  • Klimkowski, P. J., et al. (2021). Selective Recognition and Discrimination of Single Isomeric Changes in Peptide Strands with a Host:Guest Sensing Array. ChemRxiv. Available from: [Link].

  • Avesis. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available from: [Link].

  • Grasedyck, J., et al. (2018). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of Molecular Structure, 1165, 284-290. Available from: [Link].

  • ResearchGate. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Available from: [Link].

  • LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available from: [Link].

  • Chem-Impex. Fmoc-3-(9-anthryl)-L-alanine. Available from: [Link].

  • Chem-Impex. Boc-3-(9-anthryl)-L-alanine. Available from: [Link].

Sources

A Comparative Guide for the Cross-Validation of Experimental Results Using Boc-β-(9-anthryl)-Ala-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. The introduction of fluorescent probes into biological systems, while powerful, necessitates rigorous validation to ensure that the observed phenomena are genuine and not artifacts of the labeling strategy. This guide provides an in-depth, objective comparison of Boc-β-(9-anthryl)-Ala-OH, a fluorescent amino acid, against other common labeling techniques. We will explore the experimental protocols for its use, methods for cross-validating the results with orthogonal biophysical techniques, and provide the supporting data to guide your experimental design.

Introduction to Boc-β-(9-anthryl)-Ala-OH: A Tool for Probing Biological Systems

Boc-β-(9-anthryl)-Ala-OH is a non-natural amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a fluorescent anthryl moiety attached to a β-alanine backbone.[1][2][3] The anthracene group serves as a fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength, allowing for the detection and tracking of molecules of interest.[4][5] This compound is particularly valuable in peptide synthesis, where it can be incorporated as a building block to create fluorescently labeled peptides.[1][2][3] These labeled peptides are instrumental in a variety of applications, including:

  • Biological Imaging: Visualizing cellular processes in real-time.[1][2]

  • Studying Molecular Interactions: Investigating peptide-protein binding and conformational changes.[5]

  • Drug Development: Tracking the localization and binding of peptide-based drug candidates.[2][5]

The core advantage of using a fluorescent amino acid like Boc-β-(9-anthryl)-Ala-OH is the ability to introduce a reporter group with minimal perturbation to the overall structure and function of the peptide. However, the introduction of any non-natural component requires a robust cross-validation strategy to confirm the reliability of the experimental findings.

The Principle of Cross-Validation in Biophysical Assays

This guide will focus on two primary axes of cross-validation for experiments involving Boc-β-(9-anthryl)-Ala-OH:

  • Comparison with Alternative Fluorescent Probes: Assessing the performance of the anthryl-labeled peptide against peptides labeled with other common fluorophores.

  • Validation with Orthogonal Biophysical Methods: Corroborating fluorescence-based findings with data from non-fluorescence-based techniques.

Caption: Conceptual workflow for cross-validating experimental findings.

Experimental Workflow: Peptide Synthesis with Boc-β-(9-anthryl)-Ala-OH

The incorporation of Boc-β-(9-anthryl)-Ala-OH into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS).[5] The Boc protecting group on the α-amino group is a key feature in this process.[8]

SPPS_Workflow Resin Resin Attach_First_AA Attach first amino acid to solid support Resin->Attach_First_AA Step 1 Deprotection Remove Boc protecting group Attach_First_AA->Deprotection Step 2 Coupling_Anthryl_Ala Couple Boc-beta-(9-anthryl)-Ala-OH Deprotection->Coupling_Anthryl_Ala Step 3 Repeat_Cycles Repeat deprotection and coupling for subsequent amino acids Coupling_Anthryl_Ala->Repeat_Cycles Step 4 Cleavage_and_Purification Cleave peptide from resin and purify Repeat_Cycles->Cleavage_and_Purification Step 5

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Boc-β-(9-anthryl)-Ala-OH.

Detailed Protocol for SPPS:

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM).

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in DCM.[8]

  • Neutralization: Neutralize the resulting free amine with a base like diisopropylethylamine (DIPEA).

  • Coupling of Boc-β-(9-anthryl)-Ala-OH: Activate the carboxylic acid of Boc-β-(9-anthryl)-Ala-OH with a coupling reagent (e.g., HBTU, HATU) and couple it to the free amine on the resin-bound peptide.[8]

  • Repeat: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin using a strong acid like hydrogen fluoride (HF) or a trifluoromethanesulfonic acid (TFMSA)-based cocktail.[9]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Comparative Analysis with Alternative Fluorescent Probes

The choice of fluorophore can significantly impact experimental outcomes. Therefore, comparing the results obtained with Boc-β-(9-anthryl)-Ala-OH to those from other fluorescent probes is a critical validation step.

Common Alternative Fluorescent Probes:

Probe FamilyCommon ExamplesKey Characteristics
Dansyl Dansyl chlorideEnvironmentally sensitive fluorescence, well-established.
NBD NBD-FGood chemical stability, long-wavelength excitation.[10]
Acridonylalanine (Acd) -Superior fluorescence lifetime, suitable for distance measurements.[11]
Benzodiazole -Small, minimally invasive, good for super-resolution imaging.[12]
BODIPY BODIPY dyesHigh quantum yield, tunable emission wavelengths.[]

Experimental Comparison:

To illustrate a comparative experiment, consider a peptide-protein binding assay. The same peptide sequence would be synthesized with Boc-β-(9-anthryl)-Ala-OH and an alternative probe, for instance, a Dansyl-labeled amino acid. A fluorescence polarization or FRET-based assay could then be performed for both labeled peptides.[14]

Hypothetical Binding Affinity Data (Kd):

Labeled PeptideBinding Affinity (Kd)
Anthryl-Peptide1.2 µM
Dansyl-Peptide1.5 µM
Unlabeled Peptide (via Orthogonal Method)1.3 µM

In this hypothetical scenario, the similar binding affinities obtained with both fluorescently labeled peptides suggest that the fluorophores are not significantly interfering with the binding interaction.

Cross-Validation with Orthogonal Biophysical Methods

To further validate the findings from fluorescence-based assays, it is essential to employ orthogonal techniques that do not rely on fluorescence. This helps to rule out artifacts that may be specific to the fluorescent label or the measurement technique itself.

Recommended Orthogonal Techniques:

  • Surface Plasmon Resonance (SPR): A label-free technique that measures binding kinetics and affinity in real-time by detecting changes in the refractive index at a sensor surface.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of an interaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about molecules in solution and can be used to map binding interfaces and measure binding affinities.[7]

Experimental Protocol for SPR Validation:

  • Immobilization: Covalently immobilize the unlabeled protein onto an SPR sensor chip.

  • Analyte Injection: Inject a series of concentrations of the unlabeled peptide over the sensor surface.

  • Data Acquisition: Measure the change in response units over time to obtain sensorgrams.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

By comparing the Kd value obtained from SPR with the one from the fluorescence-based assay, you can gain a higher degree of confidence in your results.

Conclusion and Best Practices

Boc-β-(9-anthryl)-Ala-OH is a valuable tool for introducing a fluorescent reporter into peptides for a wide range of biological investigations. However, the data generated from any single experimental approach should be interpreted with caution. A rigorous cross-validation strategy, comparing results with alternative fluorescent probes and orthogonal biophysical methods, is crucial for ensuring the scientific validity of your findings.

Key Takeaways:

  • Always consider the potential for the fluorescent label to perturb the system under investigation.

  • When possible, compare data from your fluorescently labeled molecule with its unlabeled counterpart using a label-free technique.

By adhering to these principles of scientific integrity, researchers can confidently utilize Boc-β-(9-anthryl)-Ala-OH and other fluorescent probes to unravel complex biological processes.

References

  • Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging. (2022-12-14). PMC - NIH. [Link]

  • Fluorescent Labeling of Peptides. Biosyntan GmbH. [Link]

  • A fluorescent amino acid probe to monitor efficiency of peptide conjugation to glass surfaces for high density microarrays. Molecular BioSystems (RSC Publishing). [Link]

  • Fluorescent Labeling Reagents. Aapptec Peptides. [Link]

  • Assessing molecular interactions with biophysical methods using the validation cross. (2019-02-28). Biochemical Society Transactions. [Link]

  • Engineering 'Golden' Fluorescence :Non-Canonical Amino Acids & Protein Analysis l Protocol Preview. (2022-08-30). YouTube. [Link]

  • Assessing molecular interactions with biophysical methods using the validation cross. (2018-12-21). Portland Press. [Link]

  • Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Semantic Scholar. [Link]

  • Improved fluorescent amino acids for cellular imaging. (2021-10-12). Penn Today. [Link]

  • This compound. PubChem. [Link]

  • Investigating fluorescent amino acids with entangled two-photon excited fluorescence. (2024-03-13). SPIE Digital Library. [Link]

  • Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. NIH. [Link]

  • Cross-Validation Visualized: A Narrative Guide to Advanced Methods. (2024-06-20). MDPI. [Link]

  • Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. [Link]

  • Functional Probes for Flow Cytometry. (2024-09-04). FluoroFinder. [Link]

  • Synthesis of Boc-Ala-Ala-OH. PrepChem.com. [Link]

  • Fluorescent probes for imaging formaldehyde in biological systems. (2017-05-18). PMC - NIH. [Link]

  • Alternative labeling techniques for automated fluorescence based analysis of PCR products. National Library of Medicine. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Library of Medicine. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Boc-beta-(9-anthryl)-Ala-OH

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. Boc-beta-(9-anthryl)-Ala-OH is a valuable tool in peptide synthesis and the development of fluorescent probes, prized for the unique photophysical properties of its anthracene moiety[1]. However, the very feature that makes it useful also dictates the need for stringent disposal protocols. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Part 1: The Core Hazard Profile - Understanding the "Why"

The disposal procedure for any chemical is dictated by its inherent hazards. For this compound, the risk profile is a composite of its two key structural features: the Boc-protected amino acid backbone and the anthracene core.

  • Boc-beta-Alanine Component : The N-Boc-protected beta-alanine portion of the molecule is generally considered to be of low toxicity. Safety Data Sheets (SDS) for similar compounds, like Boc-Ala-OH, indicate that while they are combustible solids, they are not classified as hazardous under most regulations[2][3][4]. However, they can be irritants to the skin, eyes, and respiratory system, and thermal decomposition may produce harmful oxides of carbon and nitrogen[2][4][5].

  • Anthracene Moiety : The primary hazard stems from the anthracene group. Anthracene is a polycyclic aromatic hydrocarbon (PAH) that presents significant environmental and health risks[6][7]. It is classified as very toxic to aquatic life with long-lasting effects[6][8]. Furthermore, anthracene is a known skin, eye, and respiratory irritant[8][9]. While pure anthracene has shown inconsistent results in carcinogenicity studies, it is often found with other carcinogenic PAHs, and the International Agency for Research on Cancer (IARC) classifies it as "possibly carcinogenic to humans" (Group 2B)[10]. It also possesses phototoxic properties, meaning it can cause skin sensitization when exposed to sunlight[8].

Hazard Summary Table
PropertyDescriptionSource
Physical State Solid[3][11]
Primary Hazards Environmental Hazard (Aquatic Toxicity), Potential Carcinogen, Skin/Eye/Respiratory Irritant, Phototoxic[6][8][10]
Incompatibilities Strong oxidizing agents, Strong acids[4]
Hazardous Decomposition Oxides of carbon (CO, CO₂) and nitrogen (NOx) upon combustion.[2][4]
Required PPE Safety goggles/glasses, chemical-resistant gloves (e.g., nitrile), lab coat.[5][9][12]

Part 2: The Disposal Protocol - A Step-by-Step Methodology

Adherence to this protocol is essential for maintaining a safe laboratory environment and ensuring compliance with federal and local regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[13][14].

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear the appropriate PPE as detailed in the table above. An emergency eye wash station and safety shower should be accessible[5].

Step 2: Waste Segregation - The Critical First Step

Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct final disposal facility.

  • DO NOT dispose of this compound, in either solid or solution form, down the sink.[15] This is a direct violation of environmental regulations due to its aquatic toxicity.

  • DO NOT discard this chemical or its empty containers in the regular trash.

  • All waste containing this compound must be collected as hazardous chemical waste .

Step 3: Waste Collection and Containerization

All hazardous waste must be collected at the point of generation in a designated "Satellite Accumulation Area" (SAA)[15][16].

  • Select the Correct Container :

    • Solid Waste : Use a clearly labeled, sealable container for solid waste. This includes unused reagent, reaction residues, and grossly contaminated items like weigh boats or gloves.

    • Liquid Waste : Use a compatible, leak-proof container for solutions. If the solvent is flammable, a safety can is recommended. Do not mix incompatible waste streams[17].

  • Properly Label the Container : This is a strict regulatory requirement.[16] The label must include:

    • The words "Hazardous Waste" [15][16].

    • The full, unabbreviated chemical name: "this compound" .

    • For solutions, list all chemical constituents and their approximate percentages.

    • Clear hazard identification (e.g., "Toxic," "Environmental Hazard").

Step 4: Storage in the Satellite Accumulation Area (SAA)

The SAA is the designated laboratory location for storing hazardous waste before it is collected by your institution's Environmental Health and Safety (EHS) department.

  • Keep the waste container sealed at all times, except when adding waste[15].

  • Store the container in a secondary containment bin to prevent the spread of potential spills.

  • Ensure the SAA is at or near the point of waste generation and under the control of laboratory personnel[16].

Step 5: Arranging for Final Disposal

Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed one year in an SAA for partially filled containers), you must arrange for its disposal[15].

  • Contact your institution's EHS office to schedule a waste pickup.

  • Do not move the hazardous waste from one SAA to another[16].

  • EHS personnel or a licensed waste broker will transport the waste to a certified Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of, typically via high-temperature incineration[13][16].

Part 3: Visualizing the Disposal Workflow

To clarify the decision-making process for handling different waste streams containing this compound, the following workflow diagram should be followed.

WasteDisposalWorkflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Start Waste Generation Point: This compound Decision Identify Waste Form Start->Decision SolidWaste Pure Solid or Grossly Contaminated Labware (gloves, weigh paper, etc.) Decision->SolidWaste Solid LiquidWaste Solutions Containing the Compound (e.g., from chromatography) Decision->LiquidWaste Liquid EmptyContainer Empty Stock Bottle Decision->EmptyContainer Container SolidContainer Collect in Container Labeled: 'Hazardous Solid Waste' - this compound SolidWaste->SolidContainer LiquidContainer Collect in Container Labeled: 'Hazardous Liquid Waste' - List all components & % LiquidWaste->LiquidContainer RinsateContainer Triple rinse with suitable solvent. Collect rinsate in Liquid Waste Container. EmptyContainer->RinsateContainer SAA Store Sealed Container in Designated Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA RinsateContainer->LiquidContainer EHS Contact EHS for Pickup and Final Disposal SAA->EHS

Caption: Waste segregation and disposal workflow for this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]

  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. EHS Insight. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]

  • Anthracene Hazards, Preparation & Properties. Study.com. [Link]

  • OSHA's Guidance on Dealing with Waste. Medical Systems. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Fact sheet: Anthracene. Government of Canada. [Link]

  • Boc-beta-Ala-OH Material Safety Data Sheet. AAPPTec, LLC. [Link]

  • Boc-β-HAla-OH Safety Data Sheet. AAPPTec, LLC. [Link]

  • Anthracene. Wikipedia. [Link]

  • Boc-3-(9-anthryl)-L-alanine Product Page. Chem-Impex. [Link]

Sources

A Senior Application Scientist's Guide to Handling Boc-beta-(9-anthryl)-Ala-OH: From Benchtop to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the unique challenges presented by functionalized amino acids is paramount in modern drug development and materials science. Boc-beta-(9-anthryl)-Ala-OH is a prime example, merging the well-understood chemistry of a Boc-protected amino acid with the potent photophysical and hazardous properties of an anthracene core.[1] This guide provides essential, field-tested protocols for handling this compound, ensuring both the integrity of your research and the safety of laboratory personnel. Our focus extends beyond mere procedural steps to explain the causality behind each recommendation, empowering you to work with confidence and precision.

Hazard Assessment: Deconstructing the Molecule

A robust safety plan begins with a thorough understanding of the compound's constituent parts and physical form. The potential hazards of this compound are best understood by examining its two key components: the anthracene moiety and the Boc-protecting group, as well as its powdered state.

  • The Anthryl Moiety - A Potent Core: The anthracene group is a polycyclic aromatic hydrocarbon (PAH). Compounds in this class are known for their potential to cause skin, eye, and respiratory irritation.[2] Anthracene itself is classified as causing skin and serious eye irritation and may cause respiratory irritation.[2] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects, mandating its disposal as hazardous waste.[2][3][4] All handling protocols must therefore be designed to mitigate these risks.

  • The Boc-Protected Amino Acid - Stability Considerations: The N-tert-butoxycarbonyl (Boc) group is a common and generally stable amine protecting group.[5][6] However, its primary vulnerability is its susceptibility to cleavage under acidic conditions.[6][7] This chemical property informs storage and handling decisions; the compound should not be stored with or cleaned up using strong acids unless deprotection is the intended goal.

  • The Physical Form - The Hazard of Fine Powders: As a solid, likely in powdered or crystalline form, the primary route of exposure is through inhalation of airborne particles and direct skin or eye contact.[8] Fine organic dusts can be easily aerosolized, posing a respiratory threat, and require specific handling techniques to minimize their generation.[9]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Reliance on PPE alone is insufficient. A comprehensive safety strategy integrates engineering controls as the primary barrier against exposure, with PPE serving as the essential final layer of defense.

Primary Engineering Controls

All manipulations of solid this compound must be performed within a certified chemical fume hood or a powder containment balance hood. This is non-negotiable. These ventilated enclosures are critical for preventing the inhalation of fine particulates and ensuring airborne contaminants are safely exhausted.[10]

Mandatory PPE Protocol

The following table summarizes the required PPE for handling this compound. This equipment is designed to create a complete barrier between the researcher and the chemical.[11][12]

Protection Type Specification Rationale & Causality
Respiratory NIOSH-approved N95 respirator or higher.Essential for all operations involving the solid compound, even within a fume hood, to prevent inhalation of fine aerosolized particles.[8]
Eye & Face Chemical safety goggles with side shields.Protects against dust particles entering the eyes.[13] A face shield should be worn over goggles during bulk transfers or when a splash hazard exists.[12]
Hand Chemical-resistant nitrile gloves.Provides a barrier against skin contact, which can cause irritation.[2] Always inspect gloves before use and use proper removal techniques to avoid contaminating skin.[13]
Body Full-length laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.Prevents incidental skin contact with spills or dust.[8] Lab coats should be buttoned completely.

Operational Workflow: Weighing and Solubilization Protocol

This section provides a step-by-step procedure for a common laboratory task: accurately weighing the solid compound and preparing a stock solution. The workflow is designed to minimize dust generation and potential exposure.

Step-by-Step Handling Procedure
  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood sash is at the appropriate working height.

  • Surface Decontamination: Wipe down the balance and the work surface within the fume hood with a suitable solvent (e.g., 70% ethanol) to remove any potential contaminants.

  • Staging: Place all necessary equipment inside the fume hood, including the chemical container, weigh boat or paper, spatula, and a pre-labeled vessel for the final solution. Also, place a sealable bag for contaminated solid waste.

  • Weighing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of powder to the weigh boat. Perform all actions slowly and deliberately to avoid creating airborne dust.

  • Cleanup (Dry): Once the desired mass is obtained, securely close the primary chemical container. Carefully place the used weigh boat and any contaminated wipes or paper directly into the designated sealable hazardous waste bag inside the fume hood.

  • Solubilization: Add the weighed powder to the pre-labeled vessel. Slowly add the desired solvent, ensuring the powder is wetted without splashing.

  • Final Decontamination: Wipe down the spatula and any surfaces that may have come into contact with the powder using a solvent-dampened wipe. Dispose of these wipes in the hazardous waste bag.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin. Wash hands thoroughly with soap and water after the procedure is complete.[14]

Below is a diagram illustrating this procedural flow.

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_solution 3. Solubilization & Final Steps cluster_waste 4. Waste & Exit prep1 Don Full PPE prep2 Verify Fume Hood Operation prep1->prep2 weigh Weigh Solid Compound prep2->weigh transfer Transfer to Solution Vessel weigh->transfer cleanup_dry Dispose of Contaminated Solids transfer->cleanup_dry solubilize Add Solvent to Vessel cleanup_dry->solubilize decon Decontaminate Surfaces & Tools solubilize->decon waste_disposal Seal & Store Hazardous Waste decon->waste_disposal doff Doff PPE Correctly waste_disposal->doff wash Wash Hands Thoroughly doff->wash

Caption: Workflow for Safely Handling this compound.

Spill and Disposal Plans: Managing Contingencies

Accidents can happen. A clear, pre-defined plan for spills and waste disposal is critical for maintaining a safe laboratory environment.

Spill Response
  • Evacuate and Alert: Alert others in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab and contact your institution's environmental health and safety (EHS) office.

  • Containment (for small spills in a fume hood): Moisten the spilled material with a damp paper towel to prevent it from becoming airborne. Do not use a dry cloth or a brush.[15]

  • Cleanup: Carefully wipe up the contained spill, working from the outside in. Place all contaminated materials into a clearly labeled, sealable hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse if appropriate.

Waste Disposal

Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or down the drain.[3][10] Its anthracene component classifies it as hazardous environmental waste.

  • Solid Waste: All contaminated solid materials (e.g., gloves, weigh boats, paper towels, contaminated silica gel) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) or glass container is recommended.[10]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[10]

  • Labeling and Storage: All waste containers must be labeled "Hazardous Waste: this compound". Store sealed waste containers in a designated satellite accumulation area within the laboratory until collection by trained EHS personnel.[10]

By adhering to these rigorous safety and handling protocols, researchers can confidently harness the unique chemical properties of this compound while upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Proper Disposal of 9,10-Di(naphthalen-2-yl)
  • Anthracene - Safety D
  • PPE and Safety for Chemical Handling.
  • Anthracene - Safety D
  • PPE for Chemical Handling: Simple Safety Guide for Workplaces.
  • 5 Types of PPE for Hazardous Chemicals.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Personal Protective Equipment (PPE). CHEMM.
  • Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Protecting Groups for Amines: Carbam
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • MSDS for Boc-beta-Ala-OH. AAPPTec, LLC.
  • Anthracene - Safety D
  • BENZ(a)ANTHRACENE - Hazardous Substance Fact Sheet.
  • Safety Data Sheet for Boc-β-HAla-OH. AAPPTec, LLC.
  • Boc-Ala-OH Material Safety D
  • SAFETY DATA SHEET - BOC-ß-Alanine. Fisher Scientific.
  • Boc-3-(9-anthryl)-L-alanine. Chem-Impex.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.